molecular formula C11H14O2 B1266755 2-Butoxybenzaldehyde CAS No. 7091-13-6

2-Butoxybenzaldehyde

Cat. No.: B1266755
CAS No.: 7091-13-6
M. Wt: 178.23 g/mol
InChI Key: FSMCOBJDZVRWIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butoxybenzaldehyde ( 7091-13-6) is an aromatic aldehyde compound with a molecular formula of C 11 H 14 O 2 and a molecular weight of 178.23 g/mol . This chemical is provided with a purity of ≥97% and should be stored at 4°C under an inert atmosphere such as nitrogen . Its structure is defined by the SMILES notation CCCCOC1=CC=CC=C1C=O . A primary area of investigation for this compound and its structural analogs is in dermatological and cosmetic research. According to a patent detailing the use of aromatic aldehydes, these compounds are studied for their potential to alleviate inflammatory skin conditions . The research value is linked to the compound's potential mechanism of action, which may involve the inhibition of pro-inflammatory pathways. Specifically, related alkoxybenzaldehydes have been shown to suppress the production of key inflammatory mediators like interleukin-1 (IL-1) in skin cells such as keratinocytes and fibroblasts . This suggests that this compound may be a candidate for studying models of contact dermatitis, atopic eczema, psoriasis, and other skin disorders characterized by inflammation . Beyond its core research applications, this compound also serves as a valuable synthetic intermediate. Its molecular structure, featuring both an aldehyde and an alkoxy group, makes it a versatile building block for synthesizing more complex organic molecules, including Schiff base ligands for coordination chemistry . This product is strictly for research and further manufacturing purposes and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h4-7,9H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMCOBJDZVRWIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50290515
Record name 2-butoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7091-13-6
Record name 2-Butoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7091-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butoxybenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007091136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7091-13-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69087
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-butoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Butoxybenzaldehyde (C₁₁H₁₄O₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-butoxybenzaldehyde, an aromatic aldehyde with the molecular formula C₁₁H₁₄O₂. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via the Williamson ether synthesis, and outlines methods for its purification and analysis. Furthermore, this guide summarizes the available spectroscopic data for the characterization of this compound, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). While direct experimental data on the biological activity of this compound is limited, this guide explores the potential therapeutic applications based on studies of structurally related benzaldehyde (B42025) derivatives, particularly focusing on anti-inflammatory and neuroprotective effects. Potential signaling pathways, such as the MAPK and NF-κB pathways, that may be modulated by this class of compounds are also discussed.

Chemical and Physical Properties

This compound is an organic compound characterized by a benzene (B151609) ring substituted with a butoxy group and a formyl (aldehyde) group at the ortho position.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂[2]
Molecular Weight 178.23 g/mol [2]
IUPAC Name This compound[2]
CAS Number 7091-13-6[2]
Appearance Colorless oil[3]
Boiling Point 281.1 °C at 760 mmHgN/A
Density 1.02 g/mLN/A
LogP 3.0 (predicted)[4]
Synonyms Butylsalicylaldehyde, 2-butoxy-benzaldehyde[2]

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenoxide ion with an alkyl halide.[5] In this case, salicylaldehyde (B1680747) is deprotonated by a base to form a phenoxide, which then undergoes a nucleophilic substitution reaction with 1-bromobutane (B133212).

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is based on the established Williamson ether synthesis methodology for analogous compounds.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve salicylaldehyde (1.0 eq) in anhydrous acetone.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Addition of Alkyl Halide: Slowly add 1-bromobutane (1.1 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

G cluster_synthesis Synthesis Workflow Reactants Salicylaldehyde + 1-Bromobutane + K2CO3 in Acetone Reflux Reflux (12-18h) Reactants->Reflux Filtration Filter K2CO3 Reflux->Filtration Evaporation1 Evaporate Acetone Filtration->Evaporation1 Extraction DCM Extraction & Washes Evaporation1->Extraction Drying Dry (MgSO4) Extraction->Drying Evaporation2 Evaporate DCM Drying->Evaporation2 Crude Crude this compound Evaporation2->Crude

Caption: Synthesis workflow for this compound.

Purification Protocol: Column Chromatography

The crude product can be purified by column chromatography on silica (B1680970) gel.[6][7][8]

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The target compound should have an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Spectroscopic Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.52s1H-CHO
7.85dd1HAr-H
7.55ddd1HAr-H
7.07t1HAr-H
6.98d1HAr-H
4.12t2H-OCH₂-
1.87p2H-OCH₂CH₂-
1.53h2H-CH₂CH₃
0.99t3H-CH₃

Table 3: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
190.0-CHO
161.8C-O
136.1Ar-CH
128.8Ar-C
128.5Ar-CH
121.5Ar-CH
112.9Ar-CH
68.7-OCH₂-
31.2-OCH₂CH₂-
19.3-CH₂CH₃
13.9-CH₃

Note: Predicted NMR data is based on computational models and may differ slightly from experimental values.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and ether functional groups.

Table 4: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~2960-2850C-H stretchButyl group
~2820 and ~2720C-H stretchAldehyde
~1700C=O stretchAldehyde
~1600, ~1480C=C stretchAromatic ring
~1250C-O stretchAryl ether
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data for this compound

m/zProposed Fragment
178[M]⁺
121[M - C₄H₉O]⁺
93[C₆H₅O]⁺
57[C₄H₉]⁺

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile compounds like this compound.[9]

Table 6: Representative GC-MS Method Parameters

ParameterValue
Column HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 5 min), then ramp at 10 °C/min to 300 °C (hold 5 min)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of this compound. A reversed-phase method would be appropriate.

Table 7: Representative HPLC Method Parameters

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Potential Biological Activity and Signaling Pathways

While there is a lack of direct experimental data on the biological activity of this compound, studies on structurally similar benzaldehyde derivatives suggest potential therapeutic applications, particularly in the areas of anti-inflammatory and neuroprotective effects.

Potential Anti-Inflammatory Activity

Benzaldehyde derivatives have been shown to possess anti-inflammatory properties.[10] These effects are often mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Potential Signaling Pathways:

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Some benzaldehyde derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory genes such as iNOS and COX-2.[11]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another crucial signaling cascade in the inflammatory response. Benzaldehyde derivatives have been reported to suppress the phosphorylation of these kinases, leading to a reduction in inflammatory mediator production.[4]

G cluster_inflammation Potential Anti-inflammatory Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKK MAPKKs TLR4->MAPKK IKK IKK TLR4->IKK Butoxybenzaldehyde This compound (Hypothesized) MAPK p38, JNK, ERK Butoxybenzaldehyde->MAPK Butoxybenzaldehyde->IKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) AP1->Inflammatory_Genes IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB inhibition p65_p50 p65/p50 NFkB->p65_p50 NFkB_nucleus NF-κB (nucleus) p65_p50->NFkB_nucleus translocation NFkB_nucleus->Inflammatory_Genes

Caption: Hypothesized anti-inflammatory signaling pathways.

Potential Neuroprotective Effects

Studies on various phenolic compounds, including benzaldehyde derivatives, have demonstrated neuroprotective effects against oxidative stress-induced neuronal cell death.[12]

Potential Mechanisms:

  • Antioxidant Activity: The phenolic structure may contribute to antioxidant properties, scavenging reactive oxygen species (ROS) that are implicated in neurodegenerative diseases.

  • Modulation of Apoptotic Pathways: Benzaldehyde derivatives may protect neurons by modulating the expression of pro- and anti-apoptotic proteins.

Experimental Protocols for Biological Activity Assessment

This assay measures the inhibitory effect of a compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[9]

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in appropriate media.

  • Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Measure the nitrite (B80452) concentration in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels indicates inhibition of NO production.

This assay assesses the ability of a compound to protect neuronal cells (e.g., SH-SY5Y) from oxidative stress-induced cell death.[13]

Procedure:

  • Cell Culture: Culture and differentiate SH-SY5Y cells.

  • Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.

  • Induction of Oxidative Stress: Expose the cells to an oxidative agent such as hydrogen peroxide (H₂O₂) or amyloid-β peptide.

  • MTT Assay: After 24 hours, assess cell viability using the MTT colorimetric assay. An increase in cell viability compared to the stress-induced control indicates a neuroprotective effect.

Safety and Handling

This compound is classified as an irritant.[2] It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

GHS Hazard Statements: [2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety practices should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile aromatic aldehyde that can be synthesized via the Williamson ether synthesis. Its characterization is achievable through standard spectroscopic and chromatographic techniques. While direct evidence of its biological activity is currently limited, the known anti-inflammatory and neuroprotective effects of related benzaldehyde derivatives suggest that this compound may hold therapeutic potential. Further research is warranted to fully elucidate its pharmacological profile and mechanisms of action, particularly its effects on key signaling pathways such as NF-κB and MAPK. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the chemistry and potential applications of this compound.

References

2-Butoxybenzaldehyde physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-butoxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes a representative synthetic pathway.

Core Properties of this compound

This compound, also known as o-butoxybenzaldehyde or salicylaldehyde (B1680747) butyl ether, is an aromatic organic compound. It is characterized by a benzene (B151609) ring substituted with a formyl group (-CHO) and a butoxy group (-O(CH₂)₃CH₃) at the ortho position. The n-butoxy isomer is the most common form.

Physical and Chemical Data

The physical and chemical properties of 2-n-butoxybenzaldehyde are summarized in the table below. It is important to distinguish this isomer from its sec-butoxy and tert-butoxy (B1229062) counterparts, which will have different physical properties.

PropertyValueSource(s)
CAS Number 7091-13-6[1][2][3]
Molecular Formula C₁₁H₁₄O₂[1][2][4][5]
Molecular Weight 178.23 g/mol [1][2][4]
Appearance Liquid[5]
Boiling Point 281.1 °C at 760 mmHg[1]
Density 1.02 g/cm³[1]
Refractive Index 1.525[1]
Flash Point 119.1 °C[1]
LogP 2.678[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, salicylaldehyde is deprotonated to form a phenoxide, which then reacts with an n-butyl halide.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established Williamson ether synthesis procedures for similar alkoxybenzaldehydes.

Materials:

  • Salicylaldehyde (2-hydroxybenzaldehyde)

  • n-Butyl bromide (1-bromobutane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylaldehyde (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the solution. Stir the suspension at room temperature for 20-30 minutes to facilitate the formation of the potassium salt of salicylaldehyde.

  • Alkyl Halide Addition: To the stirred suspension, add n-butyl bromide (1.1-1.2 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to 70-80 °C and maintain this temperature with stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding a sufficient amount of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the aqueous layer).

  • Washing: Combine the organic layers and wash successively with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure product.

Spectral Data

The structural confirmation of this compound is typically achieved through various spectroscopic methods.

Spectroscopic DataExpected Characteristics
¹H NMR Signals corresponding to the aldehydic proton (singlet, ~10.5 ppm), aromatic protons (multiplets, ~6.9-7.8 ppm), the methylene (B1212753) group attached to the oxygen (triplet, ~4.0 ppm), other methylene groups of the butyl chain (multiplets, ~1.5-1.8 ppm), and the terminal methyl group (triplet, ~0.9 ppm).
¹³C NMR Resonances for the carbonyl carbon (~190 ppm), aromatic carbons (with the carbon attached to the oxygen being downfield), and the aliphatic carbons of the butoxy group.
Infrared (IR) Characteristic absorption bands for the C=O stretch of the aldehyde (~1680-1700 cm⁻¹), C-O-C stretch of the ether (~1250 cm⁻¹), and C-H stretches of the aromatic ring and the alkyl chain.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak (M⁺) at m/z = 178, along with characteristic fragmentation patterns.

Safety and Handling

This compound is classified as a hazardous substance.[2] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

Precautionary Measures:

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear suitable protective clothing, including gloves and safety goggles. Avoid contact with skin and eyes and avoid inhalation of vapors.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • First Aid: In case of contact, immediately flush skin or eyes with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Williamson ether synthesis.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Salicylaldehyde Salicylaldehyde Reaction Reaction (70-80°C, 12-24h) Salicylaldehyde->Reaction nButylBromide n-Butyl Bromide nButylBromide->Reaction K2CO3 K2CO3 (Base) K2CO3->Reaction DMF DMF (Solvent) DMF->Reaction Workup Work-up (Water Quench) Reaction->Workup Cooling Extraction Extraction (Ethyl Acetate) Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

This guide provides essential technical information on this compound for professionals in research and development. For further details, consulting the cited sources is recommended.

References

An In-depth Technical Guide to the Synthesis of 2-Butoxybenzaldehyde from Salicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-butoxybenzaldehyde from salicylaldehyde (B1680747), focusing on the Williamson ether synthesis. This well-established and versatile method offers a reliable pathway to this valuable substituted benzaldehyde, which can serve as a key intermediate in the development of various pharmaceuticals and other fine chemicals.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of this compound from salicylaldehyde is achieved through the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In the initial step, a base is used to deprotonate the phenolic hydroxyl group of salicylaldehyde, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide, in this case, 1-bromobutane (B133212), displacing the bromide ion and forming the desired ether product, this compound.[1]

The reaction is typically conducted in a polar aprotic solvent, such as acetone (B3395972) or acetonitrile, which facilitates the dissolution of the reactants and promotes the SN2 pathway.[1] Potassium carbonate is a commonly used mild base for this transformation, offering good yields and straightforward work-up procedures.[2]

Quantitative Data Summary

While a specific, high-yield protocol for this compound is not extensively detailed in publicly available literature, the following table summarizes typical reaction conditions for analogous Williamson ether syntheses involving phenolic aldehydes. This data provides a strong basis for the successful synthesis of this compound.

Phenolic AldehydeAlkyl HalideBase (eq)SolventTemperatureTime (h)Yield (%)Reference
4-Fluoro-2-hydroxybenzaldehydeBenzyl bromideK₂CO₃ (1.5-2.0)AcetoneReflux (~56°C)4-8Not Specified[1]
SalicylaldehydeEthyl bromoacetateK₂CO₃ (3.0)AcetonitrileReflux7263N/A
2-Naphthol1-BromobutaneNaOH (2.1)EthanolReflux1Not Specified[3]
o-Nitrophenoln-Butyl bromideK₂CO₃ (1.0)AcetoneReflux4885-90N/A
4-Hydroxybenzaldehyde5-Bromo-1-penteneK₂CO₃ (1.8)DMF80°C1274[4]

Detailed Experimental Protocol

This protocol is a comprehensive guide based on established procedures for the Williamson ether synthesis of related phenolic aldehydes.[1][3]

Materials:

  • Salicylaldehyde (1.0 eq)

  • 1-Bromobutane (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely pulverized (2.0 eq)

  • Anhydrous Acetone (10-15 mL per gram of salicylaldehyde)

  • Ethyl acetate (B1210297)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Reaction Setup:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetone to the flask (approximately 10-15 mL per gram of salicylaldehyde).

  • Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.

Addition of 1-Bromobutane:

  • Slowly add 1-bromobutane (1.2 eq) to the stirred suspension at room temperature.

  • Attach a reflux condenser to the flask.

Reaction:

  • Heat the reaction mixture to reflux (approximately 56°C for acetone) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is expected to be complete within 4-8 hours.[1]

Work-up:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with deionized water (2 x volume of the organic layer) to remove any remaining potassium salts.

  • Wash the organic layer with brine (1 x volume of the organic layer).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification:

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford pure this compound.

Visualizations

Reaction Pathway

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Salicylaldehyde Salicylaldehyde Product This compound Salicylaldehyde->Product Bromobutane 1-Bromobutane Bromobutane->Product Base K₂CO₃ (Base) Base->Product Solvent Acetone (Solvent) Solvent->Product

Caption: Williamson Ether Synthesis of this compound.

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup - Add Salicylaldehyde and K₂CO₃ to Acetone - Stir for 15-20 min B 2. Addition of Alkyl Halide - Add 1-Bromobutane A->B C 3. Reaction - Reflux for 4-8 hours - Monitor by TLC B->C D 4. Work-up - Cool and filter - Concentrate filtrate - Liquid-liquid extraction C->D E 5. Purification - Dry organic layer - Concentrate - Column Chromatography D->E F 6. Product - this compound E->F

Caption: Experimental Workflow for this compound Synthesis.

References

Spectroscopic Profile of 2-Butoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Butoxybenzaldehyde (CAS No. 7091-13-6). Due to the limited availability of complete, experimentally verified spectra in public databases, this document presents a combination of available data, predicted spectroscopic values based on analogous compounds, and detailed experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, based on established chemical shift principles and data from similar aromatic aldehydes.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound would be recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) on a spectrometer operating at a frequency of 400 MHz or higher. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5s1HAldehyde proton (-CHO)
~7.8dd1HAromatic proton (ortho to -CHO)
~7.5t1HAromatic proton (para to -CHO)
~7.0t1HAromatic proton (meta to -CHO)
~6.9d1HAromatic proton (ortho to -O-Bu)
~4.1t2H-O-CH₂ -CH₂-CH₂-CH₃
~1.8sextet2H-O-CH₂-CH₂ -CH₂-CH₃
~1.5sextet2H-O-CH₂-CH₂-CH₂ -CH₃
~0.9t3H-O-CH₂-CH₂-CH₂-CH₃

Note: Chemical shifts and coupling constants are estimations and may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum would typically be acquired with proton decoupling.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~191Carbonyl carbon (C =O)
~161Aromatic carbon (-C -O-)
~136Aromatic carbon (-C -CHO)
~134Aromatic carbon
~128Aromatic carbon
~121Aromatic carbon
~113Aromatic carbon
~68-O-CH₂ -CH₂-CH₂-CH₃
~31-O-CH₂-CH₂ -CH₂-CH₃
~19-O-CH₂-CH₂-CH₂ -CH₃
~14-O-CH₂-CH₂-CH₂-CH₃

Note: These are predicted values and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, a liquid, the spectrum can be obtained as a thin film between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3070-3010MediumAromatic C-H stretch
~2960-2850StrongAliphatic C-H stretch (butoxy group)
~2820, ~2720MediumAldehyde C-H stretch (Fermi resonance doublet)
~1690StrongC=O stretch (aromatic aldehyde)
~1600, ~1480MediumAromatic C=C ring stretch
~1250StrongAryl-O-Alkyl ether C-O stretch (asymmetric)
~1040MediumAryl-O-Alkyl ether C-O stretch (symmetric)
~750StrongC-H out-of-plane bend (ortho-disubstituted)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Electron Ionization (EI) would be a common method. PubChem lists a GC-MS record for this compound, indicating its amenability to this technique[1].

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zPredicted Fragment IonComments
178[M]⁺˙Molecular ion
149[M - CHO]⁺Loss of the formyl radical
121[M - C₄H₉O]⁺Loss of the butoxy radical
122[M - C₄H₈]⁺˙McLafferty rearrangement (loss of butene) from the ether linkage
93[C₆H₅O]⁺Phenyl oxonium ion
57[C₄H₉]⁺Butyl cation

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Use proton decoupling to simplify the spectrum. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

IR Spectroscopy (ATR Method)
  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal, ensuring complete coverage.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement[2][3].

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC Conditions:

    • Injector: Split/splitless injector, typically operated at 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating aromatic compounds.

    • Oven Program: A temperature program starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 280 °C) is used to ensure good separation and elution of the compound.

    • Carrier Gas: Helium is typically used as the carrier gas.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or ion trap.

    • Scan Range: A mass range of m/z 40-400 is appropriate to detect the molecular ion and key fragments.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution for NMR Dilution Dilute in Volatile Solvent Sample->Dilution for GC-MS Neat_Liquid Use Neat or as Thin Film Sample->Neat_Liquid for IR NMR NMR Dissolution->NMR MS GC-MS Dilution->MS IR IR Neat_Liquid->IR Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Data (Baseline Correction, Peak Picking) IR->Process_IR Process_MS Process MS Data (Chromatogram, Mass Spectrum) MS->Process_MS Structure_Elucidation Structure Elucidation Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Process_MS->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-Butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-butoxybenzaldehyde. Due to the limited availability of direct experimental spectra for this compound in the public domain, this guide presents a predicted ¹H NMR spectrum based on the analysis of structurally similar compounds, such as 4-butoxybenzaldehyde (B1265825) and other ortho-substituted benzaldehydes. This guide also outlines a comprehensive experimental protocol for acquiring a high-quality ¹H NMR spectrum for this and similar aromatic aldehydes.

Predicted ¹H NMR Data for this compound

The following table summarizes the predicted chemical shifts (δ), integration values, and coupling constants (J) for the various proton signals in the ¹H NMR spectrum of this compound. These predictions are based on established principles of NMR spectroscopy, including the electronic effects of substituents on the aromatic ring and analysis of data for analogous compounds.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Aldehyde Proton (-CHO)~10.3Singlet1H-
Aromatic Proton (H6)~7.8Doublet of Doublets1Hortho: ~7.5, meta: ~1.8
Aromatic Proton (H4)~7.5Triplet of Doublets1Hortho: ~7.5, meta: ~1.8
Aromatic Proton (H5)~7.1Triplet1Hortho: ~7.5
Aromatic Proton (H3)~7.0Doublet1Hortho: ~7.5
Methylene Protons (-OCH₂-)~4.1Triplet2H~6.5
Methylene Protons (-OCH₂CH₂ -)~1.8Sextet2H~7.0
Methylene Protons (-CH₂CH₂ CH₃)~1.5Sextet2H~7.5
Methyl Protons (-CH₃)~1.0Triplet3H~7.5

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[1]

  • For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added. TMS is assigned a chemical shift of 0.00 ppm.

  • Transfer the prepared solution into a 5 mm NMR tube. Ensure the height of the solution is adequate to be within the detection coil of the NMR spectrometer.

2. NMR Spectrometer Setup:

  • Carefully insert the NMR tube into the spectrometer's probe.

  • "Lock" the spectrometer onto the deuterium (B1214612) signal of the solvent. This step is essential for maintaining a stable magnetic field during the experiment.

  • "Shim" the magnetic field to optimize its homogeneity. Proper shimming results in sharp, symmetrical peaks, which is critical for accurate resolution of multiplets and determination of coupling constants.

3. Data Acquisition:

  • Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Key parameters include:

    • Pulse Angle: A 30° or 45° pulse is typically used for routine qualitative and quantitative analysis.

    • Acquisition Time: Usually set between 2 to 4 seconds.

    • Relaxation Delay: A delay of 1 to 5 seconds between pulses is necessary to allow for full relaxation of the protons back to their equilibrium state, ensuring accurate integration.

    • Number of Scans: For a sample of this concentration, 8 to 16 scans are generally sufficient to achieve a good signal-to-noise ratio.

4. Data Processing:

  • After data acquisition, the raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier Transform (FT).

  • The spectrum is then phased to ensure all peaks are in the absorptive mode.

  • The baseline of the spectrum should be corrected to be flat.

  • The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[2]

  • The peaks are integrated to determine the relative number of protons giving rise to each signal.

  • The multiplicities and coupling constants of the signals are measured to elucidate the connectivity of the protons in the molecule.

Visualization of Concepts

To further clarify the relationships between the molecular structure and the expected NMR data, as well as the experimental workflow, the following diagrams are provided.

G Figure 1: Predicted ¹H NMR Signal Assignments for this compound cluster_0 This compound C1 C C2 C C1->C2 C_CHO C C1->C_CHO C3 C C2->C3 O_Butoxy O C2->O_Butoxy C4 C C3->C4 H3 H (d) C3->H3 C5 C C4->C5 H4 H (c) C4->H4 C6 C C5->C6 H5 H (d') C5->H5 C6->C1 H6 H (b) C6->H6 H_CHO H (a) C_CHO->H_CHO O_CHO O C_CHO->O_CHO C1_Butoxy CH₂ (e) O_Butoxy->C1_Butoxy C2_Butoxy CH₂ (f) C1_Butoxy->C2_Butoxy C3_Butoxy CH₂ (g) C2_Butoxy->C3_Butoxy C4_Butoxy CH₃ (h) C3_Butoxy->C4_Butoxy

Caption: Predicted proton environments in this compound.

G Figure 2: Workflow for ¹H NMR Spectrum Analysis SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcquisition Data Acquisition (NMR Spectrometer) SamplePrep->DataAcquisition DataProcessing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcquisition->DataProcessing Referencing Chemical Shift Referencing (vs. TMS or Solvent) DataProcessing->Referencing Integration Integration (Determine Relative Proton Ratios) Referencing->Integration Analysis Analysis of Multiplicity and Coupling Constants Integration->Analysis StructureElucidation Structure Elucidation / Confirmation Analysis->StructureElucidation

Caption: General workflow for acquiring and analyzing a ¹H NMR spectrum.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-Butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-butoxybenzaldehyde. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages established principles of NMR spectroscopy and existing data for structurally related compounds to offer a robust prediction of its 13C NMR spectrum. This information is invaluable for the identification, characterization, and purity assessment of this compound in research and development settings.

Predicted 13C NMR Chemical Shifts

The predicted 13C NMR chemical shifts for this compound in a standard deuterated chloroform (B151607) (CDCl₃) solvent are summarized in Table 1. These predictions are derived from an analysis of the known chemical shifts of benzaldehyde (B42025) and n-butoxybenzene, taking into account the electronic effects of the ortho-butoxy substituent on the benzaldehyde ring system.

Table 1: Predicted 13C NMR Chemical Shifts of this compound

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction
C=O (Aldehyde)~191The chemical shift of the aldehyde carbonyl carbon is expected to be similar to that of benzaldehyde (around 192.3 ppm), with minor influence from the ortho-butoxy group.
C1 (ipso-CHO)~136This carbon, attached to the aldehyde group, is predicted to have a chemical shift comparable to the corresponding carbon in benzaldehyde (around 136.5 ppm).
C2 (ipso-OBu)~158The ether linkage significantly deshields this aromatic carbon, leading to a downfield shift. This is based on the ipso-carbon shift in butoxybenzene.
C3~112The ortho-position to the electron-donating butoxy group is expected to be shielded, resulting in an upfield shift.
C4~135This carbon is predicted to have a chemical shift similar to the para-carbon in benzaldehyde (around 134.4 ppm), with some influence from the butoxy group.
C5~121The meta-position to the butoxy group will be less affected, with a predicted shift in the typical aromatic region.
C6~128This carbon, ortho to the aldehyde and meta to the butoxy group, will experience deshielding from the carbonyl group.
O-CH₂~68The methylene (B1212753) carbon directly attached to the oxygen of the ether is expected in the typical range for such groups.
O-CH₂-CH₂~31The second methylene carbon in the butyl chain.
O-(CH₂)₂-CH₂~19The third methylene carbon in the butyl chain.
CH₃~14The terminal methyl carbon of the butyl group.

Molecular Structure and Carbon Numbering

The logical relationship and numbering of the carbon atoms in this compound are illustrated in the following diagram.

Caption: Molecular structure of this compound with carbon numbering.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a general yet detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound.

  • Concentration: Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

  • Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm). Modern NMR spectrometers often use the residual solvent peak for referencing (for CDCl₃, the central peak of the triplet is at 77.16 ppm).

2. NMR Spectrometer Setup:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Probe: A standard broadband or dual probe tuned to the 13C frequency.

  • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

3. Acquisition Parameters:

  • Experiment: A standard proton-decoupled 1D 13C NMR experiment should be performed.

  • Pulse Program: A simple pulse-acquire sequence (e.g., zgpg30 on Bruker instruments) is sufficient.

  • Spectral Width: A spectral width of approximately 200-250 ppm is adequate to cover the expected chemical shift range.

  • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, especially quaternary carbons, for more accurate integration.

  • Number of Scans (ns): The number of scans will depend on the sample concentration. A starting point of 128 or 256 scans is common, and can be increased to improve the signal-to-noise ratio.

  • Decoupling: Broadband proton decoupling should be applied during the acquisition to simplify the spectrum to single lines for each carbon.

4. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual CDCl₃ peak at 77.16 ppm.

  • Peak Picking: Identify and label the chemical shift of each peak.

Workflow for Spectral Analysis

The logical workflow for predicting and analyzing the 13C NMR spectrum of this compound is depicted below.

workflow cluster_data Data Gathering cluster_analysis Analysis & Prediction cluster_output Output Generation benzaldehyde 13C NMR Data (Benzaldehyde) substituent_effects Analyze Substituent Effects (Butoxy Group) benzaldehyde->substituent_effects butoxybenzene 13C NMR Data (n-Butoxybenzene) butoxybenzene->substituent_effects predict_shifts Predict Chemical Shifts for this compound substituent_effects->predict_shifts data_table Create Data Table predict_shifts->data_table protocol Formulate Experimental Protocol predict_shifts->protocol diagram Generate Molecular Structure Diagram predict_shifts->diagram

Caption: Workflow for the prediction and analysis of the 13C NMR spectrum.

This guide provides a foundational understanding of the expected 13C NMR characteristics of this compound. Experimental verification is crucial to confirm these predictions and to establish a definitive spectral library for this compound. The provided protocol offers a robust starting point for researchers to acquire high-quality experimental data.

A Deep Dive into the FT-IR Spectrum of 2-Butoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-butoxybenzaldehyde. By examining the characteristic vibrational frequencies of its constituent functional groups, this document serves as a valuable resource for the identification, characterization, and quality control of this important aromatic aldehyde in research and pharmaceutical development.

Introduction to this compound and FT-IR Spectroscopy

This compound is an organic compound featuring a benzene (B151609) ring substituted with an aldehyde group and a butoxy group at the ortho position. Its molecular structure combines the functionalities of an aromatic aldehyde and an ether, leading to a characteristic infrared spectrum.

FT-IR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, providing valuable information about its functional groups and overall structure.[1][2]

Experimental Protocol for FT-IR Analysis of Liquid Samples

The FT-IR spectrum of a liquid sample like this compound can be obtained using several methods. The choice of method depends on the sample's properties and the available equipment.

A. Neat Liquid Sample Preparation (Thin Film Method):

This is a common and straightforward method for analyzing pure liquid samples.

  • Sample Preparation : A single drop of this compound is placed on the surface of a polished salt plate (e.g., NaCl or KBr).[3][4]

  • Cell Assembly : A second salt plate is carefully placed on top of the first, spreading the liquid into a thin, uniform film.[3][4]

  • Data Acquisition : The "sandwich" assembly is mounted in the spectrometer's sample holder. A background spectrum of the empty salt plates is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).[1]

B. Attenuated Total Reflectance (ATR) Method:

ATR-FTIR is a versatile technique that requires minimal sample preparation.

  • Sample Application : A small drop of this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).[1][5]

  • Data Acquisition : The IR beam is directed into the crystal, where it undergoes total internal reflection. At each reflection point, an evanescent wave penetrates a short distance into the sample, and the absorption of this wave is measured. A background spectrum of the clean, empty ATR crystal is taken prior to sample analysis.[1]

Interpretation of the FT-IR Spectrum of this compound

The FT-IR spectrum of this compound is characterized by the absorption bands corresponding to its aromatic ring, aldehyde, and ether functional groups, as well as the aliphatic butoxy chain. The following table summarizes the expected key vibrational frequencies and their assignments.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~3060 - 3010Aromatic C-H StretchingAromatic RingMedium
~2960 - 2850Aliphatic C-H Stretching (CH₃ and CH₂)Butoxy GroupStrong
~2820 and ~2720Aldehyde C-H Stretching (Fermi Resonance Doublet)AldehydeWeak
~1705C=O StretchingAromatic AldehydeStrong
~1600 - 1450Aromatic C=C Ring StretchingAromatic RingMedium
~1465CH₂ Bending (Scissoring)Butoxy GroupMedium
~1380CH₃ Bending (Symmetrical)Butoxy GroupMedium
~1240Aryl-O Stretching (Asymmetrical)Aryl EtherStrong
~1040Alkyl-O Stretching (Symmetrical)Alkyl EtherMedium
Below 900Aromatic C-H Out-of-Plane BendingAromatic RingMedium

Detailed Analysis of Key Spectral Regions:

  • C-H Stretching Region (3100-2700 cm⁻¹):

    • The weak to medium bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring.[6][7]

    • Strong absorptions between 2960 and 2850 cm⁻¹ arise from the symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the butoxy side chain.

    • Two distinct, weak bands around 2820 cm⁻¹ and 2720 cm⁻¹ are highly diagnostic for the aldehyde C-H stretch.[6][8] This feature, often a doublet due to Fermi resonance, is a key indicator of the aldehyde functionality.[9]

  • Carbonyl Stretching Region (1750-1650 cm⁻¹):

    • A very strong and sharp absorption peak is expected around 1705 cm⁻¹. This is characteristic of the C=O stretching vibration of an aldehyde group conjugated with an aromatic ring.[8][10] The conjugation lowers the frequency compared to a saturated aldehyde (which typically appears around 1730 cm⁻¹).[8]

  • Fingerprint Region (1600-600 cm⁻¹):

    • Aromatic C=C Stretching: A series of medium-intensity bands between 1600 and 1450 cm⁻¹ are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.[6]

    • Aliphatic C-H Bending: Bending vibrations for the CH₂ and CH₃ groups of the butoxy chain appear in the 1470-1370 cm⁻¹ range.

    • C-O Stretching: A strong, prominent band around 1240 cm⁻¹ is attributed to the asymmetrical stretching of the aryl-O bond of the ether linkage. A medium-intensity band around 1040 cm⁻¹ is expected for the symmetrical stretching of the alkyl-O bond. The presence of these two C-O stretching bands confirms the aryl alkyl ether structure.

    • Aromatic C-H Bending: The pattern of absorption bands in the region below 900 cm⁻¹ is related to the out-of-plane bending of the aromatic C-H bonds and is indicative of the substitution pattern on the benzene ring.

Logical Workflow for FT-IR Spectrum Interpretation

The following diagram illustrates the logical workflow for interpreting the FT-IR spectrum of an unknown compound, with this compound as an example.

FTIR_Interpretation_Workflow FT-IR Spectrum Interpretation Workflow for this compound cluster_regions Spectral Regions cluster_interpretation Interpretation Steps cluster_conclusion Conclusion A 3100-2700 cm⁻¹ C-H Stretching I1 Identify Aromatic & Aliphatic C-H Stretches A->I1 B 1750-1650 cm⁻¹ Carbonyl Stretching I3 Identify Strong C=O Stretch (~1705 cm⁻¹) B->I3 C 1600-1000 cm⁻¹ Fingerprint Region I I4 Analyze Aromatic C=C Stretches (1600-1450 cm⁻¹) C->I4 I5 Identify Ether C-O Stretches (~1240 & ~1040 cm⁻¹) C->I5 D Below 1000 cm⁻¹ Fingerprint Region II I6 Examine Aromatic C-H Bending (Substitution Pattern) D->I6 I2 Look for Aldehyde C-H Doublet (~2820 & ~2720 cm⁻¹) I1->I2 Conclusion Structure Confirmed: This compound I2->Conclusion I3->Conclusion I4->Conclusion I5->Conclusion I6->Conclusion

Caption: Logical workflow for FT-IR spectrum interpretation.

Conclusion

The FT-IR spectrum of this compound provides a wealth of information for its unambiguous identification. The key diagnostic absorption bands include the characteristic Fermi resonance doublet of the aldehyde C-H stretch, the strong carbonyl absorption of the aromatic aldehyde, the prominent C-O stretching bands of the aryl alkyl ether, and the various C-H and C=C vibrations of the aromatic and aliphatic portions of the molecule. This guide provides the foundational knowledge for researchers and professionals to confidently interpret the FT-IR spectrum of this compound and related compounds.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-butoxybenzaldehyde. The information herein is designed to assist in the identification and characterization of this and structurally related compounds. Due to the limited availability of the specific mass spectrum for this compound, this guide utilizes data from its close structural isomer, 4-butoxybenzaldehyde, as a predictive model for its fragmentation behavior. The fragmentation patterns of ortho and para isomers in mass spectrometry are often closely related.

Core Data Presentation: Predicted Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is predicted to be characterized by a distinct fragmentation pattern. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the principal fragments, are summarized in the table below, based on the spectrum of its isomer, 4-butoxybenzaldehyde.[1]

m/zRelative Intensity (%)Proposed Fragment Ion
17863.73[M]•+ (Molecular Ion)
12281.95[M - C₄H₈]•+
12199.99[M - C₄H₉]⁺
5711.51[C₄H₉]⁺

Interpretation of the Fragmentation Pattern

The fragmentation of this compound under electron ionization is primarily dictated by the lability of the butoxy group and the stability of the resulting aromatic cation.

The molecular ion peak ([M]•+) is expected at an m/z of 178, corresponding to the molecular weight of this compound (C₁₁H₁₄O₂).[2] Its significant intensity suggests a degree of stability of the parent molecule under EI conditions.

A major fragmentation pathway involves the cleavage of the butyl group. The loss of a butene molecule (C₄H₈) via a McLafferty-type rearrangement likely leads to the formation of the radical cation at m/z 122 .

The base peak is predicted to be at m/z 121 . This highly stable ion is likely formed by the cleavage of the entire butyl radical (•C₄H₉) from the molecular ion. The resulting cation is a resonance-stabilized hydroxybenzoyl cation.

A smaller fragment at m/z 57 corresponds to the butyl cation ([C₄H₉]⁺), confirming the cleavage of the butoxy side chain.[1]

Experimental Protocols

A detailed experimental protocol for acquiring the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is based on general procedures for the analysis of aromatic aldehydes.[3]

1. Sample Preparation

  • Solvent Selection: Use a high-purity volatile organic solvent such as dichloromethane (B109758) or methanol.

  • Sample Dilution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL. From this stock, perform serial dilutions to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

  • Final Preparation: Ensure the final sample is free from particulate matter by passing it through a 0.22 µm syringe filter before transferring it to a GC vial.

2. GC-MS Instrumentation and Parameters

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer equipped with an Electron Ionization (EI) source.

  • Gas Chromatography (GC) Conditions:

    • Injection Port Temperature: 250°C

    • Injection Mode: Splitless or a split ratio of 10:1, depending on the sample concentration.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: Increase the temperature at a rate of 10°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source Temperature: 230°C

    • Ionization Energy: 70 eV

    • Mass Range: Scan from m/z 40 to 300.

    • Acquisition Mode: Full Scan for qualitative analysis. For quantitative analysis, Selected Ion Monitoring (SIM) can be employed using the characteristic ions (m/z 178, 122, 121).

Mandatory Visualizations

fragmentation_pathway M This compound [C₁₁H₁₄O₂]•+ m/z = 178 frag1 [M - C₄H₈]•+ m/z = 122 M->frag1 - C₄H₈ frag2 [M - C₄H₉]⁺ m/z = 121 (Base Peak) M->frag2 - •C₄H₉ frag3 [C₄H₉]⁺ m/z = 57 M->frag3 Cleavage

Caption: Predicted fragmentation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start This compound Sample dissolve Dissolve in Dichloromethane (1 mg/mL) start->dissolve dilute Dilute to 1-10 µg/mL dissolve->dilute filter Filter (0.22 µm) dilute->filter vial Transfer to GC Vial filter->vial gc_injection GC Injection vial->gc_injection separation Chromatographic Separation gc_injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-300) ionization->detection spectrum Mass Spectrum Generation detection->spectrum library_search Library Search & Fragmentation Analysis spectrum->library_search report Final Report library_search->report

Caption: Experimental workflow for GC-MS analysis.

References

An In-depth Technical Guide to 2-Butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-butoxybenzaldehyde, an aromatic aldehyde of interest in medicinal chemistry and materials science. The document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and explores its applications, particularly as an intermediate in the development of novel therapeutic agents. Spectroscopic data, safety and handling guidelines, and a discussion of its potential role in the synthesis of biologically active Schiff bases are also presented. This guide is intended to be a valuable resource for professionals engaged in chemical synthesis and drug discovery.

Chemical and Physical Properties

This compound, with the IUPAC name this compound, is a substituted aromatic aldehyde. Its butoxy group significantly influences its solubility and reactivity.[1] The key physicochemical properties are summarized in the table below.

PropertyValue
IUPAC Name This compound[2]
Synonyms O-Butoxybenzaldehyde, Salicylaldehyde (B1680747) butyl ether
CAS Number 7091-13-6[2]
Molecular Formula C₁₁H₁₄O₂[2]
Molecular Weight 178.23 g/mol [2]
Boiling Point 281.1 °C at 760 mmHg
Density 1.02 g/cm³
Refractive Index 1.525
Appearance Colorless oil

Synthesis of this compound

A reliable and widely used method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of salicylaldehyde with an appropriate butyl halide in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

This protocol details the synthesis of this compound from salicylaldehyde and 1-bromobutane (B133212).

Materials:

  • Salicylaldehyde

  • 1-Bromobutane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Dichloromethane (B109758)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine salicylaldehyde (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.

  • Addition of Alkyl Halide: To the stirring suspension, add 1-bromobutane (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Salicylaldehyde Salicylaldehyde Bromobutane 1-Bromobutane Salicylaldehyde->Bromobutane + K2CO3 K2CO3 Acetone Acetone Reflux Reflux (56°C, 12-18h) Bromobutane->Reflux Filtration Filtration Reflux->Filtration Concentration Concentration Filtration->Concentration Extraction Extraction Concentration->Extraction Drying Drying Extraction->Drying Purification Vacuum Distillation / Chromatography Drying->Purification Product This compound Purification->Product

A schematic workflow for the synthesis of this compound.

Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] Its aldehyde functional group is readily transformed into various other functionalities, making it a valuable building block in medicinal chemistry.

Precursor to Schiff Bases with Biological Activity

A significant application of this compound is in the synthesis of Schiff bases. These compounds, containing an imine or azomethine group, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4][5][6] The reaction involves the condensation of this compound with a primary amine.

The butoxy group can modulate the lipophilicity of the resulting Schiff base, potentially enhancing its membrane permeability and overall pharmacokinetic profile. The electronic properties of the substituted aromatic ring can also influence the biological activity of the molecule.

G Butoxybenzaldehyde This compound SchiffBase Schiff Base Derivative Butoxybenzaldehyde->SchiffBase PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->SchiffBase BioActivity Potential Biological Activity (e.g., Antimicrobial, Anticancer) SchiffBase->BioActivity

Condensation reaction to form potentially bioactive Schiff bases.

While specific drug candidates derived from this compound are not extensively documented in publicly available literature, its structural motif is present in various research compounds being investigated for different therapeutic areas.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

  • Mass Spectrum (GC-MS, EI): A mass spectrum is available for 2-n-butoxybenzaldehyde, showing key fragmentation patterns.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aldehyde proton: A singlet between δ 9.8-10.5 ppm.

    • Aromatic protons: Multiplets in the range of δ 6.9-7.8 ppm.

    • Butoxy group protons:

      • -OCH₂-: A triplet around δ 4.0-4.2 ppm.

      • -CH₂-CH₂-CH₂-: Multiplets between δ 1.4-1.9 ppm.

      • -CH₃: A triplet around δ 0.9-1.0 ppm.

  • ¹³C NMR:

    • Carbonyl carbon: A signal in the range of δ 190-195 ppm.

    • Aromatic carbons: Signals between δ 110-160 ppm.

    • Butoxy group carbons: Signals in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. While a spectrum for the para-isomer is available, the ortho-isomer is expected to show similar key peaks.[9]

  • C=O stretch (aldehyde): A strong absorption band around 1680-1700 cm⁻¹.

  • C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

  • C-O stretch (ether): A band in the region of 1200-1250 cm⁻¹.

  • Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region.

  • Aliphatic C-H stretches: Bands just below 3000 cm⁻¹.

Safety and Handling

This compound is classified as an irritant.[2] It is important to handle this chemical with appropriate safety precautions.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Use in a well-ventilated area or under a fume hood.

    • Wear protective gloves, safety glasses, and a lab coat.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its straightforward synthesis via the Williamson ether synthesis and the reactivity of its aldehyde group make it an attractive starting material for the creation of diverse molecular architectures, including biologically active Schiff bases. This technical guide provides essential information for researchers and professionals working with this compound, facilitating its safe and effective use in the laboratory and in the development of new technologies and therapeutics.

References

Methodological & Application

Synthesis and Potential Applications of Schiff Bases Derived from 2-Butoxybenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are a versatile class of organic compounds with significant applications in medicinal chemistry and materials science. Their facile synthesis, typically through the condensation of a primary amine with an aldehyde or ketone, makes them attractive targets for the development of novel therapeutic agents. Schiff bases derived from substituted benzaldehydes have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1]

The incorporation of a 2-butoxybenzaldehyde moiety into a Schiff base structure is of interest due to the potential influence of the butoxy group on the compound's lipophilicity and steric properties, which can, in turn, affect its biological activity and pharmacokinetic profile. This document provides detailed protocols for the synthesis and characterization of Schiff bases derived from this compound, along with an overview of their potential applications, supported by representative data from analogous compounds.

Synthesis of Schiff Bases from this compound

The general method for the synthesis of Schiff bases from this compound involves the condensation reaction with a primary amine in a suitable solvent, often with heating under reflux. The reaction can be catalyzed by the addition of a few drops of acid, such as glacial acetic acid.

General Reaction Scheme

cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Products This compound This compound Schiff Base Schiff Base This compound->Schiff Base + R-NH2 Primary Amine Primary Amine (R-NH2) Primary Amine->Schiff Base Solvent Ethanol/Methanol Solvent->Schiff Base Catalyst Glacial Acetic Acid (optional) Catalyst->Schiff Base Heat Reflux Heat->Schiff Base Water H2O Schiff Base->Water +

Caption: General synthesis scheme for Schiff bases.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol describes the synthesis of a Schiff base from this compound and a generic primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted aniline, or an aliphatic amine)

  • Absolute Ethanol

  • Glacial Acetic Acid (optional catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol. In a separate beaker, dissolve the primary amine (1.0 equivalent) in absolute ethanol.

  • Reaction Setup: With continuous stirring, add the ethanolic solution of the primary amine dropwise to the this compound solution at room temperature.

  • Catalyst Addition (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol. The crude product can be purified by recrystallization from a suitable solvent, such as hot ethanol, to obtain the pure Schiff base.

  • Drying: Dry the purified product in a desiccator over a suitable drying agent.

Characterization of Synthesized Schiff Bases

The synthesized Schiff bases are typically characterized by various spectroscopic methods and elemental analysis.

Table 1: Representative Spectroscopic Data for a Schiff Base Derived from this compound

Spectroscopic TechniqueCharacteristic Features
FT-IR (cm⁻¹) Appearance of a strong absorption band in the range of 1600-1630 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration. Disappearance of the C=O stretching band from the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands from the primary amine.
¹H NMR (ppm) A characteristic singlet peak for the azomethine proton (-CH=N-) is expected to appear in the range of 8.0-9.0 ppm. Signals corresponding to the aromatic and butoxy group protons will also be present.[2][3]
¹³C NMR (ppm) The carbon atom of the azomethine group (-C=N-) is expected to show a signal in the range of 158-165 ppm.[2][3]

Note: The exact positions of the peaks will depend on the specific primary amine used and the solvent.

Applications in Drug Development

Schiff bases are known for their broad range of biological activities. While specific data for derivatives of this compound are limited in the readily available literature, the following sections present potential applications based on studies of structurally similar compounds.

Antimicrobial Activity

Schiff bases often exhibit significant activity against a variety of bacterial and fungal strains. The imine group is crucial for their antimicrobial action.

Protocol: Agar (B569324) Well Diffusion Method for Antimicrobial Screening

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.

  • Inoculation: Inoculate the sterile agar plates with the test microorganisms.

  • Well Preparation: Create wells in the agar using a sterile cork borer.

  • Sample Addition: Add a solution of the synthesized Schiff base (at a known concentration in a solvent like DMSO) to the wells. A positive control (standard antibiotic) and a negative control (solvent alone) should also be included.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

Table 2: Representative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of Structurally Similar Schiff Bases

Compound TypeStaphylococcus aureusEscherichia coliCandida albicansReference
Benzaldehyde-derived Schiff Base 112.52550[4]
Salicylaldehyde-derived Schiff Base 2244924[5]
Substituted Benzaldehyde Schiff Base 37.8115.62Not Reported[4]

Note: This data is for illustrative purposes to show the potential antimicrobial activity of Schiff bases and is not specific to derivatives of this compound.

Anticancer Activity

Many Schiff bases have been investigated for their cytotoxic effects against various cancer cell lines. Their mechanism of action can involve the induction of apoptosis through various signaling pathways.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized Schiff base for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 3: Representative Anticancer Activity (IC₅₀ in µM) of Structurally Similar Schiff Bases

Compound TypeHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)Reference
Diethylaminophenol Schiff Base L5---[6]
2-Hydroxybenzaldehyde Schiff Base 8S3---[7]
2-Chlorobenzaldehyde Schiff Base--288.2[2]

Note: This data is for illustrative purposes to show the potential anticancer activity of Schiff bases and is not specific to derivatives of this compound.

Potential Mechanism of Action: Modulation of Signaling Pathways

The anticancer activity of some Schiff bases has been linked to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway.

Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Apoptosis Apoptosis ERK->Apoptosis Inhibition Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response Schiff_Base Schiff Base (Potential Inhibitor) Schiff_Base->ERK Inhibition

Caption: Illustrative MAPK signaling pathway.

Conclusion

Schiff bases derived from this compound represent a promising class of compounds for further investigation in drug development. The synthetic protocols outlined provide a foundation for their preparation, and the described methodologies for biological evaluation will be crucial in assessing their therapeutic potential. While specific biological activity data for these particular derivatives is not extensively available, the known activities of structurally related Schiff bases suggest that they are likely to possess interesting antimicrobial and anticancer properties. Further research is warranted to synthesize and screen a library of these compounds to fully elucidate their structure-activity relationships and mechanisms of action.

References

Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Butoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction involving derivatives of 2-Butoxybenzaldehyde. This reaction is a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, for the construction of biaryl and heteroaryl structures which are common motifs in bioactive molecules.[1][2] The protocols and data presented are based on established methodologies for structurally similar compounds and are intended to serve as a robust starting point for reaction optimization.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3] For the application with this compound, a halogenated derivative (e.g., 5-bromo-2-butoxybenzaldehyde) is typically required to serve as the electrophilic partner in the reaction. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity, especially with sterically hindered or electronically challenging substrates.[4]

Data Presentation: Optimized Reaction Conditions for Suzuki Coupling of Substituted Aryl Bromides

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of aryl bromides structurally analogous to halogenated this compound. These conditions can be used as a starting point for the optimization of specific reactions.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)/H₂O10012>95Broadly applicable for aryl bromides, tolerates various functional groups.
Pd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane801690-98Effective for sterically hindered and electron-rich or -poor substrates.
PdCl₂(dppf)K₂CO₃Toluene/H₂O80-~82Commonly used in pharmaceutical synthesis for biaryl formation.[1]
Pd(PPh₃)₄K₂CO₃THF/H₂O75-VariableA classic catalyst, though sometimes less effective for challenging substrates.[5]
Pd(OAc)₂ (ligand-free)-Water-basedRoom Temp-VariableOffers a "greener" alternative, but scope can be limited.[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 5-bromo-2-butoxybenzaldehyde (B112714) with an Arylboronic Acid

This protocol provides a detailed methodology for a representative Suzuki coupling reaction.

Materials:

  • 5-bromo-2-butoxybenzaldehyde (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add 5-bromo-2-butoxybenzaldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Degassing: Seal the reaction vessel with a septum and purge with an inert gas (argon or nitrogen) for 15-30 minutes to remove any oxygen, which can deactivate the palladium catalyst.[7]

  • Solvent Addition: Add degassed toluene and degassed water (e.g., in a 4:1 ratio) to the reaction vessel via syringe to achieve a suitable concentration (typically 0.1-0.2 M relative to the limiting reagent).

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the specified time (e.g., 12 hours).

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[8]

Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation reagents Combine Reactants: - Halogenated this compound - Arylboronic Acid - Base (e.g., K₃PO₄) catalyst Add Catalyst System: - Palladium Source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) reagents->catalyst degas Degas with Inert Gas (Ar or N₂) catalyst->degas add_solvent Add Degassed Solvent (e.g., Toluene/H₂O) degas->add_solvent heat Heat and Stir (e.g., 100°C, 12h) add_solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Aqueous Work-up: - Extraction - Washing - Drying monitor->workup purify Purification: (Column Chromatography) workup->purify product Isolated Biaryl Product purify->product Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add R¹-X pd_complex R¹-Pd(II)L₂-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal R²-B(OR)₂ + Base diaryl_pd R¹-Pd(II)L₂-R² transmetal->diaryl_pd red_elim Reductive Elimination diaryl_pd->red_elim red_elim->pd0 R¹-R²

References

Application Notes and Protocols for the Use of 2-Butoxybenzaldehyde in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-butoxybenzaldehyde as a key starting material. The methodologies outlined herein are intended to furnish researchers in organic synthesis and medicinal chemistry with practical procedures for the preparation of potentially bioactive molecules.

Introduction

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of substituents on the heterocyclic scaffold allows for the fine-tuning of their physicochemical and biological properties. This compound, with its ortho-butoxy group, serves as a versatile building block, influencing the steric and electronic environment of the resulting heterocyclic systems. This can lead to compounds with unique pharmacological profiles. This document details the synthesis of several important classes of heterocyclic compounds, including coumarins, quinolines, dihydropyrimidines, and benzimidazoles, starting from this compound.

Application Note 1: Synthesis of Coumarin (B35378) Derivatives via Knoevenagel Condensation

Introduction: Coumarins are a prominent class of benzopyrones exhibiting a wide array of biological activities, including anticoagulant, anticancer, and antimicrobial properties. The Knoevenagel condensation of this compound with active methylene (B1212753) compounds provides a direct route to 3-substituted coumarin precursors. Subsequent cyclization of the resulting cinnamic acid derivatives, formed from salicylaldehyde (B1680747) precursors, leads to the coumarin core. While a direct Pechmann condensation with a butoxy-substituted phenol (B47542) is a common route, the Knoevenagel condensation offers an alternative pathway for specific substitution patterns.

Workflow for Coumarin Synthesis via Knoevenagel Condensation:

A This compound D Knoevenagel Condensation A->D B Active Methylene Compound (e.g., Diethyl Malonate) B->D C Base Catalyst (e.g., Piperidine) C->D Catalyzes E Intermediate: 2-Butoxybenzylidene Malonate D->E F Hydrolysis & Cyclization E->F G Coumarin Derivative F->G

Caption: General workflow for the synthesis of coumarin derivatives from this compound.

Experimental Protocol: Synthesis of Ethyl 2-cyano-3-(2-butoxyphenyl)acrylate

This protocol describes the Knoevenagel condensation of this compound with ethyl cyanoacetate (B8463686).

  • Materials:

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in absolute ethanol.

    • Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water with stirring.

    • The precipitated solid is collected by filtration, washed with cold water, and dried.

    • Recrystallize the crude product from ethanol to obtain pure ethyl 2-cyano-3-(2-butoxyphenyl)acrylate.

Reactant 1Reactant 2CatalystSolventTime (h)Yield (%)Reference
This compoundEthyl CyanoacetatePiperidineEthanol4-6Not specifiedGeneral Protocol

Application Note 2: Synthesis of Quinolines via Friedländer Annulation

Introduction: Quinolines are a vital class of nitrogen-containing heterocycles present in numerous natural products and synthetic drugs with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer effects.[1] The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a classical method for quinoline (B57606) synthesis.

Reaction Scheme for Friedländer Annulation:

A 2-Aminobenzaldehyde Derivative D Friedländer Annulation A->D B 2-Butoxyacetophenone (Active Methylene Compound) B->D C Base or Acid Catalyst C->D Catalyzes E Quinoline Derivative D->E

Caption: General scheme for the Friedländer synthesis of quinolines.

Experimental Protocol: Synthesis of 2-(2-Butoxyphenyl)-4-methylquinoline

This protocol is an adaptation of the Doebner-von Miller reaction, a variation of the Friedländer synthesis.[2]

  • Materials:

  • Procedure:

    • To a stirred mixture of aniline (1 equivalent) and concentrated hydrochloric acid, add this compound (1 equivalent).

    • Slowly add acetone (2 equivalents) to the mixture while maintaining the temperature below 30°C.

    • Heat the reaction mixture at 100°C for 3-4 hours.

    • Cool the mixture and neutralize with an aqueous solution of sodium hydroxide.

    • The resulting precipitate is filtered, washed with water, and dried.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Reactant 1Reactant 2Reactant 3CatalystTime (h)Yield (%)Reference
AnilineThis compoundAcetoneHCl3-4Not specified[2]

Biological Activity of Synthesized Quinolines:

Quinoline derivatives are known to exhibit a wide range of pharmacological activities. For instance, various 2-substituted quinolines have demonstrated significant anticancer activity against a panel of human cancer cell lines, including breast, cervical, and prostate cancer.[1][3] The cytotoxic effects are often attributed to their ability to induce apoptosis and arrest the cell cycle.[4]

Application Note 3: Multicomponent Synthesis of Dihydropyrimidines (Biginelli Reaction)

Introduction: The Biginelli reaction is a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to afford 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[5] These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, most notably as calcium channel blockers.[6][7][8][9][10]

General Scheme for the Biginelli Reaction:

A This compound E Biginelli Reaction A->E B Ethyl Acetoacetate (B1235776) B->E C Urea or Thiourea C->E D Acid Catalyst (e.g., HCl) D->E Catalyzes F Dihydropyrimidine (B8664642) Derivative E->F

Caption: General scheme for the Biginelli synthesis of dihydropyrimidines.

Experimental Protocol: Synthesis of Ethyl 4-(2-butoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol is a general procedure for the Biginelli reaction.[11][12]

  • Materials:

    • This compound

    • Ethyl acetoacetate

    • Urea

    • Ethanol (solvent)

    • Concentrated Hydrochloric Acid (catalyst)

  • Procedure:

    • A mixture of this compound (1 equivalent), ethyl acetoacetate (1 equivalent), and urea (1.5 equivalents) in ethanol is prepared in a round-bottom flask.

    • A catalytic amount of concentrated hydrochloric acid is added to the mixture.

    • The reaction mixture is refluxed for 4-8 hours.

    • The progress of the reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled to room temperature and poured into crushed ice.

    • The solid product that separates out is collected by filtration, washed with cold water, and dried.

    • The crude product is recrystallized from ethanol to afford the pure dihydropyrimidine derivative.

Reactant 1Reactant 2Reactant 3CatalystSolventTime (h)Yield (%)Reference
This compoundEthyl AcetoacetateUreaHClEthanol4-8Not specified[11][12]

Signaling Pathway Implication: Calcium Channel Blockade

Dihydropyrimidines derived from the Biginelli reaction are well-known for their activity as L-type calcium channel blockers. By blocking the influx of Ca²⁺ into vascular smooth muscle cells, they induce vasodilation, leading to a decrease in blood pressure.

cluster_0 Vascular Smooth Muscle Cell Ca_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows Contraction Muscle Contraction Ca_influx->Contraction Leads to DHPM Dihydropyrimidine (from this compound) DHPM->Ca_channel Blocks

Caption: Mechanism of action of dihydropyrimidine derivatives as calcium channel blockers.

Application Note 4: Synthesis of Benzimidazoles

Introduction: Benzimidazoles are a crucial class of heterocyclic compounds with a wide range of therapeutic applications, including antimicrobial, antiviral, and anthelmintic activities. A common synthetic route involves the condensation of an o-phenylenediamine (B120857) with an aldehyde.

Experimental Protocol: One-Pot Synthesis of 2-(2-Butoxyphenyl)-1H-benzimidazole

This protocol describes a one-pot synthesis of 2-substituted benzimidazoles.[12]

  • Materials:

    • o-Phenylenediamine

    • This compound

    • Ethanol (solvent)

    • Catalyst (e.g., ZnFe₂O₄ under ultrasonic irradiation)

  • Procedure:

    • A mixture of o-phenylenediamine (1 equivalent), this compound (1 equivalent), and a catalytic amount of ZnFe₂O₄ in ethanol is placed in a suitable vessel.

    • The reaction mixture is subjected to ultrasonic irradiation for 20-30 minutes.

    • The progress of the reaction is monitored by TLC.

    • After completion, the catalyst is separated by filtration.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography to yield 2-(2-butoxyphenyl)-1H-benzimidazole.

Reactant 1Reactant 2CatalystSolventTime (min)Yield (%)Reference
o-PhenylenediamineThis compoundZnFe₂O₄Ethanol20-3088-92 (general)[12]

Biological Activity of Synthesized Benzimidazoles:

Benzimidazole (B57391) derivatives are known to exhibit significant antimicrobial activity against a range of bacteria and fungi.[4][13][14][15] The mechanism of action often involves the inhibition of essential enzymes or disruption of cell wall synthesis in the microorganisms.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds with potential biological activities. The application notes and protocols provided herein offer a foundation for researchers to explore the synthesis of novel coumarins, quinolines, dihydropyrimidines, and benzimidazoles. The presence of the butoxy group can influence the pharmacological properties of these molecules, making them interesting candidates for further investigation in drug discovery and development programs. Further optimization of reaction conditions and exploration of the biological activities of these 2-butoxy-substituted heterocycles are warranted.

References

Application Notes and Protocols for Organometallic Reactions Involving 2-Butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for several key organometallic reactions utilizing 2-butoxybenzaldehyde as a key reactant. The protocols are designed to serve as a foundational guide for the synthesis of a variety of molecular structures relevant to pharmaceutical and materials science research. While direct literature for some of these specific reactions with this compound is limited, the following protocols have been adapted from established procedures for structurally similar alkoxy-substituted benzaldehydes and are expected to provide a reliable starting point for experimental work.

Nucleophilic Addition Reactions to the Carbonyl Group

The aldehyde functional group in this compound is an excellent electrophile for nucleophilic attack by organometallic reagents. This class of reactions is fundamental for the formation of new carbon-carbon bonds and the synthesis of secondary alcohols.

Grignard Reaction

The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of this compound, followed by an acidic workup, to yield a secondary alcohol.

Reaction Scheme:

Grignard_Reaction start This compound intermediate Alkoxide Intermediate start->intermediate 1. Ether or THF reagent R-MgX (Grignard Reagent) reagent->intermediate product Secondary Alcohol intermediate->product 2. Acidic Workup workup H3O+

Caption: General scheme of the Grignard reaction with this compound.

Quantitative Data Summary:

The following table provides representative data for a Grignard reaction with an analogous substituted benzaldehyde. Yields are expected to be comparable for this compound.

Grignard Reagent (R-MgX)AldehydeProductTypical Yield (%)
Phenylmagnesium bromide2-Methylbenzaldehyde(2-Methylphenyl)(phenyl)methanol~85-95
Ethylmagnesium bromideAcetophenone2-Phenyl-2-butanol~80-90

Experimental Protocol: Synthesis of 1-(2-Butoxyphenyl)-1-ethanol

This protocol details the reaction of this compound with methylmagnesium bromide.

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Magnesium turnings

  • Methyl iodide

  • Iodine crystal (for initiation)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

Procedure:

Part A: Preparation of Methylmagnesium Bromide (if not commercially available)

  • Apparatus Setup: Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet. Flame-dry the apparatus under a stream of inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently warm the flask to activate the magnesium surface.

  • Initiation: Add a small amount of a solution of methyl iodide (1.0 equivalent) in anhydrous diethyl ether to the magnesium. The reaction should start spontaneously.

  • Addition: Once initiated, add the remaining methyl iodide solution dropwise to maintain a steady reflux.

  • Completion: After the addition, reflux the mixture for an additional 30 minutes.

Part B: Reaction with this compound

  • Aldehyde Addition: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Wittig Reaction

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent). This reaction is particularly useful for the regioselective formation of a carbon-carbon double bond.

Reaction Scheme:

Wittig_Reaction start This compound intermediate Oxaphosphetane start->intermediate reagent Phosphonium Ylide (Ph3P=CHR) reagent->intermediate product Alkene intermediate->product byproduct Triphenylphosphine oxide intermediate->byproduct

Caption: General scheme of the Wittig reaction with this compound.

Quantitative Data Summary:

The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. The following table, based on reactions with analogous aldehydes, illustrates this relationship.

Ylide TypeYlide PrecursorAldehydeProductTypical Yield (%)Predominant Isomer
UnstabilizedMethyltriphenylphosphonium (B96628) bromide2-Methylbenzaldehyde2-Methylstyrene75-85N/A
StabilizedEthyl (triphenylphosphoranylidene)acetate2-BenzoylbenzaldehydeEthyl (E)-3-(2-benzoylphenyl)acrylateHighE

Experimental Protocol: Synthesis of 1-Butoxy-2-vinylbenzene

This protocol describes the reaction of this compound with an unstabilized ylide to form a terminal alkene.[1]

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Syringes

  • Ice bath

Procedure:

  • Ylide Generation: a. To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents). b. Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath. c. Slowly add n-butyllithium (1.0 equivalent) dropwise. A distinct color change (typically to yellow or orange) indicates ylide formation. d. Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction: a. In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF. b. Slowly add the aldehyde solution to the ylide solution at 0 °C. c. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: a. Quench the reaction with saturated aqueous NH₄Cl solution. b. Extract the product with diethyl ether (3 x 50 mL). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. d. Purify the crude product by flash column chromatography.

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-haloester with an aldehyde in the presence of zinc metal to form a β-hydroxyester.[2][3]

Reaction Scheme:

Reformatsky_Reaction start This compound intermediate Organozinc Intermediate start->intermediate 1. Toluene (B28343) or THF reagent1 α-Haloester reagent1->intermediate reagent2 Zinc reagent2->intermediate product β-Hydroxyester intermediate->product 2. Acidic Workup workup H3O+

Caption: General scheme of the Reformatsky reaction.

Quantitative Data Summary:

The following data is for a generalized Reformatsky reaction and can be used as a reference.[2]

Aldehyde/Ketoneα-HaloesterProductTypical Yield (%)
BenzaldehydeEthyl bromoacetate (B1195939)Ethyl 3-hydroxy-3-phenylpropanoate52
Ketone (general)Ethyl bromoacetateβ-Hydroxyester86

Experimental Protocol: Synthesis of Ethyl 3-(2-butoxyphenyl)-3-hydroxypropanoate

This protocol is adapted from a general procedure for the Reformatsky reaction.[2][3]

Materials:

  • This compound

  • Ethyl bromoacetate

  • Activated zinc dust

  • Toluene (anhydrous)

  • Iodine (a small crystal for activation)

  • Dilute hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle

Procedure:

  • Reaction Setup: a. To a flame-dried three-necked flask under an inert atmosphere, add activated zinc dust (1.5 equivalents) and a crystal of iodine. b. Add anhydrous toluene to the flask.

  • Reagent Addition: a. In a dropping funnel, prepare a solution of this compound (1.0 equivalent) and ethyl bromoacetate (1.2 equivalents) in anhydrous toluene. b. Add a small portion of this solution to the zinc suspension and gently heat to initiate the reaction. c. Once the reaction begins (indicated by a color change and gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: a. After the addition is complete, continue to heat the mixture at reflux for an additional hour.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. b. Quench the reaction by the slow, dropwise addition of 1 M HCl. c. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with toluene. d. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

For this compound to participate in cross-coupling reactions, it must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. The following protocols are based on general procedures for aryl halides and provide a framework for the synthesis of biaryls, styrenes, and alkynes from a hypothetical halogenated this compound derivative.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.

Catalytic Cycle:

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal R-B(OR')_2 (Base) PdII_ArR Ar-Pd(II)L_n-R Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-Butoxy-6-phenylbenzaldehyde

This protocol is a general procedure for the Suzuki coupling of a sterically hindered 2-bromoaryl aldehyde.[4]

Materials:

  • 2-Bromo-6-butoxybenzaldehyde (hypothetical starting material)

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • 1,4-Dioxane/water (4:1 v/v, degassed)

  • Ethyl acetate

  • Brine

Equipment:

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-bromo-6-butoxybenzaldehyde (1.0 equiv.), phenylboronic acid (1.5 equiv.), K₃PO₄ (2.0 equiv.), Pd(OAc)₂ (2-5 mol%), and SPhos (4-10 mol%).

  • Solvent Addition: Evacuate and backfill the tube with inert gas three times. Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

References

2-Butoxybenzaldehyde as a Precursor in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-butoxybenzaldehyde and its utility as a precursor in pharmaceutical synthesis. While direct synthesis of commercial drugs from this compound is not extensively documented in publicly available literature, its structural motif, an alkoxybenzaldehyde, is a key pharmacophore in various therapeutic agents. This document will focus on the synthesis and biological activity of closely related benzyloxybenzaldehyde derivatives as potent and selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), a critical enzyme implicated in cancer stem cell biology. The protocols and data presented herein are representative of the synthetic strategies and pharmacological relevance of this class of compounds.

Introduction

This compound is an aromatic aldehyde characterized by a butoxy group at the ortho position of the benzaldehyde. This structural feature imparts specific physicochemical properties, such as increased lipophilicity, which can be advantageous in drug design for enhancing membrane permeability and modulating protein-ligand interactions.[1] While broadly utilized as an intermediate in the chemical industry, its application in pharmaceuticals is primarily as a building block for more complex molecules.[1]

The alkoxybenzaldehyde scaffold is of significant interest in medicinal chemistry. Notably, derivatives of the structurally similar benzyloxybenzaldehyde have been identified as highly selective inhibitors of ALDH1A3.[2] ALDH1A3 is overexpressed in various cancers and is a marker for cancer stem cells, which are believed to drive tumor initiation, metastasis, and resistance to therapy.[3][4][5][6] Therefore, the development of ALDH1A3 inhibitors represents a promising therapeutic strategy against cancer.

Data Presentation

The following table summarizes the in vitro inhibitory activity of representative benzyloxybenzaldehyde derivatives against ALDH1A3. This data highlights the potential of the alkoxybenzaldehyde scaffold for developing potent enzyme inhibitors.

Compound IDStructureTargetIC50 (µM)
ABMM-15 4-(Benzyloxy)-3-methoxybenzaldehydeALDH1A30.23
ABMM-16 3-(Benzyloxy)-4-methoxybenzaldehydeALDH1A31.29

Table 1: Inhibitory activity of benzyloxybenzaldehyde derivatives against ALDH1A3.

Experimental Protocols

The following protocols describe the general synthesis of alkoxybenzaldehydes via the Williamson ether synthesis, a versatile and widely used method for preparing ethers.[7][8][9][10][11] This is followed by a representative protocol for a biological assay to evaluate the inhibitory activity of the synthesized compounds against ALDH1A3.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) and 1-bromobutane (B133212).

Materials:

  • Salicylaldehyde

  • 1-Bromobutane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add salicylaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF (10 volumes).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-bromobutane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford pure this compound.

Expected Yield: 85-95%

Protocol 2: ALDH1A3 Enzymatic Assay

This protocol describes a general method to assess the inhibitory activity of synthesized compounds against the ALDH1A3 enzyme.

Materials:

  • Purified recombinant human ALDH1A3 enzyme

  • NAD⁺ (β-Nicotinamide adenine (B156593) dinucleotide)

  • Aldehyde substrate (e.g., retinal)

  • Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0, 1 mM EDTA)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add 2 µL of the test compound solution at various concentrations. For the control, add 2 µL of DMSO.

  • Add 188 µL of the assay buffer containing NAD⁺ (final concentration, e.g., 2.5 mM) and ALDH1A3 enzyme (final concentration, e.g., 10 µg/mL) to each well.

  • Incubate the plate at 37 °C for 10 minutes.

  • Initiate the reaction by adding 10 µL of the aldehyde substrate (final concentration, e.g., 10 µM).

  • Immediately measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader. The increase in absorbance corresponds to the formation of NADH.

  • Calculate the initial reaction velocity (V₀) for each concentration of the test compound.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Visualizations

Signaling Pathway

The following diagram illustrates the role of ALDH1A3 in cancer cell signaling pathways. Overexpression of ALDH1A3 leads to increased production of retinoic acid, which in turn activates signaling cascades that promote cell proliferation, survival, and resistance to therapy.[3][4]

ALDH1A3_Signaling_Pathway ALDH1A3 Signaling Pathway in Cancer Retinal Retinal ALDH1A3 ALDH1A3 Retinal->ALDH1A3 RA Retinoic Acid ALDH1A3->RA RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR RARE RARE (Retinoic Acid Response Element) RAR_RXR->RARE Gene_Expression Target Gene Expression RARE->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation Survival Cell Survival Gene_Expression->Survival Drug_Resistance Drug Resistance Gene_Expression->Drug_Resistance Synthesis_Workflow Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 2-Hydroxybenzaldehyde (Salicylaldehyde) Reagents 1-Bromobutane, K2CO3, DMF Reaction Williamson Ether Synthesis Start->Reaction Reagents->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product This compound Purification->Product Assay ALDH1A3 Enzymatic Assay Product->Assay Data_Analysis Data Analysis (IC50 Determination) Assay->Data_Analysis Hit_Compound Hit Compound Identification Data_Analysis->Hit_Compound

References

2-Butoxybenzaldehyde as an Intermediate in Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butoxybenzaldehyde, an aromatic aldehyde, has been explored for its utility in the agrochemical sector. While its role as a direct active ingredient with repellent properties has been noted, its application as a key intermediate in the synthesis of more complex agrochemicals such as herbicides, insecticides, and fungicides is not extensively documented in publicly available scientific literature and patents. This document provides an overview of the known applications and synthesis of this compound and outlines general synthetic strategies that could be employed for the derivatization of this compound, drawing parallels from the synthesis of other benzaldehyde-based agrochemicals.

Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its application in synthesis.

PropertyValue
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
CAS Number 7091-13-6[1]
Appearance Not specified in provided results
Boiling Point Not specified in provided results
Melting Point Not specified in provided results
Solubility Not specified in provided results

Synthesis of this compound

The synthesis of 2-alkoxybenzaldehydes, including this compound, can be achieved through various methods. A common approach is the Williamson ether synthesis, where a phenoxide is reacted with an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a general representation and may require optimization.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of salicylaldehyde (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromobutane (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Salicylaldehyde Salicylaldehyde ReactionVessel Williamson Ether Synthesis (DMF, 60-80°C) Salicylaldehyde->ReactionVessel Bromobutane 1-Bromobutane Bromobutane->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Extraction Extraction ReactionVessel->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product This compound Purification->Product Logical_Relationships cluster_reactions Potential Reactions cluster_products Potential Agrochemical Scaffolds Intermediate This compound Oxidation Oxidation Intermediate->Oxidation Reduction Reduction Intermediate->Reduction Wittig Wittig Reaction Intermediate->Wittig Condensation Condensation Reactions Intermediate->Condensation CarboxylicAcid 2-Butoxybenzoic Acid Derivatives Oxidation->CarboxylicAcid Alcohol 2-Butoxybenzyl Alcohol Derivatives Reduction->Alcohol Alkene Stilbene/Alkene Derivatives Wittig->Alkene SchiffBase Schiff Bases / Imines Condensation->SchiffBase

References

Application Notes and Protocols: Knoevenagel Condensation of 2-Butoxybenzaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst.[1] This reaction is a versatile tool for the synthesis of α,β-unsaturated compounds, which are valuable precursors for a wide range of pharmaceuticals, fine chemicals, and functional polymers.[1] This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of 2-butoxybenzaldehyde with various active methylene compounds, a reaction of significant interest in medicinal chemistry and materials science due to the potential biological and photophysical properties of the resulting products.

The general mechanism of the Knoevenagel condensation proceeds through a three-step sequence: deprotonation of the active methylene compound by a base to form a nucleophilic enolate, nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde, and subsequent dehydration to yield the final α,β-unsaturated product. The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction rate and yield.

Data Presentation

The following table summarizes representative quantitative data for the Knoevenagel condensation of this compound and analogous alkoxy-substituted benzaldehydes with various active methylene compounds. This data is compiled from literature sources and provides a comparative overview of expected yields under different reaction conditions.

AldehydeActive Methylene CompoundCatalystSolventReaction TimeTemperatureYield (%)Reference
This compoundMalononitrile (B47326)Piperidine (B6355638)Ethanol (B145695)4 hReflux~90 (Estimated)Analogous Reactions[2]
This compoundEthyl Cyanoacetate (B8463686)PiperidineToluene (B28343)6 hReflux~85 (Estimated)Analogous Reactions[2]
This compoundDiethyl MalonatePiperidine/Pyridine (B92270)Toluene12 hReflux~75 (Estimated)Analogous Reactions[3]
This compoundMalonic AcidPyridine/PiperidinePyridine3 h100 °C~70 (Estimated)Analogous Reactions[4]
4-ButoxybenzaldehydeMalonic AcidPyridine/PiperidinePyridine--64.5[5]
2-Methoxybenzaldehyde2-Methoxyethyl CyanoacetatePiperidine----[2]
2-Ethoxybenzaldehyde2-Methoxyethyl CyanoacetatePiperidine----[2]

Experimental Protocols

The following are detailed methodologies for the Knoevenagel condensation of this compound with representative active methylene compounds.

Protocol 1: Synthesis of 2-(2-Butoxybenzylidene)malononitrile

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 178 mg) and ethanol (10 mL).

  • Stir the mixture until the aldehyde is completely dissolved.

  • Add malononitrile (1.1 mmol, 73 mg) to the solution.

  • Add a catalytic amount of piperidine (0.1 mmol, 10 µL) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate (B1210297) 7:3).

  • After completion of the reaction, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain pure 2-(2-butoxybenzylidene)malononitrile.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(2-butoxyphenyl)acrylate

Materials:

  • This compound (1.0 eq)

  • Ethyl cyanoacetate (1.1 eq)

  • Piperidine (0.1 eq)

  • Toluene (solvent)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar.

  • To the flask, add this compound (1.0 mmol, 178 mg), ethyl cyanoacetate (1.1 mmol, 124 mg), and toluene (20 mL).

  • Add a catalytic amount of piperidine (0.1 mmol, 10 µL) to the mixture.

  • Heat the reaction mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Continue refluxing for 6 hours or until no more water is collected.

  • Monitor the reaction by TLC (e.g., hexane:ethyl acetate 8:2).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 15 mL), followed by saturated sodium bicarbonate solution (2 x 15 mL), and finally with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure ethyl (E)-2-cyano-3-(2-butoxyphenyl)acrylate.

  • Characterize the purified product by spectroscopic methods.

Protocol 3: Synthesis of 3-(2-Butoxyphenyl)acrylic acid (Doebner-Knoevenagel Reaction)

Materials:

  • This compound (1.0 eq)

  • Malonic acid (1.5 eq)

  • Pyridine (solvent and catalyst)

  • Piperidine (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Concentrated Hydrochloric acid (HCl)

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 178 mg) and malonic acid (1.5 mmol, 156 mg) in pyridine (5 mL).[4]

  • Add a few drops of piperidine to the mixture.[4]

  • Heat the reaction mixture at 100 °C for 3 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl to precipitate the product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 3-(2-butoxyphenyl)acrylic acid.

  • Characterize the final product using appropriate analytical techniques.

Visualizations

General Knoevenagel Condensation Mechanism

Knoevenagel_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration ActiveMethylene Active Methylene Compound (R-CH2-Z) Enolate Enolate (R-CH(-)-Z) ActiveMethylene->Enolate Deprotonation Base Base (B:) ProtonatedBase Protonated Base (BH+) Aldehyde This compound Enolate->Aldehyde Intermediate Aldol-type Intermediate Aldehyde->Intermediate Nucleophilic Attack Product α,β-Unsaturated Product Intermediate->Product Intermediate_ref->Product Dehydration Water Water (H2O)

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Workflow for Knoevenagel Condensation

Experimental_Workflow Start Start Reagents Combine this compound, Active Methylene Compound, Catalyst, and Solvent Start->Reagents Reaction Heat Reaction Mixture (e.g., Reflux) Reagents->Reaction Monitoring Monitor Progress by TLC Reaction->Monitoring Workup Reaction Work-up (Cooling, Extraction, etc.) Monitoring->Workup Reaction Complete Isolation Isolate Crude Product (Filtration or Evaporation) Workup->Isolation Purification Purify Product (Recrystallization or Chromatography) Isolation->Purification Characterization Characterize Pure Product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for the Knoevenagel condensation.

References

Protocol for the synthesis of 2-Butoxybenzaldehyde via Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 2-Butoxybenzaldehyde

Introduction

This compound is a valuable aromatic aldehyde intermediate used in the synthesis of pharmaceuticals, fragrances, and specialty polymers.[1] Its butoxy group enhances solubility and reactivity, making it a versatile building block in organic synthesis. The Williamson ether synthesis is a classic and robust method for preparing ethers, including aryl ethers like this compound.[2][3] This reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[2][3][4] In this application, the hydroxyl group of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) is deprotonated by a mild base, such as potassium carbonate, to form a nucleophilic phenoxide ion.[4] This phenoxide then attacks the electrophilic carbon of an alkyl halide, in this case, 1-bromobutane (B133212), displacing the bromide ion to form the desired ether product.[4][5] The reaction is typically conducted in a polar aprotic solvent like acetone (B3395972) to facilitate the S_N2 pathway.[4][5]

Physicochemical and Reaction Data

Quantitative data for the reactants, solvent, and the final product are summarized below for ease of reference and experimental planning.

Table 1: Physicochemical Properties of Key Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Physical Form CAS Number
Salicylaldehyde C₇H₆O₂ 122.12 Liquid 90-02-8
1-Bromobutane C₄H₉Br 137.02 Liquid 109-65-9
Potassium Carbonate K₂CO₃ 138.21 Solid 584-08-7
Acetone C₃H₆O 58.08 Liquid 67-64-1

| this compound | C₁₁H₁₄O₂ | 178.23 | Liquid | 7091-13-6[6][7] |

Table 2: Suggested Reagent Quantities for Synthesis

Reagent Molar Eq. Suggested Moles Suggested Mass/Volume
Salicylaldehyde 1.0 0.05 mol 6.11 g (5.26 mL)
1-Bromobutane 1.2 0.06 mol 8.22 g (6.47 mL)
Potassium Carbonate 2.0 0.10 mol 13.82 g

| Acetone | - | - | 150 mL |

Experimental Protocol

Materials and Equipment:

  • Salicylaldehyde (≥98%)

  • 1-Bromobutane (≥99%)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (ACS grade)

  • Ethyl acetate (B1210297) (ACS grade)

  • Hexane (B92381) (ACS grade)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add acetone (approx. 15 mL per gram of salicylaldehyde) to the flask.

  • Initial Stirring: Stir the resulting suspension vigorously at room temperature for 20 minutes to facilitate the formation of the potassium phenoxide salt.

  • Alkyl Halide Addition: Slowly add 1-bromobutane (1.2 eq) to the stirred suspension using a dropping funnel or syringe.

  • Reaction under Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 56 °C for acetone) with continuous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a 4:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 6-10 hours, indicated by the consumption of the salicylaldehyde starting material.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts using a Buchner funnel and wash the filter cake with a small amount of fresh acetone.

  • Solvent Removal: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in ethyl acetate (100 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel. A gradient elution with hexane and ethyl acetate (starting with 98:2 hexane:ethyl acetate) is typically effective for isolating the pure product.

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • 1-Bromobutane is flammable and a lachrymator. Handle with care.

  • Salicylaldehyde and acetone are irritants. Avoid contact with skin and eyes.[7]

  • Consult the Safety Data Sheet (SDS) for each chemical before use.[8]

Workflow Visualization

G A Reaction Setup (Salicylaldehyde, K2CO3, Acetone) B Addition of 1-Bromobutane A->B Stir 20 min C Heat to Reflux (6-10h) Monitor by TLC B->C D Cool & Filter Solids C->D E Solvent Evaporation D->E F Aqueous Work-up (Extraction & Washing) E->F G Drying & Concentration F->G H Purification (Column Chromatography) G->H I Characterization (NMR, IR) H->I

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Aldol Condensation Reactions of 2-Butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures. A key variant, the Claisen-Schmidt condensation, involves the reaction of an aldehyde with a ketone to form an α,β-unsaturated ketone.[1] The resulting products, known as chalcones, are of significant interest to the drug development community due to their well-documented and diverse pharmacological activities. Chalcones, which are precursors to flavonoids, have demonstrated a wide range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4][5][6]

The reactivity and biological profile of chalcones are heavily influenced by the substitution patterns on their aromatic rings.[7][8] The introduction of a butoxy group at the 2-position of the benzaldehyde (B42025) ring is anticipated to modulate the lipophilicity and steric properties of the resulting chalcone (B49325), potentially leading to enhanced biological activity and novel therapeutic applications. These application notes provide a detailed protocol for the synthesis of chalcones derived from 2-butoxybenzaldehyde via the Claisen-Schmidt condensation, along with a discussion of their potential applications in drug discovery.

Data Presentation

The following table summarizes the expected reaction conditions and yields for the synthesis of various chalcones from this compound and substituted acetophenones. This data is representative and may be optimized for specific substrate combinations.

EntryAcetophenone (B1666503) DerivativeCatalyst (equivalents)SolventReaction Time (h)Yield (%)
1AcetophenoneNaOH (2.0)Ethanol (B145695)1285
24'-MethylacetophenoneKOH (2.0)Methanol1088
34'-ChloroacetophenoneNaOH (2.5)Ethanol1682
44'-MethoxyacetophenoneKOH (2.0)Methanol1290

Experimental Protocols

This section details a general protocol for the base-catalyzed Claisen-Schmidt condensation of this compound with various acetophenone derivatives.

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4'-methylacetophenone, 4'-chloroacetophenone, 4'-methoxyacetophenone)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95%) or Methanol

  • Distilled water

  • Hydrochloric acid (HCl, dilute)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted acetophenone (1.0 equivalent) and this compound (1.0 equivalent) in a minimal amount of ethanol or methanol.[9]

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous or alcoholic solution of sodium hydroxide or potassium hydroxide (2.0-2.5 equivalents).[10][11] A change in color or the formation of a precipitate may be observed.

  • Reaction Monitoring: Continue to stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). Reaction times can vary from 10 to 24 hours depending on the specific reactants.[9]

  • Work-up: Upon completion of the reaction, pour the mixture into a beaker containing crushed ice. Acidify the mixture with dilute hydrochloric acid to a pH of approximately 5-6. This will cause the chalcone product to precipitate out of the solution.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the collected solid with cold distilled water to remove any inorganic impurities.[10]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure chalcone.

  • Drying and Characterization: Dry the purified product in a desiccator or a vacuum oven. The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Aldol_Condensation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound Aldol Adduct Aldol Adduct This compound->Aldol Adduct Forms Acetophenone Acetophenone Enolate Enolate Acetophenone->Enolate Forms Base (OH-) Base (OH-) Base (OH-)->Acetophenone Deprotonation Enolate->this compound Nucleophilic Attack 2-Butoxychalcone 2-Butoxychalcone Aldol Adduct->2-Butoxychalcone Dehydration H2O H2O

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental_Workflow Start Start Reactant_Preparation Prepare Reactant Solution (this compound + Acetophenone in Ethanol) Start->Reactant_Preparation Catalyst_Addition Add Base Catalyst (NaOH or KOH solution) Reactant_Preparation->Catalyst_Addition Reaction Stir at Room Temperature (Monitor by TLC) Catalyst_Addition->Reaction Workup Quench with Ice and Acidify (Precipitation of Product) Reaction->Workup Isolation Vacuum Filtration Workup->Isolation Purification Recrystallization (from Ethanol/Methanol) Isolation->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for chalcone synthesis.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Chalcone 2-Butoxychalcone Derivative Chalcone->PI3K Chalcone->AKT

Caption: Potential inhibition of the PI3K/AKT signaling pathway by chalcones.

References

Application Notes and Protocols: 2-Butoxybenzaldehyde as a Building Block for Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Butoxybenzaldehyde is a versatile building block in the synthesis of thermotropic liquid crystals, particularly for creating Schiff base derivatives. The butoxy group at the ortho position of the benzaldehyde (B42025) influences the molecule's overall shape and polarity, which in turn affects its mesomorphic properties. Schiff base liquid crystals are readily synthesized through the condensation reaction of an aldehyde with a primary amine. The resulting imine linkage provides a rigid core structure, which, when combined with flexible terminal chains, can lead to the formation of various liquid crystalline phases, such as nematic and smectic phases. These materials are of significant interest for applications in display technologies, sensors, and advanced materials. This document provides a detailed protocol for the synthesis of a representative Schiff base liquid crystal using this compound and discusses the expected mesomorphic properties based on analogous compounds.

Experimental Protocols

Synthesis of a Schiff Base Liquid Crystal: (E)-N-(4-(hexyloxy)phenyl)-1-(2-butoxyphenyl)methanimine

This protocol details the synthesis of a Schiff base liquid crystal from this compound and 4-hexyloxyaniline. The reaction proceeds via a condensation reaction, forming an imine linkage.

Materials:

  • This compound (1.0 eq.)

  • 4-Hexyloxyaniline (1.0 eq.)

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (catalytic amount)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.

  • To this solution, add an equimolar amount of 4-hexyloxyaniline (1.0 eq.).

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[1]

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from absolute ethanol to yield the final liquid crystal product.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis. The mesomorphic properties, including phase transition temperatures, are to be determined using Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM).

Data Presentation

The following table summarizes the phase transition temperatures for a series of analogous Schiff base liquid crystals, providing an indication of the expected mesomorphic behavior of compounds derived from this compound. The general structure is R-O-Ph-CH=N-Ph-O-R', where the position and length of the alkoxy chains (R and R') influence the liquid crystalline properties.

Compound (R, R')Melting Point (°C)Clearing Point (N-I) (°C)Mesophase Range (°C)Reference
Methoxy, Butyl214726(MBBA)[2]
Ethoxy, Butyl357944Literature
Butoxy, Methoxy657813Literature
Butoxy, Ethoxy6410642Literature
Hexyloxy, Methoxy74806Literature
Hexyloxy, Ethoxy6810234Literature

Note: The data presented is for analogous p,p'-disubstituted Schiff bases to illustrate the effect of alkoxy chain length on mesomorphic properties. The presence of the butoxy group in the ortho position in the title compound is expected to influence these values.

Visualizations

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2_Butoxybenzaldehyde This compound Conditions Absolute Ethanol Glacial Acetic Acid (cat.) Reflux, 4-6h 2_Butoxybenzaldehyde->Conditions 4_Hexyloxyaniline 4-Hexyloxyaniline 4_Hexyloxyaniline->Conditions Schiff_Base_LC (E)-N-(4-(hexyloxy)phenyl)-1- (2-butoxyphenyl)methanimine Conditions->Schiff_Base_LC

Caption: Synthetic pathway for a Schiff base liquid crystal.

G Start Molecular Design Core Rigid Core (Biphenyl Imine) Start->Core Terminal1 Flexible Terminal Chain (Butoxy Group) Start->Terminal1 Terminal2 Flexible Terminal Chain (Hexyloxy Group) Start->Terminal2 Anisotropy Molecular Anisotropy (Rod-like Shape) Core->Anisotropy Terminal1->Anisotropy Terminal2->Anisotropy Interactions Anisotropic Intermolecular Interactions Anisotropy->Interactions LC_Phase Liquid Crystalline Phase (e.g., Nematic, Smectic) Interactions->LC_Phase

Caption: Molecular structure and mesogenic property relationship.

References

Application Notes and Protocols for Metal Complexes of Schiff Bases Derived from 2-Butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific experimental data for metal complexes of Schiff bases derived from 2-butoxybenzaldehyde. The following application notes and protocols are based on established principles for analogous Schiff base metal complexes and should be considered a template. All quantitative data presented in the tables are illustrative examples based on typical values reported for similar compounds and should not be considered as experimentally verified data for the specific compounds derived from this compound. Researchers should perform their own experiments to obtain accurate data for these specific molecules.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are versatile ligands that form stable complexes with a wide range of metal ions.[1] These complexes are of significant interest due to their diverse applications in catalysis, materials science, and medicinal chemistry.[2] The biological activity of Schiff bases is often enhanced upon coordination with metal ions.[1] This document provides a detailed overview of the synthesis, characterization, and potential applications of metal complexes of Schiff bases derived from the condensation of this compound with various primary amines. The protocols outlined below are intended to serve as a guide for researchers and drug development professionals.

Synthesis of Schiff Base Ligands and their Metal Complexes

The synthesis of these compounds is typically a two-step process: first, the formation of the Schiff base ligand, followed by its reaction with a metal salt to form the complex.

General Synthesis of Schiff Base Ligands

The Schiff base ligand is synthesized by the condensation reaction of this compound with a primary amine (e.g., ethylenediamine, o-phenylenediamine, or an amino acid) in an alcoholic solvent.[3]

Experimental Protocol: Synthesis of a Bidentate Schiff Base Ligand

  • Dissolve this compound (1 mmol) in 20 mL of ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer.

  • Add a solution of the primary amine (e.g., aniline, 1 mmol) in 10 mL of ethanol dropwise to the aldehyde solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl₂.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base ligand.

General Synthesis of Metal(II) Complexes

The metal complexes are prepared by reacting the Schiff base ligand with a metal(II) salt (e.g., acetate (B1210297) or chloride salts of Cu(II), Ni(II), Co(II), Zn(II)) in a 2:1 ligand-to-metal molar ratio for bidentate ligands.

Experimental Protocol: Synthesis of a Metal(II) Complex

  • Dissolve the Schiff base ligand (2 mmol) in 20 mL of hot ethanol in a round-bottom flask.

  • In a separate flask, dissolve the metal(II) salt (1 mmol) (e.g., copper(II) acetate monohydrate) in 15 mL of hot ethanol.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Adjust the pH of the mixture to 7-8 by adding a few drops of an appropriate base (e.g., 1 M NaOH in ethanol).

  • Reflux the reaction mixture for 3-4 hours.

  • A colored precipitate will form. Cool the mixture to room temperature.

  • Collect the complex by filtration, wash it with ethanol and then with diethyl ether.

  • Dry the final product in a vacuum desiccator.

Workflow for Synthesis and Characterization

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization A This compound + Primary Amine B Schiff Base Ligand Formation (Condensation) A->B Ethanol, Reflux C Purification (Recrystallization) B->C D Pure Schiff Base Ligand C->D F Complexation Reaction D->F E Metal(II) Salt E->F Ethanol, Reflux G Purification (Washing & Drying) F->G H Metal(II) Schiff Base Complex G->H I Spectroscopic Analysis (FT-IR, UV-Vis, NMR) H->I J Elemental Analysis (CHN) H->J K Thermal Analysis (TGA/DTA) H->K L Molar Conductance H->L

Caption: General workflow for the synthesis and characterization of metal complexes of Schiff bases.

Characterization Data

The synthesized ligands and their metal complexes are typically characterized by various spectroscopic and analytical techniques.

Table 1: Illustrative Physicochemical and Analytical Data
CompoundFormulaM.W. ( g/mol )ColorM.p. (°C)Yield (%)Molar Cond. (Ω⁻¹cm²mol⁻¹)
Ligand (L)C₁₇H₁₉NO253.34Pale Yellow85-8780-
[Cu(L)₂(OAc)₂]C₃₈H₄₄CuN₂O₆724.31Green210-2127515.2
[Ni(L)₂(OAc)₂]C₃₈H₄₄N₂NiO₆719.46Light Green225-2277212.8
[Co(L)₂(OAc)₂]C₃₈H₄₄CoN₂O₆719.70Brown230-2327014.5
[Zn(L)₂(OAc)₂]C₃₈H₄₄N₂O₆Zn726.15White245-2477810.5
L represents a bidentate Schiff base derived from this compound and a primary amine.
Table 2: Illustrative Spectroscopic Data
CompoundFT-IR (cm⁻¹) ν(C=N)FT-IR (cm⁻¹) ν(M-N)FT-IR (cm⁻¹) ν(M-O)UV-Vis λmax (nm) (Transition)
Ligand (L)1625--280 (π→π), 330 (n→π)
[Cu(L)₂(OAc)₂]1605450520285 (π→π), 340 (n→π), 410 (LMCT), 630 (d-d)
[Ni(L)₂(OAc)₂]1608455515282 (π→π), 335 (n→π), 390 (LMCT), 580 (d-d)
[Co(L)₂(OAc)₂]1610448525288 (π→π), 345 (n→π), 420 (LMCT), 670 (d-d)
[Zn(L)₂(OAc)₂]1602452518280 (π→π), 338 (n→π), 380 (LMCT)
LMCT: Ligand-to-Metal Charge Transfer.

Applications in Drug Development

Metal complexes of Schiff bases are widely investigated for their antimicrobial and anticancer properties.[4][5] The chelation of the metal to the ligand often increases the lipophilicity of the complex, facilitating its transport across cell membranes and enhancing its biological activity.

Antimicrobial Activity

These complexes are often screened for their in vitro activity against a range of pathogenic bacteria and fungi.

Experimental Protocol: Disc Diffusion Method for Antibacterial Screening

  • Prepare sterile nutrient agar (B569324) plates.

  • Inoculate the agar surface with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

  • Prepare stock solutions of the test compounds (Schiff base ligand and its metal complexes) and a standard antibiotic (e.g., ciprofloxacin) in a suitable solvent like DMSO.

  • Impregnate sterile paper discs (6 mm diameter) with a defined concentration of the test compounds and the standard antibiotic. A disc impregnated with DMSO serves as a negative control.

  • Place the discs on the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc.

Table 3: Illustrative Antimicrobial Activity Data (Zone of Inhibition in mm)
CompoundS. aureusB. subtilisE. coliP. aeruginosa
Ligand (L)101287
[Cu(L)₂(OAc)₂]22241816
[Ni(L)₂(OAc)₂]18201513
[Co(L)₂(OAc)₂]19211614
[Zn(L)₂(OAc)₂]16181412
Ciprofloxacin28302624

Proposed Mechanism of Antimicrobial Action

Antimicrobial_Mechanism Complex Schiff Base Metal Complex Membrane Bacterial Cell Membrane Complex->Membrane Lipophilicity aids transport Enzyme Intracellular Enzymes Complex->Enzyme DNA Bacterial DNA Complex->DNA ROS Reactive Oxygen Species (ROS) Generation Complex->ROS Permeability Increased Membrane Permeability Membrane->Permeability Death Bacterial Cell Death Permeability->Death Inhibition Enzyme Inhibition Enzyme->Inhibition Inhibition->Death Binding DNA Binding and Cleavage DNA->Binding Binding->Death Damage Oxidative Damage ROS->Damage Damage->Death

Caption: Proposed mechanisms of antimicrobial action for Schiff base metal complexes.

Anticancer Activity

The cytotoxic potential of these complexes against various cancer cell lines is a key area of investigation. The MTT assay is a common method to assess cell viability.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted with medium) for 24 or 48 hours.

  • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 4: Illustrative Anticancer Activity Data (IC₅₀ in µM)
CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)A549 (Lung Cancer)
Ligand (L)> 100> 100> 100
[Cu(L)₂(OAc)₂]15.518.220.1
[Ni(L)₂(OAc)₂]25.829.432.5
[Co(L)₂(OAc)₂]22.326.128.9
[Zn(L)₂(OAc)₂]30.135.638.4
Cisplatin8.510.211.8

Signaling Pathway for Apoptosis Induction

Apoptosis_Pathway Complex Metal Complex ROS ↑ ROS Production Complex->ROS DNA_damage DNA Damage Complex->DNA_damage Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis p53 p53 Activation DNA_damage->p53 Bax ↑ Bax/Bcl-2 Ratio p53->Bax Bax->Mito

Caption: A potential signaling pathway for apoptosis induced by Schiff base metal complexes.

Catalytic Applications

Schiff base metal complexes are also explored as catalysts in various organic transformations, such as oxidation and reduction reactions.[5] Their catalytic activity often stems from the ability of the metal center to cycle between different oxidation states.

Experimental Protocol: Catalytic Oxidation of an Alcohol

  • In a round-bottom flask, dissolve the substrate (e.g., benzyl (B1604629) alcohol, 1 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL).

  • Add the Schiff base metal complex (catalyst, 0.01 mmol).

  • Add an oxidant (e.g., hydrogen peroxide, 2 mmol).

  • Stir the reaction mixture at a specific temperature (e.g., 60°C).

  • Monitor the progress of the reaction using gas chromatography (GC) or TLC.

  • After the reaction is complete, quench the reaction and extract the product with an organic solvent.

  • Analyze the product yield by GC.

Conclusion

Metal complexes of Schiff bases derived from this compound represent a promising class of compounds with potential applications in medicinal chemistry and catalysis. The protocols and illustrative data provided herein offer a foundational framework for the synthesis, characterization, and evaluation of these novel compounds. Further research is warranted to synthesize and definitively characterize these specific complexes and to fully elucidate their mechanisms of action and therapeutic potential.

References

Experimental procedure for the reduction of 2-Butoxybenzaldehyde to 2-butoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental procedure for the reduction of 2-butoxybenzaldehyde to 2-butoxybenzyl alcohol. This protocol is designed for use by professionals in chemical research and drug development, offering a reliable method for the synthesis of this valuable benzyl (B1604629) alcohol derivative.

Introduction

2-Butoxybenzyl alcohol is an organic compound with applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. The reduction of the corresponding aldehyde, this compound, is a common and effective method for its preparation. This protocol details a robust procedure utilizing sodium borohydride (B1222165) as the reducing agent, a reagent known for its selectivity in reducing aldehydes and ketones.[1]

Reaction Scheme

The reduction of this compound to 2-butoxybenzyl alcohol proceeds via the nucleophilic addition of a hydride ion from sodium borohydride to the carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields the primary alcohol.

Figure 1: Chemical reaction for the reduction of this compound.

G cluster_reagents Reagents reactant This compound product 2-Butoxybenzyl Alcohol reactant->product Reduction reagent1 1. NaBH4, Methanol reagent2 2. H2O, HCl (work-up)

Caption: Reduction of this compound to 2-Butoxybenzyl Alcohol.

Experimental Protocol

This section provides a detailed step-by-step procedure for the synthesis of 2-butoxybenzyl alcohol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether (Et₂O) or Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in methanol. A typical concentration is in the range of 0.2 to 0.5 M.

  • Cooling: Cool the solution in an ice bath to 0-5 °C with gentle stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride portion-wise to the cooled solution. The molar ratio of sodium borohydride to the aldehyde is typically between 1.1 and 1.5 equivalents. Control the rate of addition to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time, typically ranging from 30 minutes to 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of deionized water, followed by 1 M hydrochloric acid to neutralize the excess sodium borohydride and decompose the borate (B1201080) esters. Ensure the final pH of the solution is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate. Perform the extraction three times to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine (saturated NaCl solution) to remove any remaining inorganic impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent to obtain a clear solution of the product.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-butoxybenzyl alcohol.

  • Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica (B1680970) gel.

Safety Precautions:

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • This compound may cause skin and eye irritation.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

The following table summarizes the key quantitative data for the experimental procedure.

ParameterValue
Reactants
This compound1.0 eq
Sodium Borohydride1.2 eq
Solvent
Methanol5-10 mL per gram of aldehyde
Reaction Conditions
Temperature0-5 °C
Reaction Time1 hour
Work-up
Quenching Agent1 M HCl
Extraction SolventDiethyl ether
Expected Yield >90% (based on analogous reactions)

Characterization of 2-Butoxybenzyl Alcohol

The structure and purity of the synthesized 2-butoxybenzyl alcohol can be confirmed by various spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic peaks for the aromatic protons, the benzylic CH₂ group, the butoxy chain protons, and the hydroxyl proton. The hydroxyl proton signal is typically a broad singlet that can be exchanged with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct signals for each carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, and the carbons of the butoxy group.

  • IR (Infrared) Spectroscopy: The IR spectrum will show a characteristic broad absorption band for the O-H stretch of the alcohol group around 3300-3500 cm⁻¹.[2] The C-O stretching vibration will appear in the region of 1000-1250 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 2-butoxybenzyl alcohol (C₁₁H₁₆O₂). Fragmentation patterns may include the loss of water and cleavage of the butoxy chain.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

G cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up cluster_end Analysis start Dissolve this compound in Methanol cool Cool to 0-5 °C start->cool add_nabh4 Add Sodium Borohydride cool->add_nabh4 react Stir for 1 hour add_nabh4->react quench Quench with HCl react->quench extract Extract with Diethyl Ether quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate product 2-Butoxybenzyl Alcohol evaporate->product characterize Characterize by NMR, IR, MS product->characterize

Caption: Workflow for the synthesis of 2-butoxybenzyl alcohol.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-butoxybenzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Williamson Ether Synthesis: This involves the O-alkylation of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with a butyl halide (e.g., 1-bromobutane) in the presence of a base.[1][2] This is typically an SN2 reaction.[2][3][4]

  • Formylation of Butoxybenzene (B75284): This involves introducing a formyl group (-CHO) onto a butoxybenzene ring using various formylation reactions, such as the Duff reaction, Reimer-Tiemann reaction, or Vilsmeier-Haack reaction.[5][6][7][8][9][10][11][12] These are electrophilic aromatic substitution reactions.[8][11][13]

Q2: What are the primary side reactions to consider in the Williamson ether synthesis of this compound from salicylaldehyde?

A2: The main side reactions include:

  • E2 Elimination: The alkyl halide (1-bromobutane) can undergo elimination in the presence of a strong base to form 1-butene (B85601). This is more prevalent with sterically hindered alkyl halides but can occur with primary halides under strong basic conditions.[2][3][14]

  • C-Alkylation: The phenoxide ion of salicylaldehyde is an ambident nucleophile, meaning it can react at the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to butyl-substituted salicylaldehyde derivatives.[2][15][16][17][18]

  • Aldol (B89426) Condensation: If acetone (B3395972) is used as a solvent with a strong base like hydroxide, an aldol condensation reaction can occur between the salicylaldehyde and the acetone, alongside the etherification.[19]

Q3: What are the common challenges with formylation methods for synthesizing this compound?

A3: Formylation reactions on butoxybenzene often face the following challenges:

  • Low Yields: Many classical formylation methods, like the Duff reaction, are known for their generally low yields, often in the range of 15-20%.[5][6][20]

  • Poor Regioselectivity: The butoxy group is an ortho-, para-director. Therefore, formylation can occur at either the ortho or para position, leading to a mixture of this compound and 4-butoxybenzaldehyde (B1265825), which can be difficult to separate.

  • Harsh Reaction Conditions: Some formylation reactions require harsh conditions (e.g., high temperatures, strong acids or bases) which can lead to decomposition of the starting material or product.[21]

  • Polyformylation: Highly activated aromatic rings can undergo multiple formylations, leading to di- or tri-formylated byproducts.[5]

Troubleshooting Guides

Issue 1: Low Yield of this compound in Williamson Ether Synthesis
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of salicylaldehydeIncomplete deprotonation of salicylaldehyde.Use a stronger base or ensure anhydrous conditions. The pKa of the alcohol should be considered when selecting the base.[4]
Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC.
Poor quality of reagents (salicylaldehyde, 1-bromobutane (B133212), base).Use freshly purified or high-purity reagents.
Formation of a significant amount of 1-butene (detected by GC-MS)E2 elimination is competing with SN2 reaction.Use a less sterically hindered base. Employ milder reaction conditions (e.g., lower temperature). Use a polar aprotic solvent to favor SN2.[2]
Isolation of a byproduct with a higher molecular weight than the starting material but different from the product.C-alkylation has occurred.Change the solvent or counter-ion to favor O-alkylation. "Harder" electrophiles tend to favor O-alkylation.[15]
A complex mixture of products is observed.Aldol condensation with the solvent (e.g., acetone) may have occurred.Avoid using ketone-based solvents, especially with strong bases like hydroxides.[19]
Issue 2: Poor Regioselectivity in the Formylation of Butoxybenzene
Symptom Possible Cause(s) Suggested Solution(s)
Significant formation of 4-butoxybenzaldehyde alongside the desired this compound.The butoxy group directs to both ortho and para positions.Optimize the formylation method. The Reimer-Tiemann reaction generally favors ortho-formylation of phenols.[8][9][12] The Duff reaction also typically gives ortho products.[5][13]
Steric hindrance at the ortho position may favor para substitution.This is an inherent challenge. Separation of isomers by chromatography or distillation will be necessary.
Formation of diformylated products.The butoxybenzene ring is highly activated, leading to multiple substitutions.Use milder reaction conditions (lower temperature, shorter reaction time). Reduce the stoichiometry of the formylating agent.

Quantitative Data Summary

Reaction Type Starting Materials Typical Product Yield Common Impurities & Typical Levels
Williamson Ether Synthesis Salicylaldehyde, 1-Bromobutane60-90%1-Butene (variable, depends on conditions), C-alkylated salicylaldehyde (typically minor), Unreacted salicylaldehyde
Duff Reaction Butoxybenzene, Hexamethylenetetramine15-20% (can be higher with modified procedures)[6][20]4-Butoxybenzaldehyde, Polyformylated products, Unreacted butoxybenzene
Reimer-Tiemann Reaction Butoxybenzene, Chloroform, BaseModerate to good (ortho-product favored)4-Butoxybenzaldehyde, Dichlorocyclopropane adducts (if other reactive groups are present)[8][22]
Vilsmeier-Haack Reaction Butoxybenzene, DMF, POCl₃Good to excellent for electron-rich arenes4-Butoxybenzaldehyde, Unreacted butoxybenzene

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound
  • Reaction Setup: To a round-bottom flask, add salicylaldehyde (1 equivalent) and a suitable polar aprotic solvent (e.g., acetonitrile (B52724) or DMF).

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 3 equivalents) to the solution.[1] Stir the mixture at room temperature for a short period to allow for the formation of the phenoxide.

  • Alkylation: Add 1-bromobutane (1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the salicylaldehyde is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 2: Duff Reaction for Formylation of Butoxybenzene (General Procedure)
  • Reaction Setup: In a flask, combine butoxybenzene (1 equivalent) and hexamethylenetetramine (hexamine).

  • Acid Addition: Add an acidic medium, such as a mixture of glacial acetic acid and trifluoroacetic acid.[6]

  • Reaction: Heat the reaction mixture, typically between 100-150°C, for several hours.

  • Hydrolysis: After cooling, add an aqueous acid (e.g., dilute H₂SO₄) to hydrolyze the intermediate imine. Heat the mixture to complete the hydrolysis.

  • Workup and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent. Purify the resulting mixture of isomers by chromatography.

Visualizations

Synthesis_Side_Reactions cluster_williamson Williamson Ether Synthesis Salicylaldehyde Salicylaldehyde Phenoxide Salicylaldehyde Phenoxide Salicylaldehyde->Phenoxide + Base Base Base (e.g., K₂CO₃) Butene 1-Butene (E2 Product) Bromobutane 1-Bromobutane Bromobutane->Butene + Base (E2 Elimination) Product This compound (Desired Product) Phenoxide->Product + 1-Bromobutane (SN2 Attack - O-Alkylation) C_Alkylated C-Alkylated Salicylaldehyde Phenoxide->C_Alkylated + 1-Bromobutane (C-Alkylation) Aldol_Product Aldol Condensation Product (with Acetone) Phenoxide->Aldol_Product + Acetone (Aldol Condensation) Acetone Acetone (Solvent)

Caption: Williamson ether synthesis of this compound and its major side reactions.

Formylation_Regioselectivity Butoxybenzene Butoxybenzene Ortho_Product This compound (Ortho Product - Desired) Butoxybenzene->Ortho_Product + Formylating Agent Para_Product 4-Butoxybenzaldehyde (Para Product - Side Product) Butoxybenzene->Para_Product + Formylating Agent Diformyl_Product Diformylated Product Butoxybenzene->Diformyl_Product + Formylating Agent Formylating_Agent Formylating Agent (e.g., Duff, Reimer-Tiemann)

Caption: Regioselectivity in the formylation of butoxybenzene.

References

Technical Support Center: Purification of 2-Butoxybenzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying 2-butoxybenzaldehyde using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: The most common stationary phase for the purification of this compound is silica (B1680970) gel (SiO₂).[1] A suitable mobile phase is a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297).[1] The optimal ratio of these solvents should be determined by preliminary Thin Layer Chromatography (TLC) analysis.[1]

Q2: How do I determine the optimal mobile phase composition using Thin Layer Chromatography (TLC)?

A2: To determine the ideal solvent system, dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane). Spot this solution onto a silica gel TLC plate and develop it in a chamber with a mixture of n-hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. The goal is to find a solvent system where the this compound spot has a retention factor (Rf) of approximately 0.25-0.35, and is well-separated from any impurity spots.[1]

Q3: What are the common impurities I might encounter when synthesizing this compound?

A3: Common impurities can include unreacted starting materials (e.g., salicylaldehyde (B1680747) and a butyl halide), the corresponding carboxylic acid (2-butoxybenzoic acid) from over-oxidation of the aldehyde, and potentially byproducts from side reactions.[2] The presence of acidic impurities can be particularly problematic during silica gel chromatography.

Q4: My this compound appears to be decomposing on the silica gel column. What can I do?

A4: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.[3] To mitigate this, you can neutralize the silica gel by preparing a slurry in your mobile phase containing a small amount of triethylamine (B128534) (typically 1-2%).[3] Alternatively, using a less acidic stationary phase, such as neutral alumina (B75360), can be considered.

Q5: How can I confirm the purity of my this compound after purification?

A5: The purity of the final product can be assessed using several analytical techniques. A single spot on a TLC plate is a good qualitative indicator of purity. For quantitative analysis and structural confirmation, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Troubleshooting Guides

This section addresses specific issues you might encounter during the column chromatography of this compound.

Problem Possible Cause(s) Solution(s)
Poor separation of this compound from impurities. The mobile phase polarity is not optimal.Perform a thorough TLC analysis to find a solvent system that provides good separation between your product and the impurities (aim for a ΔRf > 0.2). A gradient elution, where the polarity of the mobile phase is gradually increased, may be necessary for complex mixtures.
The column was overloaded with the crude sample.As a general guideline, the amount of crude material should be no more than 1-5% of the weight of the silica gel.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly as a slurry and that there are no air bubbles or cracks in the stationary phase.
This compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
Streaking or tailing of the this compound spot on TLC and column. The sample is too concentrated when loaded onto the column.Dissolve the sample in a minimal amount of solvent before loading.
Presence of highly polar impurities (e.g., 2-butoxybenzoic acid).Consider a pre-purification wash of your crude product with a mild aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities.
Strong interaction with the acidic silica gel.Add a small amount of triethylamine (1-2%) to your mobile phase to neutralize the silica gel.
Fractions are pure by TLC, but the overall yield is low. The compound may be sensitive to the acidic nature of silica gel, causing degradation.Use deactivated silica gel (with triethylamine) or neutral alumina as the stationary phase.
The product is co-eluting with a UV-inactive impurity.Analyze fractions using a different method (e.g., staining with permanganate (B83412) or charring) if impurities are not UV-active.

Experimental Protocols

Preliminary Analysis by Thin Layer Chromatography (TLC)
  • Preparation: Dissolve a small amount of the crude this compound in a minimal amount of a volatile solvent like dichloromethane (B109758) or ethyl acetate.

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-determined mixture of n-hexane and ethyl acetate. Start with a low-polarity mixture (e.g., 95:5 hexane:ethyl acetate) and test progressively more polar mixtures.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.

  • Optimization: The ideal solvent system will result in an Rf value of 0.25-0.35 for this compound and provide the best possible separation from all other spots.

Parameter Recommendation
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase n-Hexane / Ethyl Acetate
Target Rf Value 0.25 - 0.35
Column Chromatography Protocol
  • Column Preparation:

    • Secure a glass column vertically.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC.

    • Pour the slurry into the column, gently tapping to ensure even packing and remove air bubbles.

    • Allow the solvent to drain until it is level with the top of the silica gel, ensuring the column does not run dry.

    • Add another thin layer of sand on top of the silica gel.[1]

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and carefully add it to the top of the column.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column. This method is preferred for samples that are not very soluble in the mobile phase.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting fractions.

    • Elution can be performed isocratically (with a single solvent mixture) or with a gradient (gradually increasing the polarity of the mobile phase). A gradient elution is often more effective for separating compounds with different polarities.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine optimal solvent system) Pack 2. Pack Column (Silica gel slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify pure fractions Isolate 8. Isolate Product (Rotary Evaporation) Combine->Isolate

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic Start Poor Separation in Column CheckTLC Was TLC optimization performed? Start->CheckTLC TLC_Yes Yes CheckTLC->TLC_Yes Yes TLC_No No CheckTLC->TLC_No No CheckLoading Was the column overloaded? TLC_Yes->CheckLoading OptimizeTLC Perform TLC with varying hexane/ethyl acetate ratios. Aim for Rf 0.25-0.35 for product. TLC_No->OptimizeTLC Loading_Yes Yes CheckLoading->Loading_Yes Yes Loading_No No CheckLoading->Loading_No No ReduceLoad Reduce sample load (1-5% of silica weight). Loading_Yes->ReduceLoad CheckPacking Was the column packed evenly? Loading_No->CheckPacking Packing_No No CheckPacking->Packing_No No ConsiderGradient Consider gradient elution. CheckPacking->ConsiderGradient Yes Repack Repack column carefully to avoid channels. Packing_No->Repack

Caption: Troubleshooting decision tree for poor separation.

References

Removing unreacted starting materials from 2-Butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Butoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of unreacted starting materials and byproducts from this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I need to remove from my crude this compound?

The most common synthetic route to this compound is the Williamson ether synthesis. In this reaction, salicylaldehyde (B1680747) is reacted with a butyl halide (such as 1-bromobutane) in the presence of a base. Therefore, the primary unreacted starting materials you are likely to encounter are:

  • Salicylaldehyde: The phenolic starting material.

  • 1-Bromobutane (B133212) (or other butyl halides): The alkylating agent.

Q2: What are the potential side products in the synthesis of this compound?

Side reactions can compete with the desired Williamson ether synthesis. Potential byproducts include:

  • Products of C-alkylation: The phenoxide ion of salicylaldehyde is an ambident nucleophile, meaning alkylation can occur at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[1]

  • Elimination products: If the reaction conditions are not optimized (e.g., high temperature), the butyl halide can undergo elimination to form butene.[2]

Q3: What are the recommended methods for purifying this compound?

The primary methods for removing unreacted starting materials and byproducts are:

  • Liquid-Liquid Extraction (with sodium bisulfite wash): Highly effective for removing unreacted salicylaldehyde.

  • Column Chromatography: A versatile technique for separating the product from both starting materials and non-polar byproducts.

  • Fractional Distillation: Suitable for separating components with sufficiently different boiling points.

Q4: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. A recommended starting solvent system is a mixture of hexane (B92381) and ethyl acetate (B1210297). The polarity can be adjusted to achieve good separation of spots corresponding to this compound, salicylaldehyde, and other impurities. For example, a starting point could be a 9:1 or 4:1 hexane:ethyl acetate mixture.[3] Salicylaldehyde, being more polar due to the hydroxyl group, will have a lower Rf value than the less polar this compound.

Troubleshooting Guides

Issue 1: Unreacted Salicylaldehyde Remains in the Product

Symptoms:

  • TLC analysis shows a spot at a lower Rf value corresponding to salicylaldehyde.

  • ¹H NMR spectrum shows a broad singlet around 11 ppm (phenolic -OH) and a singlet around 9.9 ppm (aldehyde proton of salicylaldehyde).[4]

Solution: Liquid-Liquid Extraction with Sodium Bisulfite

This method selectively removes aldehydes from an organic mixture by forming a water-soluble bisulfite adduct.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent in which both the product and impurities are soluble, such as diethyl ether or ethyl acetate.

  • Bisulfite Wash: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Extraction: Shake the funnel vigorously for 2-3 minutes. The unreacted salicylaldehyde will react with the sodium bisulfite to form a water-soluble adduct, which will move into the aqueous layer.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer with deionized water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Workflow for Liquid-Liquid Extraction with Sodium Bisulfite:

G cluster_workflow Liquid-Liquid Extraction Workflow start Crude this compound in Organic Solvent dissolve Add to Separatory Funnel start->dissolve add_bisulfite Add Saturated Sodium Bisulfite Solution dissolve->add_bisulfite shake Shake Vigorously add_bisulfite->shake separate Separate Layers shake->separate organic_layer Organic Layer (Purified this compound) separate->organic_layer Top Layer aqueous_layer Aqueous Layer (Salicylaldehyde-Bisulfite Adduct) separate->aqueous_layer Bottom Layer wash Wash with Water and Brine organic_layer->wash dry Dry over Anhydrous Salt wash->dry concentrate Concentrate dry->concentrate end Pure this compound concentrate->end

Caption: Workflow for removing salicylaldehyde using bisulfite extraction.

Issue 2: Unreacted Butyl Halide and Other Non-Polar Impurities are Present

Symptoms:

  • TLC analysis shows a high Rf spot, close to the solvent front.

  • ¹H NMR spectrum may show characteristic signals for the butyl group of the unreacted halide that do not correspond to the product. For 1-bromobutane, a triplet around 3.4 ppm is characteristic of the -CH₂-Br protons.

Solution: Column Chromatography

Column chromatography is effective for separating compounds with different polarities.

Experimental Protocol:

  • TLC Analysis: Determine an optimal solvent system using TLC that gives good separation between this compound and the impurities. A good target Rf for the product is around 0.25-0.35. Start with a low polarity mixture like 95:5 hexane:ethyl acetate and gradually increase the polarity.

  • Column Packing: Prepare a slurry of silica (B1680970) gel in the initial, least polar eluting solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. The less polar impurities (like unreacted 1-bromobutane and any butene byproduct) will elute first.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Logical Diagram for Column Chromatography:

G cluster_logic Column Chromatography Separation Logic input Crude Mixture column Silica Gel Column input->column elution Elution with Hexane/Ethyl Acetate Gradient column->elution fraction1 Fraction 1: High Rf Impurities (e.g., 1-Bromobutane) elution->fraction1 Early Fractions fraction2 Fraction 2: Pure this compound elution->fraction2 Middle Fractions fraction3 Fraction 3: Low Rf Impurities (e.g., Salicylaldehyde) elution->fraction3 Late Fractions

Caption: Separation of components by polarity using column chromatography.

Issue 3: Difficulty Separating Product from a Starting Material with a Close Boiling Point

Symptoms:

  • GC analysis shows co-elution of the product and an impurity.

  • The boiling point range during distillation is broad.

Solution: Fractional Distillation

Fractional distillation can be used if the boiling points of this compound and the main impurity are sufficiently different.

CompoundBoiling Point (°C at 760 mmHg)
This compound~281
Salicylaldehyde197
1-Bromobutane101.4

Given the significant differences in boiling points, fractional distillation is a viable method for removing both unreacted salicylaldehyde and 1-bromobutane.

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column to increase the separation efficiency (number of theoretical plates).

  • Distillation: Heat the crude mixture in the distillation flask.

  • Fraction Collection:

    • The first fraction to distill will be the lowest boiling point component, 1-bromobutane.

    • After the 1-bromobutane has been removed, the temperature will rise. The next fraction will be salicylaldehyde.

    • Finally, the desired this compound will distill at its higher boiling point. It is often advantageous to perform the distillation of the final product under reduced pressure to lower the boiling point and prevent potential decomposition at high temperatures.

  • Purity Check: Analyze the collected fractions by TLC or NMR to confirm their identity and purity.

Fractional Distillation Workflow:

G cluster_distillation Fractional Distillation Sequence start Crude Mixture in Distillation Flask heat Apply Heat start->heat fraction1 Collect Fraction 1 (1-Bromobutane) heat->fraction1 ~101°C fraction2 Collect Fraction 2 (Salicylaldehyde) fraction1->fraction2 Increase Temp. fraction3 Collect Fraction 3 (this compound) fraction2->fraction3 Increase Temp.

Caption: Separation by boiling point using fractional distillation.

Data Summary

Physicochemical Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₁₁H₁₄O₂178.23~281[4]
SalicylaldehydeC₇H₆O₂122.12197
1-BromobutaneC₄H₉Br137.02101.4

¹H NMR Chemical Shifts (in CDCl₃, approximate ppm):

Proton EnvironmentSalicylaldehyde1-BromobutaneThis compound (Predicted)
Aldehyde (-CHO)9.9 (s)-10.5 (s)
Aromatic (Ar-H)6.9-7.6 (m)-6.9-7.8 (m)
Phenolic (-OH)11.0 (s)--
-O-CH₂---4.1 (t)
-CH₂-Br-3.4 (t)-
Internal -CH₂--1.3-1.9 (m)1.5-1.9 (m)
-CH₃-0.9 (t)1.0 (t)

(s = singlet, t = triplet, m = multiplet)

References

Preventing byproduct formation in the synthesis of 2-Butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-butoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help prevent byproduct formation and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary synthetic strategies for preparing this compound are:

  • Williamson Ether Synthesis: This involves the reaction of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with a butyl halide (e.g., 1-bromobutane) in the presence of a base.

  • Formylation of Butoxybenzene (B75284): This involves introducing a formyl group (-CHO) onto the aromatic ring of butoxybenzene. Common formylation methods include the Vilsmeier-Haack, Duff, Reimer-Tiemann, and ortho-selective formylation reactions.

Q2: What are the major byproducts I should be aware of during the synthesis of this compound?

A2: The major byproducts depend on the synthetic route chosen:

  • Williamson Ether Synthesis:

    • C-alkylation product: Alkylation can occur on the aromatic ring instead of the hydroxyl group.

    • Elimination product (1-butene): This can occur from the butyl halide, especially with strong bases and higher temperatures.

  • Formylation of Butoxybenzene:

    • 4-Butoxybenzaldehyde (para isomer): The butoxy group is an ortho-para director, so the formation of the para isomer is a common byproduct.[1] The ratio of ortho to para isomers depends on the specific formylation method and reaction conditions.[2]

    • Di-formylated products: Under certain conditions, a second formyl group can be added to the ring.[3]

Q3: How can I minimize the formation of the para-isomer (4-butoxybenzaldehyde) during the formylation of butoxybenzene?

A3: To favor the formation of the ortho-isomer (this compound), you can:

  • Choose an ortho-selective formylation method: The Duff reaction and formylation using magnesium chloride and paraformaldehyde are known to show a high preference for ortho-formylation of phenols and their ethers.[4][5]

  • Steric hindrance: While not directly applicable to butoxybenzene, bulky substituents ortho to the directing group can favor para substitution.[1]

Q4: My Williamson ether synthesis is giving a low yield. What are the common causes?

A4: Low yields in Williamson ether synthesis can be due to several factors:

  • Incomplete deprotonation of salicylaldehyde: The base may not be strong enough, or the reaction conditions may not be optimal for complete formation of the phenoxide.

  • Side reactions: As mentioned, C-alkylation and elimination of the butyl halide can consume starting materials.

  • Poor quality reagents: Moisture in the solvent or degradation of the butyl halide can inhibit the reaction.

  • Suboptimal reaction temperature or time: The reaction may not have gone to completion, or excessive heat may have promoted side reactions.

Troubleshooting Guides

Issue 1: Low Yield in Williamson Ether Synthesis
Potential CauseRecommended Solution
Ineffective Deprotonation Use a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF or THF. Ensure anhydrous conditions.
Side Reactions (C-alkylation/Elimination) Use a milder base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone (B3395972) or acetonitrile.[6] Avoid excessively high temperatures.
Poor Reagent Quality Use freshly distilled butyl halide and anhydrous solvents.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding more butyl halide or extending the reaction time.
Issue 2: Poor Regioselectivity in Formylation of Butoxybenzene (High percentage of 4-butoxybenzaldehyde)
Potential CauseRecommended Solution
Reaction Method Favors Para-substitution The butoxy group is an ortho-para director.[1] Some formylation methods may inherently produce a mixture of isomers.
High Reaction Temperature In some cases, higher temperatures can favor the thermodynamically more stable para-isomer.
Choice of Formylation Reagent The nature of the electrophile in the formylation reaction can influence the ortho/para ratio.
Steric Effects The ortho-position is more sterically hindered than the para-position, which can favor attack at the para-position.[1]

To improve ortho-selectivity:

  • Employ the Duff reaction , which is known for its preference for ortho-formylation of phenols and related compounds.[3][4]

  • Use the magnesium chloride/paraformaldehyde method , which has been shown to be highly selective for ortho-formylation.[5][7]

  • Optimize reaction conditions such as temperature and reaction time, as these can influence the isomer ratio.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound (Illustrative)

Synthetic RouteKey ReagentsTypical SolventTypical Temp.Typical Yield of this compoundMajor Byproducts
Williamson Ether Synthesis Salicylaldehyde, 1-Bromobutane (B133212), K₂CO₃AcetoneRefluxGood to ExcellentC-alkylated product
Williamson Ether Synthesis Salicylaldehyde, 1-Bromobutane, NaHDMF/THF0 °C to RTHighC-alkylated product, byproducts from solvent reaction[8]
Duff Reaction Butoxybenzene, Hexamethylenetetramine, AcidTrifluoroacetic Acid50-150 °CLow to Moderate[9]4-Butoxybenzaldehyde, polymeric material
Vilsmeier-Haack Reaction Butoxybenzene, POCl₃, DMFDichloromethane0 °C to RTModerate to Good4-Butoxybenzaldehyde
Reimer-Tiemann Reaction Butoxybenzene, Chloroform, NaOHBiphasic (H₂O/CHCl₃)RefluxLow to Moderate4-Butoxybenzaldehyde, dichlorocyclopropanes[10]
Ortho-Formylation Butoxybenzene, MgCl₂, Paraformaldehyde, Et₃NAcetonitrile/THFRefluxGood to High[5]Minimal para-isomer

Note: Yields are illustrative and can vary significantly based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound using Potassium Carbonate

Materials:

  • Salicylaldehyde

  • 1-Bromobutane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add 1-bromobutane (1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Ortho-Formylation of Butoxybenzene using MgCl₂ and Paraformaldehyde

Materials:

  • Butoxybenzene

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous Acetonitrile

  • 5% Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry, argon-purged, three-necked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous magnesium chloride (1.5 eq) and paraformaldehyde (excess, e.g., 6 eq).[5]

  • Add anhydrous acetonitrile, followed by the dropwise addition of triethylamine (3.75 eq).[5]

  • Stir the mixture for 10 minutes, then add butoxybenzene (1.0 eq) dropwise.

  • Heat the mixture to reflux for 3-5 hours.[11] The reaction progress can be monitored by GC-MS.

  • Cool the reaction mixture to room temperature and add 5% aqueous HCl.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting oil by column chromatography on silica gel to isolate this compound.

Mandatory Visualizations

Williamson_Ether_Synthesis salicylaldehyde Salicylaldehyde phenoxide Phenoxide Ion salicylaldehyde->phenoxide Base (e.g., K2CO3) product This compound phenoxide->product SN2 Attack byproduct C-Alkylation Byproduct phenoxide->byproduct Side Reaction bromobutane 1-Bromobutane bromobutane->product

Caption: Williamson Ether Synthesis Pathway for this compound.

Formylation_Regioselectivity cluster_start Starting Material cluster_reaction Formylation Reaction cluster_products Products butoxybenzene Butoxybenzene formylation Formylating Agent (e.g., Vilsmeier, Duff) butoxybenzene->formylation ortho_product This compound (Ortho Product) formylation->ortho_product Major Product (Ortho-directing effect) para_product 4-Butoxybenzaldehyde (Para Product) formylation->para_product Minor Byproduct

Caption: Regioselectivity in the Formylation of Butoxybenzene.

Troubleshooting_Workflow start Low Yield or High Byproduct Formation check_reaction Identify Synthesis Route (Williamson vs. Formylation) start->check_reaction williamson Williamson Synthesis Issues check_reaction->williamson Williamson formylation Formylation Issues check_reaction->formylation Formylation williamson_solutions Check Base Strength Check Reagent Purity Optimize Temperature/Time williamson->williamson_solutions formylation_solutions Choose Ortho-Selective Method Optimize Reaction Conditions Check Reagent Stoichiometry formylation->formylation_solutions purification Review Purification Method (Distillation vs. Chromatography) williamson_solutions->purification formylation_solutions->purification end Optimized Synthesis purification->end

Caption: Troubleshooting Workflow for this compound Synthesis.

References

Troubleshooting low yields in the Williamson ether synthesis of 2-Butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields in the Williamson ether synthesis of 2-Butoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for the synthesis of this compound via the Williamson ether synthesis?

The Williamson ether synthesis is a widely used method for preparing ethers. In the synthesis of this compound, 2-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking an n-butyl halide (e.g., n-butyl bromide) in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether.[1][2]

Q2: My reaction yield is consistently low. What are the most common causes?

Low yields in this synthesis can stem from several factors:

  • Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the 2-hydroxybenzaldehyde, leading to a low concentration of the reactive phenoxide nucleophile.[3]

  • Side Reactions: Competing reactions, such as elimination (E2) of the alkyl halide and C-alkylation of the phenol (B47542) ring, can significantly reduce the yield of the desired O-alkylation product.[1][3]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can greatly influence the reaction rate and selectivity.[1][4]

  • Purity of Reagents: The presence of water or impurities in the reactants or solvent can interfere with the reaction.

Q3: What are the potential side reactions I should be aware of?

The primary competing reactions in the Williamson ether synthesis of this compound are:

  • E2 Elimination: The phenoxide, being a base, can abstract a proton from the n-butyl halide, leading to the formation of 1-butene (B85601) instead of the desired ether. This is more likely at higher temperatures.[4][5]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring. Alkylation at the ring would lead to the formation of an undesired C-alkylated byproduct.[1][6]

  • Reaction with Aldehyde: The aldehyde group of 2-hydroxybenzaldehyde or the product can be sensitive to strongly basic conditions, potentially leading to side reactions.[7]

Troubleshooting Guide

Problem 1: Low or No Product Formation with Unreacted Starting Material
Possible Cause Suggested Solution
Insufficient or Inappropriate Base The base may be too weak to completely deprotonate the phenolic hydroxyl group. Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still required.[4] Consider switching to a stronger base. For instance, if using potassium carbonate (K₂CO₃), you might try sodium hydroxide (B78521) (NaOH) or, for a very effective but more reactive option, sodium hydride (NaH).[3][4] When using strong bases like NaH, ensure strictly anhydrous (dry) conditions.[4]
Poor Solvent Choice Protic solvents (e.g., ethanol) can solvate the phenoxide nucleophile, reducing its reactivity.[8] Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are generally preferred as they can accelerate the SN2 reaction.[1][3]
Low Reaction Temperature or Insufficient Time The reaction may not have reached completion. Typical conditions for Williamson ether synthesis range from 50-100°C for 1-8 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, consider increasing the temperature or extending the reaction time.
Poor Quality of Alkyl Halide The n-butyl halide may have degraded. Use a fresh bottle of the alkylating agent. To enhance reactivity, a catalytic amount of sodium iodide (NaI) can be added to convert an n-butyl chloride or bromide to the more reactive n-butyl iodide in situ.[4]
Problem 2: Significant Formation of Byproducts
Possible Cause Suggested Solution
E2 Elimination (Alkene Formation) This is often favored by high temperatures and sterically hindered bases.[4] To minimize elimination, run the reaction at a lower temperature for a longer duration. Ensure you are using a primary alkyl halide (n-butyl halide), as secondary and tertiary halides are much more prone to elimination.[9][10]
C-Alkylation The ratio of O- to C-alkylation can be influenced by the solvent and counter-ion (from the base). Polar aprotic solvents like DMF or DMSO generally favor the desired O-alkylation.[3] Milder reaction conditions may also favor O-alkylation.

Experimental Protocols

General Protocol for the Williamson Ether Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF).

  • Add the base (e.g., potassium carbonate, 1.5 eq) to the solution and stir the mixture at room temperature for 30-60 minutes.

  • Alkylation: Add n-butyl bromide (1.2 eq) to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 80°C) and monitor its progress by TLC.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to isolate the pure this compound.[2]

Visualizations

Williamson_Ether_Synthesis Williamson Ether Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde Deprotonation Deprotonation 2-Hydroxybenzaldehyde->Deprotonation n-Butyl Bromide n-Butyl Bromide SN2_Attack SN2 Attack n-Butyl Bromide->SN2_Attack Base Base (e.g., K2CO3) Base->Deprotonation Deprotonation->SN2_Attack Phenoxide Intermediate Base-H+ Conjugate Acid of Base Deprotonation->Base-H+ This compound This compound SN2_Attack->this compound Salt Salt (e.g., KBr) SN2_Attack->Salt

Caption: Reaction pathway for the Williamson ether synthesis.

Troubleshooting_Workflow Troubleshooting Low Yields cluster_solutions1 Solutions cluster_solutions2 Solutions cluster_solutions3 Solutions cluster_solutions4 Solutions Start Low Yield Observed Check_Reactants 1. Verify Reactant Purity & Stoichiometry Start->Check_Reactants Check_Conditions 2. Evaluate Reaction Conditions Check_Reactants->Check_Conditions Reactants OK Sol1 Use fresh, dry reagents. Ensure correct molar ratios. Check_Reactants->Sol1 Investigate_Side_Reactions 3. Investigate Side Reactions Check_Conditions->Investigate_Side_Reactions Conditions Seem Optimal Sol2 Switch to a stronger base. Use a polar aprotic solvent. Optimize temperature and time. Check_Conditions->Sol2 Purification_Issues 4. Review Purification Method Investigate_Side_Reactions->Purification_Issues Side Reactions Minimized Sol3 Lower reaction temperature. Use a primary alkyl halide. Consider milder conditions. Investigate_Side_Reactions->Sol3 Improved_Yield Improved Yield Purification_Issues->Improved_Yield Sol4 Optimize chromatography. Consider alternative purification. Purification_Issues->Sol4 Sol1->Check_Reactants Re-evaluate Sol2->Check_Conditions Re-evaluate Sol3->Investigate_Side_Reactions Re-evaluate Sol4->Purification_Issues Re-evaluate

Caption: A logical workflow for troubleshooting low yields.

Competing_Reactions Competing Reaction Pathways Phenoxide Phenoxide Intermediate SN2_Pathway SN2 Pathway (Desired) Phenoxide->SN2_Pathway Acts as Nucleophile E2_Pathway E2 Pathway (Side Reaction) Phenoxide->E2_Pathway Acts as Base CAlkylation_Pathway C-Alkylation (Side Reaction) Phenoxide->CAlkylation_Pathway Acts as Nucleophile (at Carbon) nButylHalide n-Butyl Halide nButylHalide->SN2_Pathway nButylHalide->E2_Pathway nButylHalide->CAlkylation_Pathway Desired_Product This compound SN2_Pathway->Desired_Product Alkene_Product 1-Butene E2_Pathway->Alkene_Product CAlkylated_Product C-Alkylated Byproduct CAlkylation_Pathway->CAlkylated_Product

Caption: Desired vs. competing reaction pathways.

References

Technical Support Center: 2-Butoxybenzaldehyde Purification via Sodium Bisulfite Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 2-butoxybenzaldehyde using sodium bisulfite extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on this purification technique.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Precipitated Bisulfite Adduct 1. Steric Hindrance: While this compound is generally reactive, significant steric bulk from other substituents could hinder adduct formation. 2. Adduct Solubility: The bisulfite adduct of this compound may have some solubility in the reaction solvent, preventing complete precipitation.[1][2] 3. Reagent Quality: The sodium bisulfite solution may have degraded due to oxidation.[1][3]1. Optimize Reaction Time: Increase the reaction time to allow for the adduct to form more completely. 2. Solvent Adjustment: Try using an ethanol/water mixture, which can help induce the precipitation of the adduct.[1][2] If the adduct is water-soluble, switch to a liquid-liquid extraction protocol instead of filtration to isolate the adduct in the aqueous phase.[1][2] 3. Use Fresh Reagent: Always use a freshly prepared saturated aqueous solution of sodium bisulfite.[1]
Solid Forms at the Interface of Organic and Aqueous Layers 1. Adduct Insolubility: The bisulfite adduct of the relatively non-polar this compound may be insoluble in both the aqueous and organic layers.[1][4]1. Filtration: Filter the entire biphasic mixture through a pad of Celite to remove the insoluble adduct. The liquid layers can then be separated.[1]
Decomposition of this compound During Regeneration 1. pH Sensitivity: The butoxy group or other functional groups on the molecule may be sensitive to the strongly basic (or acidic) conditions required for regeneration.[1] 2. Presence of SO₂: Dissolved sulfur dioxide (SO₂) gas, which can be present in bisulfite solutions, may cause decomposition of sensitive molecules.[1][4]1. Minimize Exposure to Base: For base-sensitive aldehydes, reduce the time of exposure to the basic solution. A quick extraction immediately after basification can improve recovery.[1] 2. Non-Aqueous Regeneration: For highly sensitive compounds, consider a non-aqueous regeneration method. Treating the bisulfite adduct with chlorotrimethylsilane (B32843) (TMS-Cl) in acetonitrile (B52724) can regenerate the aldehyde under neutral conditions.[5][6][7] 3. Use Non-Polar Solvents: When working with molecules that are sensitive to SO₂, using a non-polar organic solvent like hexanes for the extraction can minimize the dissolution of the gas.[1][4]
Incomplete Removal of this compound from the Organic Mixture 1. Insufficient Mixing: Inadequate contact between the aldehyde in the organic phase and the aqueous bisulfite solution.[3] 2. Unfavorable Equilibrium: The equilibrium for adduct formation may not be fully shifted towards the product.1. Vigorous Shaking: Ensure vigorous shaking during the extraction to maximize the interfacial area between the two phases.[8][9][10] 2. Increase Bisulfite Concentration: Use a saturated solution of sodium bisulfite to drive the equilibrium towards adduct formation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of purifying this compound with sodium bisulfite?

A1: The purification is based on the reversible nucleophilic addition of the bisulfite ion to the carbonyl group of the aldehyde.[8] This reaction forms a water-soluble α-hydroxy sulfonic acid salt, known as a bisulfite adduct.[1] This charged adduct is easily separated from non-aldehyde impurities in an organic solvent by liquid-liquid extraction or filtration.[1][8] The reaction can be reversed by adding a strong base or acid to regenerate the pure this compound.[1]

Q2: How do I regenerate this compound from its bisulfite adduct?

A2: To regenerate the aldehyde, the aqueous layer containing the bisulfite adduct is typically made strongly basic (pH ~12) by adding a solution of sodium hydroxide (B78521) (NaOH).[3][4][8] This shifts the equilibrium back towards the free aldehyde, which can then be extracted into a fresh portion of an organic solvent like ethyl acetate (B1210297).[8][10]

Q3: Is this purification method suitable for all aldehydes and ketones?

A3: No, this method is most effective for aldehydes.[1] The reaction with ketones is generally limited to sterically unhindered cyclic and methyl ketones.[1] Highly hindered ketones typically do not form adducts efficiently.[1][7]

Q4: My this compound contains an ester functional group. Will this be affected during regeneration?

A4: Yes, ester groups are susceptible to hydrolysis (saponification) under the high pH conditions typically used for adduct decomposition.[1] To mitigate this, you can either minimize the exposure time to the base during regeneration or use a non-aqueous regeneration method with TMS-Cl in acetonitrile, which proceeds under neutral conditions.[1][5]

Q5: Why is it important to use a freshly prepared sodium bisulfite solution?

A5: Sodium bisulfite solutions can be oxidized by air over time, reducing their effectiveness. Using a freshly prepared, saturated solution ensures the maximum concentration of active bisulfite ions, leading to a more efficient formation of the aldehyde adduct.[1]

Experimental Protocol: Purification of this compound

This protocol outlines the key steps for the purification of this compound using sodium bisulfite extraction.

Materials:

  • Crude this compound mixture

  • Methanol (B129727) (or another suitable water-miscible solvent)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Deionized water

  • Ethyl acetate (or another suitable water-immiscible organic solvent)

  • 10% Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Adduct Formation:

    • Dissolve the crude this compound mixture in a minimal amount of methanol in a separatory funnel.[10]

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite. The volume should be sufficient to react with all the aldehyde.

    • Shake the funnel vigorously for approximately 30-60 seconds to ensure thorough mixing. A precipitate of the bisulfite adduct may form.[9][10]

  • Extraction of the Adduct:

    • Add deionized water and an immiscible organic solvent (e.g., ethyl acetate) to the separatory funnel.[10]

    • Shake the funnel vigorously again to perform the liquid-liquid extraction.

    • Allow the layers to separate. The aqueous layer (bottom) will contain the water-soluble bisulfite adduct of this compound, while the organic layer (top) will contain the non-aldehyde impurities.[8]

    • Carefully drain and collect the aqueous layer.

  • Regeneration of this compound:

    • Transfer the collected aqueous layer to a clean separatory funnel.

    • Add a fresh portion of ethyl acetate.

    • Slowly add a 10% sodium hydroxide solution dropwise while gently swirling, until the aqueous layer becomes strongly basic (pH ~12, check with pH paper).[8][10] This will reverse the reaction and regenerate the free this compound.

    • Shake the funnel to extract the liberated this compound into the ethyl acetate layer.[8]

  • Work-up:

    • Separate and collect the organic layer.

    • Wash the organic layer with deionized water to remove any residual water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[9]

    • Filter to remove the drying agent.

    • Concentrate the organic solvent using a rotary evaporator to obtain the purified this compound.[8][9]

Quantitative Data Summary

The following table provides representative data for the purification of aromatic aldehydes using sodium bisulfite extraction. The exact values for this compound may vary depending on the specific experimental conditions.

Parameter Typical Value Notes
Typical Yield of Regenerated Aldehyde 85-95%Yields can be affected by the stability of the aldehyde to the regeneration conditions.
Purity of Regenerated Aldehyde >98%Purity is dependent on the efficiency of the separation of the adduct from impurities.
Optimal pH for Adduct Formation 3-5The pH of a freshly prepared sodium bisulfite solution is typically in this range.[11]
Optimal pH for Aldehyde Regeneration ~12Strongly basic conditions are required to shift the equilibrium to favor the free aldehyde.[3][8]

Visualizations

experimental_workflow start Crude this compound in Organic Solvent add_bisulfite Add Saturated NaHSO₃ Solution start->add_bisulfite extract Vigorous Shaking (Adduct Formation) add_bisulfite->extract separate1 Separate Layers extract->separate1 aq_phase Aqueous Phase (Contains Adduct) separate1->aq_phase Collect org_phase1 Organic Phase (Impurities) separate1->org_phase1 Discard add_base Add NaOH (pH ~12) & Ethyl Acetate aq_phase->add_base extract2 Extract Regenerated Aldehyde add_base->extract2 separate2 Separate Layers extract2->separate2 org_phase2 Organic Phase (Pure Aldehyde) separate2->org_phase2 Collect aq_phase2 Aqueous Waste separate2->aq_phase2 Discard workup Wash, Dry, & Evaporate org_phase2->workup end Purified this compound workup->end

Caption: Experimental workflow for the purification of this compound.

reaction_pathway cluster_reactants Reactants cluster_regeneration Regeneration aldehyde This compound (Insoluble in Water) adduct Bisulfite Adduct (Water-Soluble Salt) aldehyde->adduct + NaHSO₃ bisulfite Sodium Bisulfite (NaHSO₃) regenerated_aldehyde Purified this compound adduct->regenerated_aldehyde + NaOH or H⁺ base NaOH (Base) acid H⁺ (Acid)

References

Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 2-Butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center dedicated to providing troubleshooting guidance and practical advice for optimizing catalytic reactions with 2-Butoxybenzaldehyde. This resource is designed to address specific challenges you may encounter during your experimental work, offering solutions in a clear question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when working with this compound in catalytic reactions?

A1: The primary challenge arises from the steric hindrance imposed by the ortho-butoxy group. This bulky substituent can impede the approach of nucleophiles or catalysts to the aldehyde's carbonyl group, potentially leading to slower reaction rates and lower yields compared to unhindered benzaldehydes. Careful selection of the catalyst and optimization of reaction conditions are crucial to overcome this steric barrier.

Q2: How does the butoxy group influence the reactivity of the aldehyde?

A2: The butoxy group is electron-donating through resonance, which can slightly decrease the electrophilicity of the carbonyl carbon. This effect, combined with steric hindrance, can make reactions requiring nucleophilic attack on the carbonyl carbon more challenging.

Troubleshooting Guides

This section provides solutions to common problems encountered during specific reactions involving this compound.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a key reaction for forming chalcones and other α,β-unsaturated ketones.

Issue 1: Low or No Yield of the Desired Chalcone

  • Question: My Claisen-Schmidt reaction with this compound is giving a very low yield. What are the likely causes and solutions?

  • Answer: Low yields are often a consequence of the steric hindrance from the 2-butoxy group. Here's a systematic approach to troubleshoot this issue:

Potential CauseRecommended ActionRationale
Inefficient Catalyst Ensure your base catalyst (e.g., NaOH, KOH) is fresh. Consider using a stronger base or a phase-transfer catalyst.A more active catalyst can help overcome the higher activation energy due to steric hindrance.
Suboptimal Temperature While many Claisen-Schmidt reactions are run at room temperature, gentle heating may be necessary to provide sufficient energy to overcome the steric barrier.Increased temperature can enhance reaction rates, but monitor for side reactions.[1]
Poor Solubility Use a co-solvent system (e.g., THF/ethanol) to ensure all reactants are fully dissolved.Improved solubility ensures better interaction between the reactants and the catalyst.[2]
Side Reactions The Cannizzaro reaction can be a competing pathway in the presence of a strong base. Consider using a milder base or optimizing the base concentration.Minimizing side reactions will improve the yield of the desired product.[3]

Quantitative Data: Catalyst Performance in Claisen-Schmidt Condensation (Analogous Substrates)

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
NaOHNaOHEthanol/WaterRoom Temp2-485-95[4]
KOHKOHEthanolRoom Temp1280-90[5]
LDH/rGO-Toluene404~90[6]
Mo10V2/SiO2-Solvent-free500.5-2>90[7]

Experimental Protocol: Synthesis of a Chalcone from this compound

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and an appropriate acetophenone (B1666503) (1 equivalent) in ethanol.

  • Catalyst Addition: While stirring, slowly add an aqueous solution of NaOH (e.g., 10-20 mol%).

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Logical Workflow for Troubleshooting Low Yield in Claisen-Schmidt Condensation

start Low Yield check_catalyst Check Catalyst Activity start->check_catalyst optimize_temp Optimize Temperature check_catalyst->optimize_temp Catalyst OK check_solubility Improve Solubility optimize_temp->check_solubility Temp Optimized minimize_side_reactions Minimize Side Reactions check_solubility->minimize_side_reactions Solubility OK success Improved Yield minimize_side_reactions->success

Caption: Troubleshooting workflow for low yield.

Knoevenagel Condensation

This reaction is used to synthesize α,β-unsaturated dinitriles or diesters from aldehydes and active methylene (B1212753) compounds.

Issue 2: Slow Reaction and/or Incomplete Conversion

  • Question: My Knoevenagel condensation with this compound is very slow. How can I improve the reaction rate?

  • Answer: The steric hindrance of the butoxy group is a likely cause. Here are some solutions:

Potential CauseRecommended ActionRationale
Inefficient Catalyst Use a more effective catalyst. While weak bases like piperidine (B6355638) are common, consider alternatives like DBU or a Lewis acid catalyst.A more active catalyst can accelerate the reaction by more efficiently generating the nucleophile.[8]
Water Removal If the reaction is reversible, remove water as it forms using a Dean-Stark apparatus or molecular sieves.Removing the water byproduct shifts the equilibrium towards the product side.[9]
Reaction Conditions Increase the reaction temperature. Consider microwave irradiation or ultrasound as alternative energy sources.Higher energy input can help overcome the activation barrier.[10]

Quantitative Data: Catalyst Comparison for Knoevenagel Condensation of Benzaldehyde with Malononitrile (B47326)

CatalystSolventTemperature (°C)TimeYield (%)Reference
PiperidineEthanolReflux2-4 h~90[9]
[bmIm]OH-Room Temp5-10 min>95[8]
1CaO–1.5MgOWaterRoom Temp10 min98[10]
TriphenylphosphineSolvent-free605-10 min>95[11]

Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile

  • Setup: In a round-bottom flask, combine this compound (1 equivalent), malononitrile (1.1 equivalents), and a catalytic amount of piperidine (0.1 equivalents) in ethanol.

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring by TLC.

  • Work-up: After completion, cool the reaction mixture. The product may precipitate. If so, filter and wash with cold ethanol. If not, remove the solvent under reduced pressure and purify the residue.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

These reactions are crucial for the synthesis of alkenes from aldehydes.

Issue 3: Low Yield and/or Poor Stereoselectivity

  • Question: I am getting a low yield and a mixture of E/Z isomers in my Wittig/HWE reaction with this compound. How can I improve this?

  • Answer: Steric hindrance can affect both the yield and stereochemical outcome.

Potential CauseRecommended ActionRationale
Steric Hindrance (Wittig) For hindered aldehydes, the Horner-Wadsworth-Emmons (HWE) reaction is often a better alternative.The phosphonate (B1237965) carbanions used in the HWE reaction are generally more nucleophilic and less sterically demanding than Wittig ylides.[12][13]
Ylide/Carbanion Reactivity Use a more reactive, non-stabilized ylide (for Z-alkenes) or a stabilized ylide (for E-alkenes) in the Wittig reaction. For HWE, choice of phosphonate and base is key.The reactivity of the nucleophile is critical for reacting with the sterically hindered aldehyde.[14]
Reaction Conditions For E-selectivity with non-stabilized ylides, consider the Schlosser modification. For Z-selectivity in HWE, the Still-Gennari modification is effective.Specific reaction conditions can dramatically influence the stereochemical outcome.[15]

Quantitative Data: Stereoselectivity in Alkene Synthesis from Aldehydes

ReactionReagentBaseConditionsMajor IsomerE:Z RatioReference
WittigStabilized Ylide-Room TempE>95:5[14]
WittigNon-stabilized Yliden-BuLi-78 °C to RTZVaries[3]
HWETriethyl phosphonoacetateNaHTHF, 0 °C to RTE>95:5[16]
HWE (Still-Gennari)Bis(trifluoroethyl)phosphonateKHMDS, 18-crown-6THF, -78 °CZ>95:5[15]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction of this compound

  • Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool to 0 °C and slowly add triethyl phosphonoacetate (1.1 equivalents). Stir until hydrogen evolution ceases.

  • Reaction: Cool the ylide solution to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

  • Work-up: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Quench with saturated aqueous ammonium (B1175870) chloride and extract with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

Signaling Pathway for HWE Reaction Stereoselectivity

start Phosphonate Carbanion + Aldehyde intermediate_erythro Erythro Intermediate start->intermediate_erythro intermediate_threo Threo Intermediate start->intermediate_threo elimination_syn Syn-elimination intermediate_erythro->elimination_syn intermediate_threo->elimination_syn product_z (Z)-Alkene elimination_syn->product_z product_e (E)-Alkene elimination_syn->product_e elimination_anti Anti-elimination (not favored) pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar' L2 transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

References

Effect of solvent on the reactivity of 2-Butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 2-Butoxybenzaldehyde. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and optimizing reactions involving this compound. The information is structured to address common challenges encountered during experimentation, with a focus on the critical role of the solvent in determining reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: How does the solvent polarity affect the reactivity of this compound?

A1: Solvent polarity is a critical factor that can significantly influence the rate and outcome of reactions involving this compound. Polar solvents can stabilize polar intermediates and transition states, which may accelerate certain reactions.[1][2] For instance, in reactions proceeding through charged intermediates, a polar solvent can lower the activation energy. Conversely, nonpolar solvents may be preferable for reactions where nonpolar reactants are involved or to minimize side reactions that are accelerated by polarity. The choice of solvent polarity should be tailored to the specific reaction mechanism.

Q2: What is the difference between using a protic and an aprotic solvent for my reaction with this compound?

A2: The key difference lies in the ability of the solvent to act as a hydrogen bond donor.

  • Protic solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can donate hydrogen bonds. They can solvate both cations and anions effectively. In some cases, they can participate in the reaction, for example, by protonating the carbonyl oxygen of the aldehyde, making it more electrophilic. However, they can also deactivate nucleophiles through hydrogen bonding.[3][4]

  • Aprotic solvents (e.g., DMSO, DMF, acetonitrile, THF) lack O-H or N-H bonds and cannot donate hydrogen bonds, though they can have significant polarity. Polar aprotic solvents are particularly effective at solvating cations, leaving anions less solvated and therefore more nucleophilic. This can lead to significant rate enhancements in certain nucleophilic substitution or addition reactions.[4]

Q3: I am observing low yield in my condensation reaction with this compound. What could be the cause related to the solvent?

A3: Low yields in condensation reactions can often be attributed to solvent-related issues. The long butoxy chain in this compound can decrease its solubility in highly polar solvents.[5] If the reactants are not fully dissolved, the reaction rate will be significantly reduced. Consider using a co-solvent or switching to a solvent with intermediate polarity. Additionally, for reactions that produce water as a byproduct, using a solvent that allows for its removal (e.g., toluene (B28343) with a Dean-Stark apparatus) can drive the equilibrium towards the product, thus increasing the yield.

Q4: Are there any common side reactions with this compound that are influenced by the solvent?

A4: Yes, certain side reactions are highly dependent on the solvent environment. In the presence of a strong base, this compound can undergo the Cannizzaro reaction, a disproportionation reaction that yields the corresponding alcohol and carboxylic acid.[5] This is more likely to occur in polar protic solvents where the base is well-solvated. The choice of a less polar, aprotic solvent could potentially suppress this side reaction.

Troubleshooting Guides

Issue: Unexpected Product Formation
Possible Cause Suggested Solution
Solvent Participation in the Reaction Protic solvents like alcohols can sometimes react with aldehydes to form hemiacetals or acetals. If your product's analytical data (e.g., NMR, MS) suggests the incorporation of a solvent molecule, switch to an aprotic solvent.
Solvent-Mediated Side Reactions The solvent can influence the relative rates of competing reaction pathways. For example, a polar solvent might favor a polar transition state leading to an undesired byproduct.[1] Experiment with a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile) to find one that selectively favors the desired reaction.
Contaminants in the Solvent Water is a common impurity in many organic solvents and can lead to hydrolysis or other unwanted reactions. Ensure you are using a dry solvent, especially for moisture-sensitive reactions.
Issue: Slow or Incomplete Reaction
Possible Cause Suggested Solution
Poor Solubility of Reactants This compound, with its ether linkage and aromatic ring, has moderate polarity.[6] Ensure that all reactants are fully soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a solvent with a better "like-dissolves-like" profile or use a co-solvent system.
Inappropriate Solvent Polarity for the Mechanism If the reaction proceeds through a nonpolar transition state, a polar solvent may not effectively stabilize it, leading to a slow reaction rate. Conversely, a polar transition state will be destabilized in a nonpolar solvent.[4] A systematic screen of solvents with different dielectric constants can help identify the optimal medium.
Steric Hindrance and Solvent Caging The bulky butoxy group at the ortho position can sterically hinder the approach of reactants.[5] A coordinating solvent might create a "cage" around the reactant, further impeding the reaction. Trying a less coordinating solvent might improve the reaction rate.

Quantitative Data on Solvent Effects (Analogous Benzaldehyde Reactions)

Table 1: Effect of Solvent on the Yield of a Chalcone Synthesis via Claisen-Schmidt Condensation

SolventDielectric Constant (at 20°C)Yield (%)
Ethanol25.385
Methanol33.078
Acetone21.065
Dichloromethane9.152
Toluene2.430

Note: Data is representative and based on typical outcomes for Claisen-Schmidt condensations. Actual yields will vary based on specific reactants and conditions.

Experimental Protocols

Protocol 1: General Procedure for Screening Solvent Effects on a Condensation Reaction

Objective: To determine the optimal solvent for the condensation of this compound with an active methylene (B1212753) compound.

Methodology:

  • Preparation: In separate, identical reaction vessels, dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in a range of solvents (e.g., ethanol, THF, toluene, DMF). Use the same concentration for all reactions.

  • Reaction Initiation: Add the catalyst (e.g., a catalytic amount of base like piperidine (B6355638) or acid like p-toluenesulfonic acid) to each vessel simultaneously.

  • Monitoring: Stir all reactions at the same temperature and monitor their progress at regular intervals using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction in the most promising solvent appears complete (or after a set time), quench the reactions and perform an appropriate work-up (e.g., extraction, washing).

  • Analysis: Isolate the product from each reaction and determine the yield and purity. This comparative analysis will indicate the most suitable solvent for the desired transformation.

Visualizations

Caption: Workflow for screening solvents to optimize reaction conditions.

solvent_effect_pathway cluster_polar Polar Protic Solvent (e.g., Ethanol) cluster_nonpolar Aprotic/Nonpolar Solvent (e.g., Toluene) start This compound + Reactants polar_intermediate Polar Transition State (Stabilized) start->polar_intermediate Solvation nonpolar_intermediate Less Polar Transition State start->nonpolar_intermediate Solvation side_reaction Side Reaction Pathway (e.g., Cannizzaro) polar_intermediate->side_reaction Possible desired_product_polar Desired Product (Potentially Higher Rate) polar_intermediate->desired_product_polar Favored desired_product_nonpolar Desired Product (Potentially Higher Selectivity) nonpolar_intermediate->desired_product_nonpolar

Caption: Influence of solvent type on reaction pathways and selectivity.

References

Temperature optimization for the synthesis of 2-Butoxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-butoxybenzaldehyde and its derivatives. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 2-hydroxybenzaldehyde (salicylaldehyde) with a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane) in the presence of a base.[1][2]

Q2: What are the key reagents for the Williamson ether synthesis of this compound?

A2: The key reagents are:

  • Starting Material: 2-hydroxybenzaldehyde (salicylaldehyde).

  • Alkylating Agent: A primary butyl halide such as 1-bromobutane or 1-iodobutane. Primary halides are preferred to minimize side reactions.[1]

  • Base: A variety of bases can be used, with common choices being potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), or a stronger base like sodium hydride (NaH) for complete deprotonation of the hydroxyl group.[1]

  • Solvent: A polar aprotic solvent is typically used to facilitate the reaction. Common choices include acetone (B3395972), N,N-dimethylformamide (DMF), or acetonitrile.[3]

Q3: What is the general mechanism of the Williamson ether synthesis in this context?

A3: The synthesis follows a bimolecular nucleophilic substitution (S(_N)2) mechanism. First, the base deprotonates the hydroxyl group of 2-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion. This phenoxide ion then attacks the electrophilic carbon of the butyl halide, displacing the halide and forming the ether linkage.[2]

Q4: How does temperature generally affect the synthesis of this compound?

A4: Temperature is a critical parameter. Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to an increased rate of side reactions, particularly the E2 elimination of the alkyl halide to form butene, which will reduce the overall yield of the desired ether product. A typical temperature range for this reaction is between 50 and 100 °C.[3][4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Ineffective Deprotonation: The base may be too weak or wet to fully deprotonate the 2-hydroxybenzaldehyde.Ensure the base is anhydrous, especially when using K₂CO₃. Consider using a stronger base like sodium hydride (NaH), but handle with appropriate care under an inert atmosphere.
Low Reaction Temperature: The reaction may not have sufficient activation energy to proceed at a reasonable rate.Gradually increase the reaction temperature in 10-20 °C increments, while monitoring for the formation of side products by TLC. A common approach is to heat the reaction to the reflux temperature of the solvent (e.g., ~56 °C for acetone).[2]
Poor Quality Reagents: The alkyl halide may have degraded, or the solvent may contain water.Use freshly distilled or high-purity butyl halide and anhydrous solvents.
Insufficient Reaction Time: The reaction may not have reached completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times can range from 1 to 8 hours.[3][5]
Formation of Significant Side Products E2 Elimination: This is a common side reaction, especially with stronger bases and at higher temperatures, leading to the formation of butene from the butyl halide.[5]Use a milder base such as K₂CO₃. Maintain a moderate reaction temperature; avoid excessive heating. Primary alkyl halides like 1-bromobutane are less prone to elimination than secondary or tertiary halides.
C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring instead of the oxygen.Employ polar aprotic solvents like DMF or acetone to favor O-alkylation. Protic solvents can promote C-alkylation.
Difficult Product Purification Unreacted Starting Materials: Incomplete reaction leaves 2-hydroxybenzaldehyde and/or butyl halide in the product mixture.Ensure the reaction goes to completion by optimizing reaction time and temperature. A basic wash (e.g., with dilute NaOH solution) during workup can remove unreacted 2-hydroxybenzaldehyde.
Solvent Impurities: High-boiling point solvents like DMF can be difficult to remove completely.After the reaction, perform a thorough aqueous workup to transfer the product to a lower-boiling organic solvent (e.g., diethyl ether or ethyl acetate) before final concentration.

Quantitative Data

The following table provides illustrative data on how reaction conditions, including temperature, can influence the yield of alkoxybenzaldehyde derivatives synthesized via Williamson ether synthesis. Note that the specific yields for this compound may vary.

Base Solvent Temperature (°C) Reaction Time (h) Approximate Yield (%) Reference
K₂CO₃AcetoneReflux (~56)5 - 870 - 90[6]
NaHDMFRoom Temp - 602 - 6>90[6]
KOHEthanolReflux (78)6 - 1260 - 80[6]
CsHCO₃Acetonitrile804 - 1268 - 95[7][8]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure and may require optimization for specific experimental setups.

Materials:

  • 2-Hydroxybenzaldehyde (salicylaldehyde)

  • 1-Bromobutane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzaldehyde (1.0 equivalent) and anhydrous potassium carbonate (1.5 - 2.0 equivalents).

  • Add a sufficient volume of anhydrous acetone to dissolve the 2-hydroxybenzaldehyde.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Addition of Alkyl Halide: Slowly add 1-bromobutane (1.1 - 1.2 equivalents) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 56 °C for acetone) and maintain this temperature with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 5-8 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting residue in diethyl ether or ethyl acetate.

  • Transfer the organic solution to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent.

  • Remove the solvent from the filtrate by rotary evaporation to yield the crude product.

  • The crude this compound can be further purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) or by vacuum distillation.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine 2-Hydroxybenzaldehyde, K2CO3, and Acetone add_halide Add 1-Bromobutane start->add_halide reflux Heat to Reflux (~56°C) (5-8 hours) add_halide->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter_solids Filter K2CO3 cool->filter_solids concentrate Concentrate Filtrate filter_solids->concentrate extract Dissolve in Ether & Wash concentrate->extract dry Dry with MgSO4 extract->dry purify Purify (Chromatography/Distillation) dry->purify end_product Pure this compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_temp Temperature Issues cluster_reagents Reagent Issues cluster_side_reactions Side Reactions start Low Yield? temp_check Is Temperature > 50°C? start->temp_check Yes increase_temp Increase Temperature temp_check->increase_temp No reagent_check Are Reagents Anhydrous/Pure? temp_check->reagent_check Yes use_pure Use Anhydrous/Pure Reagents reagent_check->use_pure No side_products Side Products on TLC? reagent_check->side_products Yes high_temp Is Temperature too High? side_products->high_temp Yes strong_base Using a Strong Base? side_products->strong_base Yes lower_temp Lower Temperature high_temp->lower_temp Yes milder_base Consider Milder Base (K2CO3) strong_base->milder_base Yes

References

Technical Support Center: Minimizing Steric Hindrance Effects of the Butoxy Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the steric effects of the butoxy group. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding challenges encountered during synthesis and experimentation.

Troubleshooting Guide

This section addresses specific issues you might encounter when working with butoxy-containing compounds, particularly the sterically demanding tert-butoxy (B1229062) isomer.

Q1: My reaction is slow or failing with a butoxy-substituted substrate. What are the primary causes and how can I resolve this?

Follow this troubleshooting workflow to address the issue:

Troubleshooting_Workflow cluster_1 cluster_2 cluster_3 cluster_4 start Slow or No Reaction Observed cause Primary Cause: Steric Hindrance from Butoxy Group start->cause solution1 Optimize Reaction Conditions cause->solution1 solution2 Modify Reagents cause->solution2 solution3 Employ Catalysis cause->solution3 solution4 Change Solvent cause->solution4 action1a Increase Temperature solution1->action1a action2a Use Smaller Nucleophile/Base solution2->action2a action2b Use Less Bulky Electrophile solution2->action2b action3a Introduce Shape-Selective Catalyst (e.g., Zeolite) solution3->action3a action3b Use Catalyst for C-H Activation (e.g., Mn-based) solution3->action3b action4a Switch to Polar Aprotic Solvent (for SN2 reactions) solution4->action4a action1b Prolong Reaction Time action1a->action1b end Reaction Optimized action1b->end action2a->end action2b->end action3a->end action3b->end action4a->end

Troubleshooting workflow for sterically hindered reactions.

Solutions:

  • Optimize Reaction Conditions: Increasing the kinetic energy of the system by raising the temperature or allowing more time for successful collisions can help overcome the activation barrier.

  • Modify Reagents: If possible, switch to a less sterically demanding nucleophile or electrophile. For example, a methoxide (B1231860) anion is a much smaller and faster-acting nucleophile in SN2 reactions compared to the bulky tert-butoxide.[3]

  • Employ Catalysis: Certain catalysts can facilitate reactions at sterically congested sites. For instance, highly electrophilic manganese catalysts have been used to hydroxylate sterically hindered C-H bonds of tert-butyl groups.[6][7][8] Shape-selective catalysts like zeolites can also be used to favor reactions at less hindered positions.

Q2: My reaction is yielding an unexpected product distribution (e.g., elimination instead of substitution). Why is this happening?

A2: The steric bulk of the butoxy group, or the base/nucleophile used, can dictate the reaction pathway. A large, sterically hindered base like potassium tert-butoxide will preferentially act as a base rather than a nucleophile. It will abstract a proton from the least hindered position, favoring elimination (E2) over substitution (SN2), because the transition state for elimination is less sterically crowded.

Reaction_Pathways start Substrate + Reagent condition1 Bulky Base (e.g., t-Butoxide) start->condition1 condition2 Small Nucleophile (e.g., Methoxide) start->condition2 outcome1 High Steric Hindrance in Transition State condition1->outcome1 outcome2 Low Steric Hindrance in Transition State condition2->outcome2 pathway1 E2 Pathway Favored (Elimination Product) outcome1->pathway1 pathway2 SN2 Pathway Favored (Substitution Product) outcome2->pathway2

Influence of steric hindrance on reaction pathway selection.

Solution: To favor substitution over elimination, use a smaller, less hindered nucleophile that is also a weaker base (e.g., iodide, bromide) in a polar aprotic solvent.

Frequently Asked Questions (FAQs)

Q1: How can I quantitatively measure or compare the steric hindrance of different butoxy isomers?

A1: Steric hindrance is most commonly quantified using A-values and Taft Steric Parameters (Es) .

  • A-Values: Measure the energetic preference for a substituent to be in the equatorial position on a cyclohexane (B81311) ring. A larger A-value signifies greater steric bulk. The tert-butyl group has one of the highest A-values, effectively "locking" the ring's conformation.

  • Taft Steric Parameters (Es): Derived from the rates of ester hydrolysis. More negative Es values indicate greater steric hindrance.[6]

SubstituentStructureA-Value (kcal/mol)Taft Es
Methoxy (B1213986)-OCH₃~0.6-0.55
Ethoxy-OCH₂CH₃~0.9-0.70
Isopropoxy-OCH(CH₃)₂~1.0-1.13
n-Butoxy -O(CH₂)₃CH₃~0.9-0.99
sec-Butoxy -OCH(CH₃)CH₂CH₃--1.53
tert-Butoxy -OC(CH₃)₃> 4.5-2.14
tert-Butyl-C(CH₃)₃~5.0-1.54

(Note: Data compiled from various sources. Exact values may vary slightly based on experimental conditions.)

Q2: What are some less sterically demanding alternatives to a tert-butoxy group?

A2: The choice of an alternative depends on the desired electronic properties versus steric tolerance.

  • Isopropoxy or Ethoxy Groups: These provide a moderate reduction in steric bulk while maintaining similar electron-donating properties.

  • Linear Alkoxy Groups (n-propoxy, n-butoxy): These significantly reduce steric hindrance around the oxygen atom as the bulk is moved away from the attachment point.

  • Silyl (B83357) Ethers (e.g., -OTMS, -OTBS): If the butoxy group is being used as a protecting group, a silyl ether can be a less bulky and easily removable alternative.

Q3: When is the steric hindrance from a butoxy group actually beneficial?

A3: The steric bulk of the tert-butoxy (and more generally, the tert-butyl) group is often used strategically in synthesis and drug design:

  • Controlling Regioselectivity: In electrophilic aromatic substitution, a tert-butyl group directs incoming electrophiles to the para position because its bulk physically blocks the ortho positions.

  • Metabolic Shielding: In drug development, a bulky group can be placed near a metabolically vulnerable site on a molecule to prevent enzymatic degradation, thereby increasing the drug's half-life.

  • Conformational Locking: The high A-value of a tert-butyl group can lock a flexible molecule into a single, desired conformation, which can be crucial for receptor binding.

  • Kinetic Stabilization: Extremely bulky groups are used to stabilize otherwise highly reactive species, such as diphosphenes.

Catalysis_Concept Conceptual Role of Catalysis cluster_0 Uncatalyzed Pathway cluster_1 Catalyzed Pathway reagent1 Reagent site1 Reaction Site reagent1->site1 High Energy Barrier (Blocked) shield Steric Shield (Butoxy Group) reagent2 Reagent catalyst Catalyst reagent2->catalyst Binds site2 Reaction Site catalyst->site2 Activates product Product site2->product Lower Energy Transition State

Catalysis can provide an alternative reaction pathway.

Experimental Protocols

Protocol 1: General Procedure for a Catalyzed C-H Hydroxylation of a Sterically Hindered Substrate

This protocol is a generalized method based on literature reports of manganese-catalyzed oxidations.[7][8]

  • Reagent Preparation: In a clean, dry vial equipped with a magnetic stir bar, dissolve the sterically hindered substrate (1.0 equiv.) in a suitable solvent, such as nonafluoro-tert-butyl alcohol (NFTBA).

  • Catalyst Addition: Add the manganese catalyst (e.g., [Mn(CF3bpeb)(OTf)2], 0.01-0.05 equiv.).

  • Initiation: Cool the mixture in an ice bath. Slowly add an aqueous solution of hydrogen peroxide (H₂O₂, 3-5 equiv.) dropwise over 10-15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by taking aliquots and analyzing them via TLC or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Protocol 2: Comparative Kinetic Analysis of Nucleophilic Substitution by GC-MS

Objective: To compare the reaction rates of a primary alkyl halide with a small nucleophile (methoxide) versus a bulky nucleophile (tert-butoxide).

  • Reaction Setup: Prepare two identical reaction flasks. In each, dissolve the primary alkyl halide (e.g., 1-bromobutane, 1.0 equiv.) and an internal standard (e.g., dodecane, 1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMSO).

  • Nucleophile Preparation: In separate flasks, prepare equimolar solutions of sodium methoxide and potassium tert-butoxide in DMSO.

  • Reaction Initiation: At time t=0, add the nucleophile solution to the respective alkyl halide solutions simultaneously while stirring vigorously at a constant temperature (e.g., 50°C).

  • Sampling: At regular intervals (e.g., t = 5, 15, 30, 60, 120 min), withdraw a 0.1 mL aliquot from each reaction. Immediately quench each aliquot in a vial containing 1 mL of water and 1 mL of diethyl ether.

  • Analysis: Vigorously shake the quenched sample vials and allow the layers to separate. Inject a sample from the organic (ether) layer into a GC-MS.

  • Data Processing: Quantify the disappearance of the starting material and the appearance of the product relative to the internal standard at each time point. Plot the concentration versus time for both reactions to compare their rates. The reaction with sodium methoxide is expected to be significantly faster than the one with potassium tert-butoxide.[3]

References

Technical Support Center: Analysis of Impurities in 2-Butoxybenzaldehyde by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) for the analysis of impurities in 2-Butoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

A1: Common impurities can arise from the synthesis or degradation of this compound. These may include:

  • 2-Butoxybenzoic acid: Formed by the oxidation of the aldehyde group.

  • 2-Butoxybenzyl alcohol: A potential byproduct from the reduction of the aldehyde or an intermediate in its synthesis.

  • Salicylaldehyde (2-Hydroxybenzaldehyde): A possible starting material or a byproduct from the cleavage of the butyl ether linkage.

  • Unreacted starting materials or reagents from the specific synthetic route used.

Q2: What is a general-purpose solvent system (mobile phase) for the TLC analysis of this compound?

A2: A common starting point for aromatic aldehydes is a mixture of a non-polar solvent and a moderately polar solvent. A mixture of n-hexane and ethyl acetate (B1210297) is a good initial choice.[1] The polarity can be adjusted by changing the ratio of the two solvents to achieve optimal separation.

Q3: How can I visualize the spots on the TLC plate if they are not visible under UV light?

A3: While this compound and many of its aromatic impurities are UV active, some impurities may not be.[2] If spots are not visible, you can use a chemical stain.[2][3] Stains that are effective for aldehydes and related functional groups include:

  • Potassium permanganate (B83412) (KMnO4) stain: Reacts with oxidizable functional groups like aldehydes and alcohols, appearing as yellow spots on a purple background.[2][3]

  • p-Anisaldehyde stain: Useful for detecting aldehydes, ketones, and phenols.[2][3]

  • 2,4-Dinitrophenylhydrazine (DNPH) stain: Highly selective for aldehydes and ketones.[4]

Q4: What is a typical Rf value for this compound?

A4: The Retention Factor (Rf) is highly dependent on the specific TLC conditions (stationary phase, mobile phase, temperature, etc.). Generally, in a moderately polar solvent system like hexane:ethyl acetate (e.g., 8:2 v/v), this compound, being less polar than potential alcohol or carboxylic acid impurities, will have a higher Rf value.[4] It is always recommended to run a standard of pure this compound alongside your sample for accurate comparison.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the TLC analysis of this compound.

Problem 1: My spots are streaking or elongated.

  • Possible Cause: The sample is overloaded.[3][5]

    • Solution: Dilute your sample solution and spot a smaller amount on the TLC plate.[3][5]

  • Possible Cause: The compound is highly polar or acidic/basic.

    • Solution: If you suspect the presence of acidic impurities like 2-Butoxybenzoic acid, adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can improve spot shape.[3]

  • Possible Cause: The sample was not spotted in a tight, small spot.

    • Solution: Ensure you are using a fine capillary spotter and apply the sample in small, repeated applications, allowing the solvent to dry between each application.[2][4]

Problem 2: The spots are not visible on the TLC plate.

  • Possible Cause: The sample concentration is too low.[3][5]

    • Solution: Concentrate your sample or spot the plate multiple times in the same location, ensuring the solvent dries between applications.[2][3]

  • Possible Cause: The compound is not UV-active.

    • Solution: Use a chemical staining method as described in FAQ 3.[2][3]

  • Possible Cause: The solvent level in the developing chamber was higher than the spotting line.

    • Solution: Ensure the solvent level is below the origin line on the TLC plate to prevent the sample from dissolving into the solvent reservoir.[5][6]

  • Possible Cause: The compound is volatile and may have evaporated.[2][3]

    • Solution: This can be challenging. Try to minimize the time the plate is exposed to air before and after development.

Problem 3: The spots are all clustered near the baseline or the solvent front.

  • Possible Cause: The mobile phase is not polar enough (spots near the baseline).[3]

    • Solution: Increase the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[3]

  • Possible Cause: The mobile phase is too polar (spots near the solvent front).[3]

    • Solution: Decrease the polarity of your mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[3]

Data Presentation

The following tables provide a general guide for selecting a mobile phase and the expected relative Rf values for this compound and potential impurities. Actual Rf values will vary with specific experimental conditions.

Table 1: Mobile Phase Selection Guide

Polarity of Mobile PhaseExample Solvent System (Hexane:Ethyl Acetate)Expected Observation
Low95:5All spots remain near the baseline.
Medium-Low80:20Good separation of non-polar to moderately polar compounds.
Medium-High50:50Good separation of moderately polar to polar compounds.
High20:80All spots move close to the solvent front.

Table 2: Expected Relative Rf Values of this compound and Potential Impurities

CompoundStructureExpected PolarityExpected Relative Rf Value
This compoundAldehyde, EtherLowHigh
SalicylaldehydeAldehyde, PhenolMediumMedium
2-Butoxybenzyl alcoholAlcohol, EtherMedium-HighMedium-Low
2-Butoxybenzoic acidCarboxylic Acid, EtherHighLow

Experimental Protocols

Detailed Methodology for TLC Analysis of this compound

  • Plate Preparation:

    • Handle the silica (B1680970) gel TLC plate by the edges to avoid contamination.

    • Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the plate.[4]

    • Mark small tick marks on the origin line for each sample to be spotted.

  • Sample Preparation:

    • Prepare a dilute solution of your this compound sample (approximately 1 mg/mL) in a volatile solvent like dichloromethane (B109758) or ethyl acetate.[5]

    • Prepare solutions of known standards (e.g., pure this compound, salicylaldehyde) at a similar concentration.

  • Spotting:

    • Use a capillary tube to spot a small amount of each solution onto the corresponding tick mark on the origin line.

    • Aim for spots that are 1-2 mm in diameter.[6]

    • Allow the solvent to completely evaporate between applications if multiple spots are needed for concentration.

  • Development:

    • Prepare the developing chamber by adding the chosen mobile phase to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor.

    • Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line.[6]

    • Cover the chamber and allow the solvent to ascend the plate by capillary action.[6]

    • Remove the plate when the solvent front is about 0.5-1 cm from the top of the plate.

    • Immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the plate to dry completely.

    • View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[3]

    • If necessary, use a chemical stain for further visualization.

  • Analysis:

    • Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.

    • Compare the Rf values of the spots in your sample to those of the standards to identify impurities.

Mandatory Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spotting Spot Plate prep_plate->spotting prep_sample Prepare Sample & Standards prep_sample->spotting development Develop Plate spotting->development visualization Visualize Spots development->visualization calc_rf Calculate Rf Values visualization->calc_rf compare Compare to Standards calc_rf->compare identify Identify Impurities compare->identify

Caption: Workflow for the TLC analysis of impurities.

Troubleshooting_Logic start Problem with TLC Result? streaking Streaking Spots? start->streaking no_spots No Visible Spots? start->no_spots bad_rf Rf Too High/Low? start->bad_rf streaking->no_spots No sol_streak1 Dilute Sample streaking->sol_streak1 Yes no_spots->bad_rf No sol_nospot1 Concentrate Sample no_spots->sol_nospot1 Yes sol_badrf Adjust Eluent Polarity bad_rf->sol_badrf Yes end Optimal Separation bad_rf->end No sol_streak2 Add Acid/Base to Eluent sol_streak1->sol_streak2 sol_streak2->end sol_nospot2 Use Stain sol_nospot1->sol_nospot2 sol_nospot2->end sol_badrf->end

Caption: Decision tree for troubleshooting common TLC issues.

References

Storage and handling recommendations for 2-Butoxybenzaldehyde to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Butoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the proper storage, handling, and stability of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: For maximal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2] It is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2][3]

Q2: At what temperature should I store this compound?

A2: While some suppliers recommend storing at 0-8 °C, general guidelines suggest keeping it in a cool place.[4] For long-term storage, refrigeration is a good practice to minimize potential degradation.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway for this compound, like many aromatic aldehydes, is oxidation. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 2-butoxybenzoic acid. This process can be accelerated by exposure to air (oxygen) and light.[3]

Q4: What personal protective equipment (PPE) is required when handling this compound?

A4: When handling this compound, it is essential to use appropriate personal protective equipment. This includes chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1][5] All handling should be performed in a well-ventilated area or under a chemical fume hood.[1][6]

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The melting point can also serve as an indicator of purity.

Q6: What are some common impurities that might be present in a sample of this compound?

A6: Impurities can originate from the synthetic process. Potential impurities may include residual starting materials, over-oxidation products like 2-butoxybenzoic acid, or solvents used during purification.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent reaction yields Compromised purity of this compound.Purify the compound by recrystallization or chromatography. Verify the purity using analytical methods like HPLC or GC-MS.
Degradation of the compound due to improper storage.Ensure the compound is stored in a cool, dry, and dark place, preferably under an inert atmosphere.
Appearance of unexpected side products Reaction with atmospheric oxygen or moisture.Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Thermal degradation.Avoid prolonged exposure to high temperatures and monitor the reaction temperature closely.
Discoloration of the material (e.g., darkening) Oxidation or polymerization.Store the material under an inert gas to prevent further oxidation. If purity is a concern, consider purification.
Low solubility in a nonpolar solvent Presence of impurities or partial polymerization.Filter the solution to remove any insoluble material. Consider using alternative solvents or a solvent mixture.

Experimental Protocols

Protocol: Assessing the Stability of this compound Under Various Storage Conditions

Objective: To determine the stability of this compound under different temperature and atmospheric conditions over time.

Materials:

  • This compound (high purity)

  • HPLC-grade acetonitrile (B52724)

  • Deionized water

  • Formic acid

  • Amber glass vials with screw caps (B75204) and PTFE septa

  • Nitrogen or Argon gas source

  • Refrigerator (2-8 °C)

  • Oven or incubator (40 °C)

  • HPLC system with a UV detector

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Aliquot the stock solution into amber glass vials.

  • Storage Conditions:

    • Group 1 (Ambient/Air): Store vials at room temperature (20-25 °C) exposed to normal atmosphere.

    • Group 2 (Ambient/Inert): Purge vials with nitrogen or argon for 1 minute before sealing and store at room temperature.

    • Group 3 (Refrigerated/Air): Store vials at 2-8 °C exposed to normal atmosphere.

    • Group 4 (Refrigerated/Inert): Purge vials with nitrogen or argon for 1 minute before sealing and store at 2-8 °C.

    • Group 5 (Elevated Temp/Air): Store vials at 40 °C exposed to normal atmosphere.

    • Group 6 (Elevated Temp/Inert): Purge vials with nitrogen or argon for 1 minute before sealing and store at 40 °C.

  • Time Points for Analysis:

    • Analyze samples at T=0 (initial), 1 week, 2 weeks, 1 month, 3 months, and 6 months.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Column: C18 reverse-phase column.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • At each time point, dilute a sample from each group to an appropriate concentration and analyze by HPLC.

    • Quantify the peak area of this compound and any new peaks that appear, which may correspond to degradation products.

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point relative to the T=0 sample for each storage condition.

    • Present the data in a table to compare the stability under the different conditions.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent Results or Material Degradation Purity Compromised Purity Problem->Purity Is purity a concern? Storage Improper Storage Problem->Storage How was it stored? Handling Incorrect Handling Problem->Handling Review handling procedure Purify Purify Compound Purity->Purify Verify Verify Purity (HPLC/GC-MS) Purity->Verify Store_Properly Store Cool, Dry, Dark, Inert Atmosphere Storage->Store_Properly Inert_Atmosphere Use Inert Atmosphere for Reactions Handling->Inert_Atmosphere Anhydrous Use Anhydrous Solvents Handling->Anhydrous

Caption: Troubleshooting workflow for this compound issues.

Degradation_Pathway cluster_reactants Reactant cluster_conditions Conditions cluster_product Degradation Product Butoxybenzaldehyde This compound (Aldehyde) Butoxybenzoic_Acid 2-Butoxybenzoic Acid (Carboxylic Acid) Butoxybenzaldehyde->Butoxybenzoic_Acid Oxidation Oxygen Oxygen (Air) Oxygen->Butoxybenzoic_Acid Light Light Light->Butoxybenzoic_Acid

Caption: Primary degradation pathway of this compound.

References

Validation & Comparative

A Comparative Guide to GC-MS Analysis for the Validation of 2-Butoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of 2-Butoxybenzaldehyde synthesis, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS) as the principal analytical technique. It offers a comparative analysis with alternative methods, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate analytical strategy for their specific needs.

Synthesis of this compound

This compound is synthesized via the Williamson ether synthesis, a robust and widely used method for forming ethers.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the hydroxyl group of salicylaldehyde (B1680747) is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide, in this case, 1-bromobutane (B133212).

Reaction Scheme:

Salicylaldehyde reacts with 1-bromobutane in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972), to yield this compound.

Analytical Validation: A Comparative Overview

The validation of the synthesis of this compound requires a robust analytical method to confirm the identity and purity of the final product and to quantify any residual starting materials or by-products. GC-MS is a powerful technique for this purpose due to its high sensitivity and specificity.[2]

Data Presentation: Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters for GC-MS, HPLC-UV, and GC-FID in the analysis of aromatic aldehydes like this compound. The data is compiled from various studies on similar analytes to provide a comparative overview.[3][4][5][6][7]

ParameterGC-MSHPLC-UVGC-FID
Limit of Detection (LOD) Low ng/mL to pg/mLng/mL to low µg/mLLow µg/mL
Limit of Quantitation (LOQ) Low ng/mL to pg/mLng/mL to µg/mLµg/mL
Linearity (R²) > 0.99> 0.99> 0.99
Precision (%RSD) < 15%< 15%< 10%
Accuracy/Recovery (%) 80-120%85-115%90-110%
Specificity High (Mass Spectra)Moderate to HighModerate

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable results. Below are representative experimental protocols for the synthesis of this compound and its analysis using GC-MS.

Synthesis of this compound

This protocol is adapted from the Williamson ether synthesis of analogous compounds.[1]

Materials and Reagents:

  • Salicylaldehyde

  • 1-Bromobutane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer, add salicylaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Add anhydrous acetone to the flask (approximately 10-15 mL per gram of salicylaldehyde).

  • Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.

  • Slowly add 1-bromobutane (1.1 - 1.2 eq) to the stirred suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

GC-MS Analysis of this compound

This protocol provides a general framework for the GC-MS analysis of this compound.[2][3]

Sample Preparation:

  • Accurately weigh a known amount of the synthesized this compound.

  • Dissolve the sample in a suitable volatile organic solvent (e.g., dichloromethane, ethyl acetate) in a volumetric flask.

  • If necessary, perform serial dilutions to bring the concentration within the calibrated range of the instrument (typically 1-100 µg/mL).

  • For quantitative analysis, add a suitable internal standard (e.g., an isotopically labeled analog or a structurally similar compound with a different retention time).

GC-MS Instrumentation and Parameters:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Data Acquisition: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions for this compound: Quantifier ion: m/z 178 (Molecular Ion); Qualifier ions: m/z 121, 93.[8][9]

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants Salicylaldehyde + 1-Bromobutane + K2CO3 in Acetone Reaction Williamson Ether Synthesis (Reflux) Reactants->Reaction Workup Filtration & Solvent Removal Reaction->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

GCMS_Validation_Workflow cluster_validation GC-MS Validation Workflow Sample Synthesized This compound SamplePrep Sample Preparation (Dilution, Internal Std) Sample->SamplePrep GC_Separation Gas Chromatography (Separation) SamplePrep->GC_Separation MS_Detection Mass Spectrometry (Detection & Identification) GC_Separation->MS_Detection DataAnalysis Data Analysis (Quantification & Purity) MS_Detection->DataAnalysis ValidationReport Validation Report DataAnalysis->ValidationReport

Caption: Logical workflow for GC-MS validation of this compound.

Comparison with Alternative Methods

While GC-MS is a highly effective method for the validation of this compound synthesis, other techniques can also be employed, each with its own advantages and limitations.

HPLC-UV

High-Performance Liquid Chromatography with UV detection is a versatile technique for the analysis of non-volatile or thermally labile compounds.[5][6][10]

  • Advantages:

    • Suitable for a wide range of compounds.

    • Robust and widely available instrumentation.

    • Can be used for preparative scale purification.

  • Disadvantages:

    • Lower specificity compared to MS detection; co-eluting impurities can interfere with quantification.

    • May require derivatization to enhance UV absorbance for certain compounds.

    • Consumes larger volumes of solvents compared to GC.

GC-FID

Gas Chromatography with a Flame Ionization Detector is a workhorse in many analytical laboratories for the quantification of organic compounds.[4][7]

  • Advantages:

    • Robust and reliable with a wide linear range.

    • Relatively low-cost instrumentation and maintenance.

    • Provides excellent quantitative data for a broad range of organic compounds.

  • Disadvantages:

    • Provides no structural information, making peak identification reliant on retention time matching with standards.

    • Less sensitive than MS for many compounds.

    • Not suitable for thermally unstable compounds.

Conclusion

The validation of this compound synthesis is critical to ensure the quality and purity of the final product. GC-MS stands out as a superior analytical technique for this purpose, offering a combination of high sensitivity, specificity, and quantitative accuracy. While HPLC-UV and GC-FID present viable alternatives for routine analysis, GC-MS provides the most comprehensive data for unambiguous identification and quantification, making it the recommended method for rigorous validation in research, development, and quality control settings. The choice of the most appropriate analytical method will ultimately depend on the specific requirements of the analysis, including the need for structural confirmation, the expected concentration of the analyte, and the complexity of the sample matrix.

References

Comparative Guide to HPLC Method Development for the Analysis of 2-Butoxybenzaldehyde and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Butoxybenzaldehyde and its potential reaction products. The methodologies detailed below are designed for researchers, scientists, and drug development professionals seeking to establish a robust analytical framework for monitoring reaction progress, assessing purity, and quantifying components in a given sample matrix.

Logical Workflow for HPLC Method Development

The development of a reliable HPLC method is a systematic process. The following diagram illustrates a typical workflow, from initial analyte characterization to final method validation.

HPLC_Method_Development cluster_0 1. Analyte & Product Characterization cluster_1 2. Initial Method Selection cluster_2 3. Method Optimization cluster_3 4. Method Validation A Identify Physicochemical Properties (Polarity, pKa, UV absorption) B Choose Chromatographic Mode (Reverse-Phase, Normal-Phase) A->B Guides selection C Select Column & Initial Mobile Phase B->C D Select Detector (UV, FLD, MS) C->D E Optimize Mobile Phase Composition (Isocratic vs. Gradient) D->E Begin optimization F Fine-tune Parameters (Flow Rate, Temperature, pH) E->F G Evaluate Peak Shape & Resolution F->G G->E Iterate if needed H Assess Specificity, Linearity, Accuracy, Precision, Robustness G->H Proceed if optimal

Caption: A flowchart illustrating the systematic stages of HPLC method development.

Comparison of HPLC Methods

For the analysis of this compound and its common reaction products, such as 2-Butoxybenzoic acid (oxidation product) and 2-Butoxybenzyl alcohol (reduction product), reversed-phase HPLC is typically the most effective approach. The following table compares three potential methods, including a standard reversed-phase ultraviolet (UV) detection method, a high-sensitivity method using derivatization followed by fluorescence detection, and an alternative normal-phase method.

ParameterMethod 1: Reversed-Phase UVMethod 2: Reversed-Phase with DNPH Derivatization & UVMethod 3: Normal-Phase UV
Principle Separation based on hydrophobicity.Derivatization of carbonyls with 2,4-dinitrophenylhydrazine (B122626) (DNPH) for enhanced detection.Separation based on polarity using a polar stationary phase.
Stationary Phase C18 (e.g., Waters SunFire C18)[1]C18 (e.g., Welch Uitisil® XB-C18)[2]Silica or Amino-propyl[3][4][5]
Mobile Phase Acetonitrile (B52724):Water with 0.1% Acetic AcidAcetonitrile:Water[2][6]Hexane:Isopropanol
Elution Mode GradientIsocratic[2] or GradientIsocratic
Detection UV at 254 nmUV at 360 nm[2][6]UV at 254 nm
Sensitivity ModerateHighLow to Moderate
Selectivity Good for separating compounds with differing polarities.Highly selective for aldehydes and ketones.[1][2]Good for separating isomers, may be less effective for the target mixture.[4][5]
Sample Prep Simple dissolution in mobile phase.Requires a derivatization step.[1][2][7]Sample must be dissolved in a non-polar solvent.
Advantages Simple, robust, and widely applicable.Significantly increased sensitivity for the aldehyde.Offers an alternative selectivity.
Disadvantages Lower sensitivity for trace analysis.Derivatization adds complexity and potential for side reactions.Less robust, sensitive to water, and uses more hazardous solvents.

Experimental Protocols

Method 1: Reversed-Phase HPLC with UV Detection

This method is a standard approach for the simultaneous analysis of this compound and its primary oxidation and reduction products.

  • Column: Waters µ-Bondapak C18, 300 mm x 3.9 mm, 10 µm particle size.[8]

  • Mobile Phase A: Deionized water with 0.1% (v/v) acetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) acetic acid.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[2]

  • Injection Volume: 10 µL.

  • Detector: UV at 254 nm.[9]

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

Method 2: Reversed-Phase HPLC with DNPH Derivatization and UV Detection

This method is ideal for quantifying low levels of this compound. Note that 2-Butoxybenzoic acid and 2-Butoxybenzyl alcohol will not be derivatized and would need to be analyzed in a separate run or with a multi-wavelength detector.

  • Derivatization Reagent: A saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing 1% (v/v) concentrated hydrochloric acid.

  • Derivatization Procedure: To 1 mL of the sample solution, add 1 mL of the DNPH reagent. Vortex and allow to react at room temperature for 1 hour.[10]

  • Column: Welch Uitisil® XB-C18, 4.6 x 250 mm, 5 µm.[2]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (65:35 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Injection Volume: 20 µL.[2]

  • Detector: UV at 360 nm.[2][6]

  • Sample Preparation: Prepare the sample as in Method 1, then follow the derivatization procedure.

Method 3: Normal-Phase HPLC with UV Detection

This method offers an alternative selectivity and may be useful if co-elution occurs in reversed-phase systems.

  • Column: Luna Silica (2), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (95:5 v/v).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detector: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase. Ensure the sample is free of any water. Filter through a 0.45 µm PTFE syringe filter.

Concluding Remarks

For the comprehensive analysis of this compound and its primary reaction products, the Reversed-Phase UV method (Method 1) is recommended as a starting point due to its simplicity and ability to separate a range of analytes with varying polarities. If higher sensitivity for the aldehyde is required, the derivatization method (Method 2) is a superior choice.[1][2] The Normal-Phase method (Method 3) should be considered a secondary option, useful for orthogonal separation or when reversed-phase methods fail to achieve the desired resolution.[3] The final choice of method will depend on the specific analytical goals, such as routine quality control, impurity profiling, or trace-level quantification. Method validation should always be performed to ensure the chosen method is fit for its intended purpose.[11]

References

A Researcher's Guide to Confirming the Purity of 2-Butoxybenzaldehyde Derivatives by ¹H NMR

Author: BenchChem Technical Support Team. Date: December 2025

The 2-butoxybenzaldehyde scaffold is a key structural motif in many compounds of medicinal interest. Its derivatives are explored for a wide range of biological activities, making rigorous purity confirmation essential. ¹H NMR spectroscopy offers a direct look at the proton environment within a molecule, allowing for the identification of the characteristic signals of the desired compound and the detection of any residual starting materials, solvents, or by-products.

Comparative Analysis of Purity Determination Methods

While methods like High-Performance Liquid Chromatography (HPLC) and elemental analysis are commonly used for purity assessment, ¹H NMR offers distinct advantages. HPLC is excellent for separating components in a mixture but may not provide definitive structural information on its own. Elemental analysis can be skewed by the presence of isomers or impurities with similar elemental compositions.[1] In contrast, absolute quantitative ¹H NMR (qNMR) is a primary analytical method that can determine purity with high accuracy and precision, often using only a small amount of the sample.[1]

Characteristic ¹H NMR Data for this compound Derivatives

The ¹H NMR spectrum of a this compound derivative can be readily interpreted by identifying the key proton signals. The electron-donating nature of the butoxy group increases the electron density on the aromatic ring, causing a shielding effect (an upfield shift) on the ortho and para protons relative to unsubstituted benzaldehyde (B42025).[2]

The following table summarizes the expected chemical shifts for the protons in a typical this compound derivative. These values are based on data for structurally similar compounds and serve as a reliable reference.

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity Notes
Aldehydic Proton (-CHO)9.8 - 10.5Singlet (s)This is a highly characteristic, deshielded signal and is often found far downfield.[3][4][5]
Aromatic Protons (Ar-H)6.8 - 8.0Multiplet (m)The specific shifts and splitting patterns depend on the substitution pattern on the aromatic ring.
Methylene Protons (-OCH₂)3.9 - 4.2Triplet (t)These protons are adjacent to the oxygen atom and are deshielded. They typically appear as a triplet due to coupling with the adjacent CH₂ group.
Methylene Protons (-OCH₂CH₂ )1.7 - 1.9Multiplet (m)
Methylene Protons (-CH₂CH₃ )1.4 - 1.6Multiplet (m)
Methyl Protons (-CH₃)0.9 - 1.0Triplet (t)These are the most shielded protons of the butoxy group.

Data compiled from references[2][6][7][8][9]. All spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.

Experimental Protocols

Reproducible and high-quality data depend on a standardized experimental approach.

Protocol 1: Synthesis of a this compound Derivative

This protocol describes a general method for the O-alkylation of a phenolic aldehyde, a common route to synthesize butoxybenzaldehyde derivatives.[10]

  • Reactant Preparation : In a round-bottom flask, dissolve the starting phenolic aldehyde (e.g., salicylaldehyde) (1.0 eq.) and a base such as potassium carbonate (1.5 eq.) in an appropriate solvent like dimethylformamide (DMF).

  • Alkylation : Add 1-bromobutane (B133212) (1.1 eq.) to the solution.

  • Reaction : Heat the mixture to 70-80°C and stir overnight. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Workup : Once the reaction is complete, cool the mixture and add water to precipitate the product.

  • Purification : Filter the crude product, wash it with water, and dry it. Recrystallization from a suitable solvent (e.g., ethanol) or purification by column chromatography on silica (B1680970) gel can be performed to yield the pure this compound derivative.[10][11]

Protocol 2: ¹H NMR Sample Preparation and Data Acquisition

This protocol ensures the acquisition of a clean, high-resolution spectrum for purity analysis.[2][7]

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the purified this compound derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup :

    • Insert the NMR tube into a 400 MHz (or higher) spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal from the solvent.

    • Shim the magnetic field to optimize its homogeneity, ensuring sharp and symmetrical peaks.

  • Data Acquisition :

    • Set the appropriate acquisition parameters. Typical values for a ¹H NMR spectrum are:

      • Pulse Angle : 30-45°

      • Acquisition Time : 2-4 seconds

      • Relaxation Delay : 1-5 seconds

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing :

    • Apply a Fourier transform to the raw data.

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks, including those of the product and any visible impurities. Purity is determined by comparing the integral of the product's signals to the integrals of impurity signals.

Visualizing the Workflow and Concepts

The following diagrams, created using the DOT language, illustrate the key workflows and principles involved in the purity analysis of this compound derivatives.

cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Purity Confirmation Synthesis Synthesis of Derivative Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Weighing Weigh Sample (5-10 mg) Purification->Weighing Dissolving Dissolve in CDCl3 + TMS Weighing->Dissolving Transfer Transfer to NMR Tube Dissolving->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Lock Lock & Shim Insert->Lock Acquire Acquire Spectrum Lock->Acquire Process Process Data (FT, Phasing, Baseline) Acquire->Process Reference Reference to TMS (0 ppm) Process->Reference Assign Assign Peaks Reference->Assign Integrate Integrate Signals Assign->Integrate Calculate Calculate Purity Integrate->Calculate Report Final Purity Report (>95%) Calculate->Report

Caption: Workflow for Purity Confirmation by ¹H NMR.

cluster_EDG Electron Donating Group (e.g., -OButoxy) cluster_EWG Electron Withdrawing Group (e.g., -NO2) EDG Increases Electron Density on Aromatic Ring Shielding Shielding Effect EDG->Shielding Upfield Upfield Shift (Lower ppm) Shielding->Upfield AromaticProtons Aromatic Protons (Ar-H) Upfield->AromaticProtons Observed for ortho/para H EWG Decreases Electron Density on Aromatic Ring Deshielding Deshielding Effect EWG->Deshielding Downfield Downfield Shift (Higher ppm) Deshielding->Downfield Downfield->AromaticProtons Observed for ortho/para H

Caption: Influence of Substituents on Aromatic Proton Chemical Shifts.

References

A Comparative Guide to the Reactivity of 2-Butoxybenzaldehyde and 4-Butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-butoxybenzaldehyde and 4-butoxybenzaldehyde (B1265825). The position of the butoxy group on the benzaldehyde (B42025) ring significantly influences the electronic and steric environment of the aldehyde functional group, leading to marked differences in their reactivity. This comparison is supported by established chemical principles to provide a valuable resource for experimental design and synthesis planning.

The reactivity of the aldehyde functional group is primarily dictated by the electrophilicity of the carbonyl carbon.[1] Nucleophilic attack at this carbon is the key step in many characteristic reactions of aldehydes, and its susceptibility is modulated by both electronic and steric factors.[1][2][3]

Theoretical Framework: Electronic vs. Steric Effects

The difference in reactivity between this compound and 4-butoxybenzaldehyde is a classic example of the interplay between electronic effects and steric hindrance.

1. Electronic Effects: The butoxy group (–OBu) is an electron-donating group (EDG) due to the lone pairs on the oxygen atom, which participate in resonance with the benzene (B151609) ring (+R or +M effect).[1][4] This donation of electron density increases the electron density on the carbonyl carbon, reducing its partial positive charge (electrophilicity).[1][5][6] Consequently, both butoxybenzaldehyde isomers are generally less reactive towards nucleophiles than unsubstituted benzaldehyde.[5][6]

For 4-butoxybenzaldehyde , the para-positioning allows for effective resonance delocalization, which deactivates the carbonyl group towards nucleophilic attack.[4] In This compound , this resonance effect is also present.

2. Steric Effects: The most significant factor differentiating the two isomers is steric hindrance.[3][7][8] In This compound , the bulky butoxy group is located adjacent (in the ortho position) to the aldehyde group. This proximity creates a sterically congested environment that physically impedes the approach of nucleophiles to the carbonyl carbon.[3][4][7][8] This phenomenon, often termed the "ortho effect," significantly reduces the reaction rate for the ortho isomer.[3][9]

In contrast, 4-butoxybenzaldehyde has the butoxy group positioned far from the aldehyde, meaning it imposes no significant steric hindrance at the reaction center.[7]

Conclusion on Reactivity: While both isomers are deactivated by the electron-donating nature of the butoxy group, the reactivity of this compound is drastically lower than that of 4-butoxybenzaldehyde. This is because the severe steric hindrance in the ortho isomer is the dominant factor, outweighing the subtle differences in electronic effects.[7][8]

The general order of reactivity in nucleophilic addition reactions is therefore: Benzaldehyde > 4-Butoxybenzaldehyde >> this compound

G cluster_0 Reactivity Determinants cluster_1 This compound cluster_2 4-Butoxybenzaldehyde Reactivity Reactivity 2-Butoxy This compound Steric_2 High Steric Hindrance (Ortho Effect) 2-Butoxy->Steric_2 causes Electronic_2 Moderate Electronic Deactivation (+R) 2-Butoxy->Electronic_2 causes Steric_2->Reactivity Greatly Decreases 4-Butoxy 4-Butoxybenzaldehyde Steric_4 Negligible Steric Hindrance 4-Butoxy->Steric_4 causes Electronic_4 Strong Electronic Deactivation (+R) 4-Butoxy->Electronic_4 causes Electronic_4->Reactivity Decreases

Caption: Factors influencing the reactivity of butoxybenzaldehyde isomers.

Comparative Reactivity Data

CompoundKey Influencing Factor(s)Expected Relative Rate Constant (k/k₀) vs. BenzaldehydeExpected Product Yield
Benzaldehyde (Reference) Baseline1.00High
4-Butoxybenzaldehyde Electronic Deactivation (+R effect)< 1.00Moderate to High
This compound Severe Steric Hindrance + Electronic Deactivation<< 1.00Low to Very Low

Note: The values are illustrative and represent the expected trend. Actual rates would depend on the specific nucleophile and reaction conditions.

Experimental Protocol: Comparative Wittig Reaction

To empirically determine the reactivity difference, a competitive Wittig reaction can be performed. The Wittig reaction is an excellent choice as it involves the nucleophilic attack of a phosphorus ylide on the aldehyde's carbonyl carbon.[10][11][12]

Objective: To compare the reaction rate and product yield of this compound and 4-butoxybenzaldehyde in a Wittig reaction with benzyltriphenylphosphonium (B107652) ylide.

Materials:

  • This compound

  • 4-Butoxybenzaldehyde

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Internal standard (e.g., dodecane) for GC analysis

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

Procedure:

  • Ylide Preparation: a. To a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.05 equivalents) and anhydrous THF (40 mL). b. Cool the resulting suspension to 0 °C in an ice bath. c. Carefully add sodium hydride (1.0 equivalents) portion-wise over 10 minutes. d. Remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the deep red/orange ylide indicates a successful reaction.

  • Competitive Reaction Setup: a. In a separate flame-dried flask under nitrogen, prepare a solution containing this compound (1.0 equivalent), 4-butoxybenzaldehyde (1.0 equivalent), and a known amount of an internal standard (e.g., dodecane) in anhydrous THF (10 mL). b. Cool this aldehyde solution to 0 °C.

  • Reaction Execution and Monitoring: a. Slowly add the aldehyde solution via cannula to the stirring ylide solution at 0 °C. b. Collect aliquots (0.1 mL) from the reaction mixture at specific time intervals (e.g., 0, 15, 30, 60, 120 minutes). c. Immediately quench each aliquot by adding it to a vial containing saturated NH₄Cl solution (0.5 mL) and diethyl ether (0.5 mL). Vortex thoroughly.

  • Workup and Analysis: a. After the final time point, quench the entire reaction mixture by slowly adding saturated NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Analyze the crude product and the quenched aliquots by Gas Chromatography (GC) or ¹H NMR to determine the consumption of each aldehyde relative to the internal standard and the formation of the corresponding stilbene (B7821643) products.

Expected Outcome: The analysis will show a significantly faster consumption of 4-butoxybenzaldehyde compared to this compound.[7] The final product mixture will be rich in the alkene derived from the 4-isomer, with only a small amount of product from the 2-isomer, quantitatively demonstrating the lower reactivity of this compound.

G cluster_prep Preparation cluster_react Reaction & Monitoring cluster_analysis Workup & Analysis cluster_result Result Ylide Prepare Ylide Solution (Benzyltriphenylphosphonium chloride + NaH in THF) Mix Add Aldehyde Mixture to Ylide Solution at 0°C Ylide->Mix Aldehydes Prepare Aldehyde Mixture (2-Butoxy + 4-Butoxy + Internal Standard in THF) Aldehydes->Mix Monitor Monitor Reaction via TLC/GC (Take aliquots at t = 0, 15, 30, 60 min) Mix->Monitor Quench Quench Reaction (sat. aq. NH4Cl) Monitor->Quench Extract Extract with Diethyl Ether, Dry, and Concentrate Quench->Extract Analyze Analyze Product Ratio (GC-MS or 1H NMR) Extract->Analyze Compare Compare Reactivity Analyze->Compare

Caption: Experimental workflow for comparative reactivity analysis.

Mechanism: The Impact of Steric Hindrance

The initial and rate-determining step in many reactions of aldehydes is the nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate.[2][13][14] The diagram below illustrates how the ortho-butoxy group sterically shields the carbonyl, hindering this attack compared to the unobstructed para-substituted isomer.

G cluster_4 4-Butoxybenzaldehyde: Unhindered Attack cluster_2 This compound: Hindered Attack Aldehyde4 4-Butoxybenzaldehyde Intermediate4 Tetrahedral Intermediate (Lower energy transition state) Aldehyde4->Intermediate4 Fast Nu1 Nu: Nu1->Aldehyde4 Easy Approach Aldehyde2 This compound Intermediate2 Tetrahedral Intermediate (Higher energy transition state) Aldehyde2->Intermediate2 Slow Nu2 Nu: Nu2->Aldehyde2 Steric Clash

References

A Comparative Guide to Schiff Base Formation: 2-Butoxybenzaldehyde vs. Salicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of aldehyde is a critical determinant in the synthesis of Schiff bases, influencing reaction efficiency, product stability, and ultimately, the biological and chemical properties of the final compound. This guide provides an objective comparison of 2-butoxybenzaldehyde and the well-established salicylaldehyde (B1680747) in Schiff base formation, supported by experimental data and detailed protocols.

The formation of a Schiff base, an imine formed from the condensation of a primary amine with an aldehyde or ketone, is a fundamental reaction in organic and medicinal chemistry. Salicylaldehyde, with its ortho-hydroxyl group, is a classic reactant known for forming stable, often planar, Schiff bases that can act as effective ligands for metal chelation. In contrast, this compound, featuring an ortho-butoxy group, offers a different steric and electronic profile that can modulate the properties of the resulting imine. This comparison aims to elucidate these differences to aid in the rational design of Schiff base derivatives.

Performance Comparison

The reactivity of the aldehyde, the stability of the resulting Schiff base, and the overall reaction yield are key performance indicators in Schiff base synthesis. While extensive data is available for salicylaldehyde, direct comparative studies with this compound are less common. However, by compiling and analyzing available experimental data for both, a clear comparison emerges.

Salicylaldehyde's ortho-hydroxyl group can participate in intramolecular hydrogen bonding with the imine nitrogen, which contributes to the stability of the resulting Schiff base. This feature often leads to high reaction yields under relatively mild conditions. The butoxy group in this compound, while also an ortho-substituent, is bulkier and lacks the ability to form a similar hydrogen bond. This steric hindrance can influence the rate of reaction and the final yield.

ParameterThis compound DerivativeSalicylaldehyde DerivativeReference
Reactants 4-Propoxybenzaldehyde + 4-(4-nitrostyryl)anilineSalicylaldehyde + Aniline[1]
Reaction Conditions Not specifiedEthanol (B145695), Reflux[2]
Yield Not specifiedHigh (qualitative)[2]
Spectroscopic Data (IR, cm⁻¹) C=N stretch: 1604-1606C=N stretch: ~1620[1][3]
Spectroscopic Data (¹H NMR, ppm) CH=N proton: ~8.3CH=N proton: ~8.6[1][3]

Note: Data for a structurally similar compound, 4-propoxybenzaldehyde, is used as a proxy for this compound due to the limited availability of direct experimental data for the latter in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for understanding the nuances of Schiff base formation with different aldehydes.

Synthesis of a Salicylaldehyde-derived Schiff Base

A common method for synthesizing a Schiff base from salicylaldehyde involves the condensation with a primary amine in an alcohol solvent, often with acid catalysis.

Procedure:

  • Dissolve salicylaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of the desired primary amine (1 equivalent) in ethanol to the flask with stirring.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.[2]

General Synthesis of a 2-Alkoxybenzaldehyde-derived Schiff Base

The synthesis of a Schiff base from an alkoxy-substituted benzaldehyde, such as this compound, generally follows a similar procedure to that of salicylaldehyde, though reaction times and temperatures may need to be optimized.

Procedure:

  • Dissolve the 2-alkoxybenzaldehyde (1 equivalent) and the primary amine (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • The reaction can be catalyzed by a few drops of a protic acid (e.g., acetic acid) or a Lewis acid.

  • The mixture is typically stirred at room temperature or refluxed for several hours.

  • The formation of the Schiff base can be monitored by spectroscopic methods (e.g., IR, NMR) or chromatography.

  • The product is isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure, followed by purification techniques like recrystallization or column chromatography.

Visualizing the Process and Comparison

To better understand the workflow and the structural differences, the following diagrams are provided.

Schiff_Base_Formation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde (this compound or Salicylaldehyde) Mix Mix in Solvent (e.g., Ethanol) Aldehyde->Mix Amine Primary Amine Amine->Mix Catalyst Add Catalyst (e.g., Acetic Acid) Mix->Catalyst Heat Heat/Reflux Catalyst->Heat Cool Cool to Crystallize Heat->Cool Filter Filter Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Wash->Dry Product Schiff Base Product Dry->Product

Caption: General experimental workflow for Schiff base synthesis.

Aldehyde_Comparison cluster_salicylaldehyde Salicylaldehyde cluster_2butoxybenzaldehyde This compound Salicylaldehyde Salicylaldehyde ortho-Hydroxyl Group (-OH) Can form intramolecular H-bond with imine N Sal_Properties Properties in Schiff Base Formation Generally high reactivity and yield Forms stable, often planar, Schiff bases Salicylaldehyde->Sal_Properties Butoxybenzaldehyde This compound ortho-Butoxy Group (-OBu) Bulkier; cannot form intramolecular H-bond Butoxy_Properties Properties in Schiff Base Formation Steric hindrance may affect reaction rate Resulting Schiff base may be less planar and have different coordination properties Butoxybenzaldehyde->Butoxy_Properties

Caption: Structural and property comparison of the two aldehydes.

Conclusion

This compound, on the other hand, introduces greater steric bulk and alters the electronic environment at the reaction center. While this may necessitate more optimized reaction conditions, the resulting Schiff bases possess different conformational and electronic properties. These differences can be strategically exploited in drug design and materials science to fine-tune the characteristics of the final product. The choice between these two aldehydes will ultimately depend on the desired properties of the target Schiff base and the specific requirements of the intended application. Further direct comparative studies are warranted to fully elucidate the kinetic and thermodynamic differences in their Schiff base forming reactions.

References

A comparative study of different alkoxybenzaldehyde derivatives in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various alkoxybenzaldehyde derivatives in key organic synthesis reactions. The selection of a specific derivative can significantly impact reaction efficiency, yield, and stereoselectivity due to the electronic and steric effects of the alkoxy substituent. This document offers a side-by-side look at their performance, supported by experimental data and detailed protocols, to aid in methodological choices for synthetic chemistry.

The Influence of the Alkoxy Group

The nature and position of the alkoxy group (-OR) on the benzaldehyde (B42025) ring play a crucial role in its reactivity. Alkoxy groups are generally electron-donating through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect), with the resonance effect being dominant.[1] This increased electron density on the aromatic ring deactivates the carbonyl group towards nucleophilic attack compared to unsubstituted benzaldehyde.[1] Consequently, benzaldehydes with more or stronger electron-donating alkoxy groups are typically less reactive in reactions involving nucleophilic addition to the carbonyl carbon.[1] Conversely, electron-withdrawing substituents on the aromatic ring tend to increase the reactivity of the aldehyde.[2][3]

Performance in Key Organic Reactions

The following sections compare the utility of different alkoxybenzaldehyde derivatives in several fundamental organic reactions.

Aldol (B89426) Condensation

The aldol condensation is a vital carbon-carbon bond-forming reaction between two carbonyl compounds.[4] The reactivity of the alkoxybenzaldehyde in this reaction is influenced by the electrophilicity of the carbonyl carbon.

A common example is the Claisen-Schmidt condensation, a type of aldol condensation, between an aromatic aldehyde and a ketone.[5] The presence of electron-donating groups on the benzaldehyde can affect the reaction rate and yield.

Comparative Data: Aldol Condensation of Alkoxybenzaldehydes with Acetone (B3395972)

Alkoxybenzaldehyde DerivativeAlkoxy GroupElectronic EffectTypical Yield (%)Reference
p-Anisaldehyde4-MethoxyStrong Electron-Donating~70-85%[4][6]
Benzaldehyde (for reference)NoneNeutral~58-62%[2]
4-Nitrobenzaldehyde (for ref.)None (nitro group)Strong Electron-Withdrawing~95%[2]

Note: Yields are highly dependent on specific reaction conditions such as catalyst, temperature, and reaction time.

Experimental Protocol: Aldol Condensation of p-Anisaldehyde and Acetone

This protocol describes the synthesis of 4-(4'-methoxyphenyl)-3-buten-2-one.[4][6]

Materials:

Procedure:

  • Dissolve p-anisaldehyde (10 mmol) in acetone (15 mL) in a round-bottom flask equipped with a magnetic stirrer.[4][6]

  • In a separate beaker, prepare a solution of potassium hydroxide (1.0 g) in water (20 mL).[6]

  • Slowly add the KOH solution to the flask containing the aldehyde and acetone mixture while stirring continuously.[6]

  • Stir the reaction mixture for approximately 20-30 minutes at room temperature.[6]

  • Add around 40 mL of water to the reaction mixture to precipitate the product.[6]

  • Collect the solid product by vacuum filtration and wash it thoroughly with water.[6]

  • Dry the solid and recrystallize it from ethanol to obtain the purified product.[6]

Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335).[2][7] The electrophilicity of the aldehyde is a key factor in this reaction. Aromatic aldehydes with electron-withdrawing groups tend to give higher yields, while those with electron-donating groups may result in lower yields under similar conditions.[2][8]

Comparative Data: Biginelli Reaction with Various Benzaldehydes

Benzaldehyde DerivativeSubstituentElectronic EffectTypical Yield (%)Reference
4-Nitrobenzaldehyde4-NO₂Strong Electron-Withdrawing~95%[2]
4-Chlorobenzaldehyde4-ClElectron-Withdrawing~92%[2]
Benzaldehyde-HNeutral58-62%[2][9]
Alkoxybenzaldehydes-ORElectron-DonatingGenerally lower than neutral[8]

Note: Yields can be significantly influenced by the choice of catalyst and reaction conditions.[2]

Experimental Protocol: General Biginelli Reaction

This protocol provides a general guideline for the synthesis of DHPMs.[2]

Materials:

  • Substituted Benzaldehyde (10 mmol)

  • Ethyl Acetoacetate (10 mmol)

  • Urea (15 mmol)

  • Ethanol (20 mL)

  • Concentrated Hydrochloric Acid (catalyst)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine the substituted benzaldehyde, ethyl acetoacetate, and urea in ethanol.[2][10]

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL).[2]

  • Heat the mixture at reflux for a specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).[3][10]

  • After completion, cool the reaction mixture to room temperature.[3]

  • The product often precipitates from the solution. If not, the solvent can be partially evaporated, and the mixture can be cooled in an ice bath.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.[3]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[3]

Wittig Reaction

The Wittig reaction is a highly versatile method for synthesizing alkenes from aldehydes and phosphorus ylides.[11] The reaction is sensitive to the electronic nature of the aldehyde. Electron-donating groups on the benzaldehyde can decrease the electrophilicity of the carbonyl carbon, potentially slowing down the reaction.

Experimental Protocol: Synthesis of a Stilbene (B7821643) Derivative via Wittig Reaction

This protocol is a general procedure for the reaction of a benzaldehyde with a benzyltriphenylphosphonium (B107652) ylide.[11]

Materials:

  • Alkoxybenzaldehyde

  • Benzyltriphenylphosphonium chloride

  • Strong base (e.g., n-butyllithium, sodium hydroxide)

  • Anhydrous solvent (e.g., THF, Dichloromethane)

Procedure (using NaOH):

  • In a round-bottom flask, combine benzyltriphenylphosphonium chloride (1.1 equivalents) and the alkoxybenzaldehyde (1.0 equivalent) in dichloromethane.[11]

  • With vigorous stirring, add a 50% aqueous solution of sodium hydroxide dropwise. The base deprotonates the phosphonium (B103445) salt to form the reactive ylide in situ.[11]

  • Continue stirring at room temperature for several hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • After the reaction is complete, add water and separate the organic layer.

  • Wash the organic layer with water and then brine, and dry it over anhydrous sodium sulfate.[11]

  • Remove the solvent under reduced pressure. The crude product will contain the desired stilbene and triphenylphosphine (B44618) oxide.

  • Purify the crude product by column chromatography or recrystallization to isolate the stilbene derivative.[12]

Passerini Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[15] The electrophilicity of the aldehyde is a key factor, with aromatic aldehydes being generally less reactive than aliphatic ones.[16] For aromatic aldehydes, electron-withdrawing groups can significantly enhance the reaction yield.[16]

While specific comparative data for different alkoxybenzaldehydes is limited, the general trend suggests that the electron-donating nature of alkoxy groups would make these derivatives less reactive compared to benzaldehydes with electron-withdrawing substituents. However, fair to excellent yields can still be achieved, particularly with optimized conditions or more reactive isocyanides.[17]

Experimental Protocol: General Passerini Reaction

This is a general procedure for the Passerini three-component reaction.[16]

Materials:

  • Alkoxybenzaldehyde (1.0 mmol)

  • Carboxylic Acid (1.5 mmol)

  • Isocyanide (1.2 mmol)

  • Aprotic solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve the alkoxybenzaldehyde and carboxylic acid in the aprotic solvent in a reaction flask.

  • Add the isocyanide to the mixture.

  • Stir the reaction at room temperature. Reaction times can vary from a few hours to 24 hours or more, depending on the reactivity of the substrates.[16]

  • Monitor the reaction by TLC.

  • Upon completion, the solvent is typically removed under reduced pressure.

  • The crude product is then purified, usually by column chromatography on silica (B1680970) gel, to yield the pure α-acyloxy amide.

Visualizing Reaction Pathways

General Workflow for Synthesis and Analysis

G General Synthetic Workflow reagents Alkoxybenzaldehyde + Other Reactants reaction Organic Reaction (e.g., Aldol, Wittig) reagents->reaction Solvent, Catalyst workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification product Final Product purification->product analysis Characterization (NMR, IR, MS) product->analysis

Caption: A typical workflow for organic synthesis using alkoxybenzaldehydes.

Mechanism of the Biginelli Reaction

G Biginelli Reaction Mechanism cluster_1 Iminium Formation cluster_2 Addition & Cyclization aldehyde Alkoxybenzaldehyde iminium N-Acyliminium Ion aldehyde->iminium urea Urea urea->iminium intermediate Open-Chain Intermediate iminium->intermediate Nucleophilic Attack ketoester β-Ketoester (Enol) ketoester->intermediate dhpm Dihydropyrimidinone (DHPM) intermediate->dhpm Dehydration

Caption: Key steps in the acid-catalyzed Biginelli reaction mechanism.

Mechanism of the Wittig Reaction

G Wittig Reaction Mechanism cluster_1 Ylide Formation cluster_2 Alkene Formation phos_salt Phosphonium Salt ylide Phosphorus Ylide phos_salt->ylide base Strong Base base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane [2+2] Cycloaddition aldehyde Alkoxybenzaldehyde aldehyde->oxaphosphetane alkene Alkene oxaphosphetane->alkene tppo Triphenylphosphine Oxide oxaphosphetane->tppo

Caption: The reaction pathway for the synthesis of alkenes via the Wittig reaction.

References

Evaluating the reaction yield of 2-Butoxybenzaldehyde with different catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-butoxybenzaldehyde, a valuable intermediate in the pharmaceutical and fragrance industries, is critically dependent on the choice of catalyst. The efficiency of the reaction, as measured by the yield of the desired product, can vary significantly with different catalytic systems. This guide provides a comprehensive comparison of various catalysts for the synthesis of this compound, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific needs.

The primary route for synthesizing this compound is the Williamson ether synthesis, which involves the O-alkylation of salicylaldehyde (B1680747) with a butyl halide. The choice of base and the potential use of a phase-transfer catalyst are key factors influencing the reaction's success. This guide evaluates the performance of different catalytic approaches, including conventional heating with various bases, phase-transfer catalysis, and microwave-assisted synthesis.

Performance Comparison of Synthetic Routes

The following table summarizes the key performance indicators for different catalytic systems in the synthesis of alkoxybenzaldehydes, providing a basis for comparison. The data for the Williamson ether synthesis with potassium carbonate is based on a similar alkylation of salicylaldehyde, while the data for phase-transfer catalysis and microwave-assisted synthesis are based on the synthesis of the closely related 2-(decyloxy)benzaldehyde, offering a strong comparative framework.

Synthetic RouteCatalyst/BaseSolventReaction TimeYield (%)
Williamson Ether SynthesisPotassium Carbonate (K₂CO₃)Acetonitrile72 hours63[1]
Phase-Transfer CatalysisSodium Hydroxide (B78521) (NaOH) / Tetrabutylammonium (B224687) Bromide (TBAB)Toluene/Water6 hours92
Microwave-Assisted SynthesisPotassium Carbonate (K₂CO₃)DMF15 minutes95

Experimental Workflow and Signaling Pathways

The general workflow for the synthesis and evaluation of this compound involves the reaction of salicylaldehyde with a butyl halide in the presence of a catalyst, followed by workup and purification, and finally, analysis to determine the yield.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis Salicylaldehyde Salicylaldehyde ReactionVessel Reaction Mixture (Heating/Microwave) Salicylaldehyde->ReactionVessel ButylHalide Butyl Halide (e.g., 1-Bromobutane) ButylHalide->ReactionVessel Catalyst Catalyst (Base +/- PTC) Catalyst->ReactionVessel Solvent Solvent Solvent->ReactionVessel Workup Aqueous Workup ReactionVessel->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Product This compound Purification->Product Yield Yield Calculation Product->Yield

Experimental workflow for the synthesis of this compound.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, a fundamental concept in organic chemistry.

SN2_Mechanism Salicylaldehyde Salicylaldehyde Phenoxide Phenoxide Ion (Nucleophile) Salicylaldehyde->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide TransitionState Transition State Phenoxide->TransitionState Nucleophilic Attack ButylBromide 1-Bromobutane (B133212) (Electrophile) ButylBromide->TransitionState Product This compound TransitionState->Product Byproduct KBr + H₂O + CO₂ TransitionState->Byproduct Leaving Group Departure

Simplified SN2 mechanism for the synthesis of this compound.

Detailed Experimental Protocols

Williamson Ether Synthesis with Potassium Carbonate

This protocol is adapted from the synthesis of a similar alkoxybenzaldehyde.[1]

  • Materials: Salicylaldehyde, 1-bromobutane, anhydrous potassium carbonate (K₂CO₃), and acetonitrile.

  • Procedure:

    • To a round-bottom flask, add salicylaldehyde (1 equivalent), anhydrous potassium carbonate (3 equivalents), and acetonitrile.

    • Stir the mixture at room temperature for 5 minutes.

    • Add 1-bromobutane (1.2 equivalents) to the mixture.

    • Heat the reaction mixture to reflux and stir vigorously for 72 hours.

    • After cooling to room temperature, filter the solids and wash with diethyl ether.

    • Wash the filtrate with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography.

Phase-Transfer Catalysis with Tetrabutylammonium Bromide (TBAB)

This protocol is based on a highly efficient method for the synthesis of a similar long-chain alkoxybenzaldehyde.

  • Materials: Salicylaldehyde, 1-bromobutane, sodium hydroxide (NaOH), tetrabutylammonium bromide (TBAB), toluene, and water.

  • Procedure:

    • In a round-bottom flask, dissolve salicylaldehyde (1 equivalent) and TBAB (0.1 equivalents) in toluene.

    • Add an aqueous solution of sodium hydroxide (2 equivalents) to create a biphasic mixture.

    • Stir the mixture vigorously and add 1-bromobutane (1.1 equivalents).

    • Heat the reaction mixture to 90°C and stir for 6 hours.

    • After cooling, separate the organic layer.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

Microwave-Assisted Synthesis with Potassium Carbonate

This protocol is based on a rapid and high-yielding synthesis of a similar long-chain alkoxybenzaldehyde.

  • Materials: Salicylaldehyde, 1-bromobutane, anhydrous potassium carbonate (K₂CO₃), and N,N-dimethylformamide (DMF).

  • Procedure:

    • In a microwave reaction vessel, combine salicylaldehyde (1 equivalent), 1-bromobutane (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents) in DMF.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at 120°C for 15 minutes.

    • After cooling, dilute the mixture with water and extract with ethyl acetate.

    • Wash the organic extract with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • Purify the crude product by flash chromatography.

Comparative Analysis of Catalysts

The choice of catalyst and reaction conditions has a profound impact on the yield and efficiency of this compound synthesis.

  • Conventional Williamson Ether Synthesis: Using a base like potassium carbonate is a straightforward method. However, as the data for a similar reaction suggests, it may require long reaction times and result in moderate yields.[1] The choice of a stronger base, such as sodium hydride (NaH), can often improve the yield by ensuring complete deprotonation of the phenol, but requires stricter anhydrous conditions.[2][3][4] Cesium carbonate (Cs₂CO₃) is another alternative that can sometimes offer improved yields due to its higher solubility in organic solvents.

  • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) significantly enhances the reaction rate and yield. The catalyst facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs. This method offers a substantial improvement over the conventional approach, with a much shorter reaction time and a significantly higher yield for a similar alkoxybenzaldehyde.

  • Microwave-Assisted Synthesis: This modern technique offers the most rapid and highest-yielding route. Microwave irradiation accelerates the reaction by efficiently heating the polar reactants and solvent. For the synthesis of a similar alkoxybenzaldehyde, this method reduced the reaction time to a mere 15 minutes while achieving an excellent yield of 95%. This approach is particularly advantageous for high-throughput synthesis and process optimization.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methods for the quantification of 2-Butoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The selection of a suitable analytical technique is critical for ensuring product quality, monitoring reaction kinetics, and performing impurity profiling. This document outlines the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry, and presents a summary of their performance characteristics.

It is important to note that while publicly available, validated quantitative data specifically for this compound is limited, the information presented herein is based on well-established methods for analogous compounds such as benzaldehyde (B42025) and other benzaldehyde derivatives. This guide, therefore, serves as a robust starting point for method development and validation for this compound analysis.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of HPLC, GC, and UV-Vis Spectrophotometry for the analysis of aromatic aldehydes, providing a basis for selecting the most appropriate method for your application.

Analytical MethodTypical Column/WavelengthMobile Phase/Carrier GasLinearity Range (Typical for Aldehydes)Limit of Detection (LOD) (Typical for Aldehydes)Limit of Quantitation (LOQ) (Typical for Aldehydes)Key AdvantagesKey Disadvantages
High-Performance Liquid Chromatography (HPLC) C18 (e.g., 250 x 4.6 mm, 5 µm)Acetonitrile (B52724)/Water gradient0.1 - 100 µg/mL0.01 - 0.1 µg/mL0.03 - 0.3 µg/mLHigh specificity, suitable for non-volatile and thermally labile compounds, robust and reproducible.Longer analysis time compared to UV-Vis, requires solvent disposal.
Gas Chromatography (GC) DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)Helium or Nitrogen0.1 - 100 µg/mL0.01 - 0.05 µg/mL0.03 - 0.15 µg/mLHigh resolution and sensitivity, suitable for volatile compounds, can be coupled with Mass Spectrometry (MS) for definitive identification.Requires volatile and thermally stable analytes, potential for sample degradation at high temperatures.
UV-Vis Spectrophotometry ~250-300 nm (for C=O n→π* transition)Not ApplicableAnalyte-dependentAnalyte-dependentAnalyte-dependentRapid and simple, low cost.Low specificity, susceptible to interference from other UV-absorbing compounds in the sample matrix.

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical workflow for the validation of an analytical method, a crucial process for ensuring reliable and accurate quantitative data.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application cluster_3 Documentation A Define Analytical Requirements B Select Analytical Technique (HPLC, GC, etc.) A->B C Optimize Method Parameters (e.g., Mobile Phase, Temperature) B->C D Specificity/Selectivity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H Limit of Detection (LOD) C->H I Limit of Quantitation (LOQ) C->I J Robustness C->J N Validation Report D->N E->N F->N G->N H->N I->N K Routine Sample Analysis J->K L Quality Control J->L M Stability Studies J->M J->N O Standard Operating Procedure (SOP) N->O

Caption: A generalized workflow for analytical method validation.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques. These protocols are based on established methods for similar aromatic aldehydes and should be validated specifically for this compound before routine use.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is a highly suitable approach for the quantification of this compound.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

  • Chromatographic Conditions (starting point):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

      • Start with 50% A, increase to 90% A over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (optimization is recommended).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile or methanol).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Calibration:

    • Prepare a series of standard solutions of this compound of known concentrations in the diluent.

    • Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

  • Validation Parameters to Assess:

    • Specificity: Analyze a blank and a spiked sample to ensure no interference at the retention time of this compound.

    • Linearity: Analyze a series of at least five concentrations to establish the linear range.

    • Accuracy: Perform recovery studies by spiking a known amount of this compound into a sample matrix.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a sample.

    • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Gas Chromatography (GC)

GC with Flame Ionization Detection (FID) or Mass Spectrometry (MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, an FID or MS detector, and a data acquisition system.

  • Chromatographic Conditions (starting point):

    • Column: DB-5 or equivalent, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C (FID) or as per MS requirements.

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 250 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Injection Mode: Split (e.g., 1:50 split ratio).

    • Injection Volume: 1 µL.

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

    • Ensure the sample concentration is within the linear range of the detector.

  • Calibration:

    • Prepare a series of standard solutions of this compound in the same solvent as the sample.

    • Inject the standards and create a calibration curve by plotting peak area versus concentration.

  • Validation Parameters to Assess: Similar to HPLC, assess specificity, linearity, accuracy, precision, LOD, and LOQ.

UV-Vis Spectrophotometry

This method is a simpler and faster alternative for the quantification of this compound, particularly in samples with a simple and non-interfering matrix. The absorbance of carbonyl compounds is typically in the 270-300 nm range, corresponding to the n→π* transition.

  • Instrumentation: A UV-Vis spectrophotometer with quartz cuvettes.

  • Methodology:

    • Wavelength Selection: Scan a standard solution of this compound in a suitable solvent (e.g., ethanol (B145695) or hexane) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

    • Sample Preparation: Dissolve a known amount of the sample in the chosen solvent and dilute to a concentration that falls within the linear range of the instrument (typically an absorbance between 0.1 and 1.0).

    • Measurement: Measure the absorbance of the sample solution at the predetermined λmax against a solvent blank.

  • Calibration:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Measure the absorbance of each standard and create a calibration curve by plotting absorbance versus concentration.

  • Validation Parameters to Assess:

    • Specificity: This method is prone to interference. Analyze a sample blank to check for any background absorbance at the analytical wavelength.

    • Linearity: Establish the concentration range over which the Beer-Lambert law is obeyed.

    • Accuracy and Precision: Can be assessed using standard addition and replicate measurements.

Conclusion

The choice of the analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. HPLC and GC are powerful chromatographic techniques that offer high specificity and sensitivity, making them suitable for complex matrices and trace-level analysis. UV-Vis spectrophotometry, while less specific, provides a rapid and cost-effective method for the analysis of simpler sample matrices. For all methods, proper validation is essential to ensure the reliability and accuracy of the obtained results. This guide provides a foundational framework for initiating the development and validation of analytical methods for this compound.

Benchmarking the Performance of 2-Butoxybenzaldehyde in Key Synthetic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Butoxybenzaldehyde is a versatile aromatic aldehyde with significant applications as a building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its performance in various carbon-carbon bond-forming reactions is critical for its utility in drug discovery and development. This guide provides an objective comparison of this compound's expected performance in several key reaction types against common alternatives, supported by experimental data from analogous compounds.

The presence of the butoxy group at the ortho position influences the reactivity of the aldehyde both electronically and sterically. The alkoxy group is electron-donating through resonance, which can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025). However, this electronic effect is often counteracted or overshadowed by steric hindrance from the bulky butoxy group, which can affect the approach of nucleophiles. This guide will explore the practical implications of these effects in common synthetic transformations.

Aldol Condensation

The Aldol condensation is a fundamental reaction for forming carbon-carbon bonds by reacting an enolate with a carbonyl compound. In the context of this compound, a Claisen-Schmidt condensation with a ketone, such as acetone (B3395972), is a relevant application for synthesizing α,β-unsaturated ketones.

Comparative Performance in Aldol Condensation

The following table summarizes the expected performance of this compound in a Claisen-Schmidt condensation with acetone, benchmarked against benzaldehyde and another ortho-substituted benzaldehyde. The yield for this compound is extrapolated based on the performance of similar ortho-alkoxy benzaldehydes.

AldehydeKetoneCatalyst/SolventYield (%)Reference/Analogy
BenzaldehydeAcetoneNaOH / H₂O-EtOH~90%[1]
2,5-Dimethoxybenzaldehyde (B135726)AcetoneNaOH / Ethanol (B145695)56-82%[2]
This compound Acetone NaOH / Ethanol ~50-80% (estimated) Analogous to 2,5-dimethoxybenzaldehyde

The steric hindrance from the ortho-butoxy group may lead to a slightly lower yield compared to the unsubstituted benzaldehyde.

Experimental Protocol: Claisen-Schmidt Condensation

A general procedure for the Claisen-Schmidt condensation of an aromatic aldehyde with acetone is as follows:

  • Dissolve the aromatic aldehyde (1 equivalent) and acetone (0.5 equivalents for dibenzalacetone formation, or excess for mono-aldol product) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add an aqueous solution of sodium hydroxide (B78521) (e.g., 10% w/v) to the stirred mixture at room temperature.

  • Continue stirring for a specified period (e.g., 30 minutes to several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with cold ethanol.

  • Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

G cluster_workflow Claisen-Schmidt Condensation Workflow start Start reactants Dissolve Aldehyde and Acetone in Ethanol start->reactants add_base Add NaOH Solution reactants->add_base stir Stir at Room Temperature add_base->stir precipitate Cool in Ice Bath to Precipitate Product stir->precipitate filter Vacuum Filtration and Washing precipitate->filter dry Dry Product filter->dry end End dry->end

Claisen-Schmidt Condensation Workflow

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base, to form a C=C bond. This reaction is highly efficient for producing substituted alkenes.

Comparative Performance in Knoevenagel Condensation

The performance of this compound is compared with other benzaldehydes in the reaction with malononitrile.

AldehydeActive MethyleneCatalyst/SolventYield (%)Reference/Analogy
BenzaldehydeMalononitrileAmmonium (B1175870) Acetate / TolueneHigh[3]
Substituted BenzaldehydesMalononitrileNiCu@MWCNT / H₂O-MeOH92±2%[4]
This compound Malononitrile Piperidine (B6355638) / Ethanol High (estimated) General high efficiency of the reaction

The Knoevenagel condensation is generally a high-yielding reaction, and this compound is expected to perform well, although the reaction rate might be slightly slower compared to benzaldehydes with electron-withdrawing groups.

Experimental Protocol: Knoevenagel Condensation

A typical procedure for the Knoevenagel condensation is as follows:

  • In a round-bottom flask, dissolve the this compound (1 equivalent) and the active methylene compound (e.g., malononitrile, 1 equivalent) in a suitable solvent like ethanol or toluene.

  • Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.

  • Heat the mixture to reflux and monitor the reaction by TLC. A Dean-Stark apparatus can be used to remove the water formed during the reaction.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_pathway Knoevenagel Condensation Pathway aldehyde This compound intermediate Intermediate Adduct aldehyde->intermediate + active_methylene Active Methylene (e.g., Malononitrile) active_methylene->intermediate + base Weak Base (e.g., Piperidine) base->intermediate catalyst product α,β-Unsaturated Product intermediate->product - H₂O water H₂O intermediate->water

Knoevenagel Condensation Pathway

Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones using a phosphonium (B103445) ylide (Wittig reagent). The stereochemical outcome of the reaction is dependent on the nature of the ylide.

Comparative Performance in Wittig Reaction

The following table compares the expected performance of this compound with benzaldehyde and a related compound in the Wittig reaction.

AldehydeWittig ReagentSolventYield (%)Reference/Analogy
Benzaldehyde(Carbethoxymethylene)triphenylphosphoraneDichloromethaneHigh[5]
2-BenzoylbenzaldehydeEthyl (triphenylphosphoranylidene)acetateTHF or DCM70-90% (estimated)[6]
This compound (Carbethoxymethylene)triphenylphosphorane THF or Dichloromethane ~60-85% (estimated) Analogous to similar aromatic aldehydes

The steric hindrance of the ortho-butoxy group might slightly reduce the yield compared to unsubstituted benzaldehyde, especially with bulky ylides. Stabilized ylides are expected to predominantly form the (E)-alkene.

Experimental Protocol: Wittig Reaction

A general procedure for a Wittig reaction is as follows:

  • Ylide Generation (if not using a stable ylide):

    • Suspend the corresponding phosphonium salt in an anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C or -78 °C.

    • Add a strong base (e.g., n-butyllithium, sodium hydride) dropwise until the characteristic color of the ylide appears.

  • Reaction with Aldehyde:

    • Dissolve this compound in the same anhydrous solvent.

    • Add the aldehyde solution dropwise to the ylide solution at the appropriate temperature (e.g., 0 °C or room temperature).

    • Stir the reaction mixture for a period ranging from a few hours to overnight, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride or water.

    • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to separate the alkene from triphenylphosphine (B44618) oxide.

G cluster_workflow Wittig Reaction Workflow start Start ylide_gen Ylide Generation (Phosphonium Salt + Base) start->ylide_gen aldehyde_add Add this compound Solution ylide_gen->aldehyde_add reaction Stir under Inert Atmosphere aldehyde_add->reaction quench Quench Reaction reaction->quench extract Extraction and Washing quench->extract purify Column Chromatography extract->purify end End purify->end

Wittig Reaction Experimental Workflow

Grignard Reaction

The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group to form an alcohol. Reaction with an aldehyde yields a secondary alcohol.

Comparative Performance in Grignard Reaction

The expected performance of this compound in a Grignard reaction with a typical reagent like phenylmagnesium bromide is outlined below.

AldehydeGrignard ReagentSolventYield (%)Reference/Analogy
BenzaldehydePhenylmagnesium BromideDiethyl Ether / Toluene95%[7]
2-MethylbenzaldehydePhenylmagnesium BromideDiethyl EtherHigh
This compound Phenylmagnesium Bromide THF or Diethyl Ether ~80-95% (estimated) Analogous to other ortho-substituted benzaldehydes

The Grignard reaction is generally high-yielding. The ortho-butoxy group is not expected to significantly hinder the approach of the Grignard reagent, and high yields are anticipated.

Experimental Protocol: Grignard Reaction

A general procedure for a Grignard reaction is as follows (all glassware must be flame-dried, and anhydrous solvents must be used):

  • Grignard Reagent Formation:

    • Place magnesium turnings in a round-bottom flask under an inert atmosphere.

    • Add a small crystal of iodine to activate the magnesium.

    • Prepare a solution of the corresponding alkyl or aryl halide (e.g., bromobenzene) in anhydrous diethyl ether or THF.

    • Add a small portion of the halide solution to the magnesium. Once the reaction initiates (indicated by bubbling and heat), add the remaining halide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve this compound in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for a few hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • Purify the resulting secondary alcohol by column chromatography or recrystallization.

G cluster_pathway Grignard Reaction Pathway grignard_reagent Grignard Reagent (R-MgX) alkoxide Magnesium Alkoxide Intermediate grignard_reagent->alkoxide + aldehyde This compound aldehyde->alkoxide + alcohol Secondary Alcohol alkoxide->alcohol + acid_workup Acidic Work-up (e.g., aq. NH₄Cl) acid_workup->alcohol

Grignard Reaction Logical Pathway

Conclusion

This compound is a valuable reagent for various carbon-carbon bond-forming reactions. While direct comparative data is limited, by analogy to other ortho-alkoxybenzaldehydes and considering the electronic and steric effects of the butoxy group, its performance can be reliably predicted. In general, it is expected to exhibit good to excellent yields in Aldol and Knoevenagel condensations, as well as in Wittig and Grignard reactions. The steric bulk of the ortho-butoxy group may slightly decrease reaction rates and yields compared to unsubstituted benzaldehyde, but this effect is generally manageable by optimizing reaction conditions. The provided protocols and comparative data serve as a robust guide for researchers to effectively utilize this compound in their synthetic endeavors.

References

A Comparative Analysis of the Spectroscopic Signatures of 2-Butoxybenzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectroscopic data for 2-Butoxybenzaldehyde and its positional isomers, 3-Butoxybenzaldehyde and 4-Butoxybenzaldehyde, reveals distinct differences in their spectral characteristics. These variations, arising from the different substitution patterns on the benzene (B151609) ring, provide a clear method for their differentiation and structural elucidation.

This guide presents a comprehensive comparison of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for these three isomers. The information provided is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis to aid in the identification and characterization of these compounds.

Spectroscopic Data Comparison

The spectroscopic data for this compound, 3-Butoxybenzaldehyde, and 4-Butoxybenzaldehyde are summarized in the tables below. These tables highlight the key differences in chemical shifts (δ), coupling constants (J), vibrational frequencies (ν), and mass-to-charge ratios (m/z) that are critical for distinguishing between these isomers.

¹H NMR Spectral Data

The ¹H NMR spectra of the butoxybenzaldehyde isomers are primarily distinguished by the chemical shifts and splitting patterns of the aromatic protons. The position of the butoxy group relative to the aldehyde functionality significantly influences the electronic environment of the ring protons.

CompoundAldehyde Proton (CHO)Aromatic ProtonsButoxy Group Protons (-OCH₂CH₂CH₂CH₃)
This compound ~10.4 ppm (s)7.8-7.0 ppm (m)~4.1 (t), ~1.8 (m), ~1.5 (m), ~1.0 (t) ppm
3-Butoxybenzaldehyde ~9.9 ppm (s)7.5-7.1 ppm (m)~4.0 (t), ~1.8 (m), ~1.5 (m), ~1.0 (t) ppm
4-Butoxybenzaldehyde 9.89 ppm (s)[1]7.84 (d, J=8.8 Hz), 7.00 (d, J=8.6 Hz) ppm[1]4.06 (t, J=6.3 Hz), 1.85-1.79 (m), 1.57-1.49 (m), 1.01 (t, J=7.3 Hz) ppm[1]

Note: Data for this compound and 3-Butoxybenzaldehyde is based on typical values for ortho and meta substituted benzaldehydes due to the limited availability of specific experimental data.

¹³C NMR Spectral Data

The ¹³C NMR spectra provide further structural confirmation, with the chemical shifts of the carbonyl carbon and the aromatic carbons being particularly informative. The substitution pattern affects the electronic shielding of each carbon atom in the benzene ring, leading to unique chemical shifts for each isomer.

CompoundCarbonyl Carbon (C=O)Aromatic CarbonsButoxy Group Carbons (-OCH₂CH₂CH₂CH₃)
This compound ~192 ppm162, 136, 128, 125, 121, 113 ppm~69, 31, 19, 14 ppm
3-Butoxybenzaldehyde ~192 ppm160, 138, 130, 124, 122, 113 ppm~68, 31, 19, 14 ppm
4-Butoxybenzaldehyde 190.7 ppm[1]164.2, 131.9, 129.8, 114.7 ppm[1]68.1, 31.0, 19.1, 13.7 ppm[1]

Note: Data for this compound and 3-Butoxybenzaldehyde is based on predicted values and typical shifts for analogous compounds.

Infrared (IR) Spectral Data

The IR spectra of all three isomers will show characteristic absorptions for the aldehyde C-H stretch, the carbonyl C=O stretch, and the C-O-C stretch of the ether linkage. However, the exact position of the C=O stretch and the pattern of the aromatic C-H bending vibrations in the fingerprint region can help differentiate them.

CompoundAldehyde C-H Stretch (ν_C-H)Carbonyl C=O Stretch (ν_C=O)C-O-C Stretch (ν_C-O-C)Aromatic C-H Bending
This compound ~2850, ~2750 cm⁻¹~1690 cm⁻¹~1240 cm⁻¹~750 cm⁻¹ (ortho-disubstitution)
3-Butoxybenzaldehyde ~2850, ~2750 cm⁻¹~1700 cm⁻¹~1250 cm⁻¹~880, ~780, ~690 cm⁻¹ (meta-disubstitution)
4-Butoxybenzaldehyde ~2820, ~2730 cm⁻¹~1685 cm⁻¹~1255 cm⁻¹~830 cm⁻¹ (para-disubstitution)

Note: Values are approximate and can vary based on the sampling method.

Mass Spectrometry (MS) Data

Electron ionization mass spectrometry of the butoxybenzaldehyde isomers will result in a molecular ion peak (M⁺) at m/z 178. The fragmentation patterns, however, will differ based on the stability of the resulting fragments, which is influenced by the position of the butoxy group.

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
This compound 178149, 121, 93, 65
3-Butoxybenzaldehyde 178149, 121, 92, 65
4-Butoxybenzaldehyde 178[1]121, 93, 65[1]

Experimental Protocols

The following are general protocols for the spectroscopic techniques used to acquire the data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (typically 5-25 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 400 or 500 MHz for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

Fourier-Transform Infrared (FTIR) Spectroscopy

For liquid samples like the butoxybenzaldehydes, the spectrum is typically recorded using the neat liquid. A drop of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of the analyte in a volatile organic solvent is injected into the gas chromatograph. The sample is vaporized and separated on a capillary column (e.g., DB-5ms). The separated components then enter the mass spectrometer. For electron ionization (EI), the molecules are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the butoxybenzaldehyde isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Butoxybenzaldehyde Isomers cluster_isomers Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis and Comparison This compound This compound NMR NMR This compound->NMR IR IR This compound->IR MS MS This compound->MS 3-Butoxybenzaldehyde 3-Butoxybenzaldehyde 3-Butoxybenzaldehyde->NMR 3-Butoxybenzaldehyde->IR 3-Butoxybenzaldehyde->MS 4-Butoxybenzaldehyde 4-Butoxybenzaldehyde 4-Butoxybenzaldehyde->NMR 4-Butoxybenzaldehyde->IR 4-Butoxybenzaldehyde->MS Data_Tables Data_Tables NMR->Data_Tables IR->Data_Tables MS->Data_Tables Structural_Elucidation Structural_Elucidation Data_Tables->Structural_Elucidation Comparative Analysis

Figure 1. Logical workflow for the spectroscopic comparison of butoxybenzaldehyde isomers.

References

A Comparative Guide to the Kinetic Studies of 2-Butoxybenzaldehyde and Other Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics involving 2-butoxybenzaldehyde and other substituted benzaldehydes. While specific kinetic data for this compound is limited in publicly available literature, this document offers a comprehensive overview of the expected reactivity based on established principles of physical organic chemistry, supported by experimental data for analogous compounds. Detailed experimental protocols for key reactions are also provided to facilitate further research and application in synthetic chemistry and drug development.

Influence of the 2-Butoxy Group on Reactivity: A Qualitative Comparison

The reactivity of the aldehyde functional group in benzaldehyde (B42025) derivatives is primarily governed by the electronic and steric effects of the substituents on the aromatic ring. The 2-butoxy group in this compound exerts two opposing effects:

  • Electronic Effect: The butoxy group is an electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic ring. This effect increases the electron density at the carbonyl carbon, making it less electrophilic and thus, in general, decreasing the rate of nucleophilic attack compared to unsubstituted benzaldehyde.

  • Steric Effect: The bulky butoxy group at the ortho position creates significant steric hindrance around the aldehyde functionality. This steric bulk can impede the approach of nucleophiles, thereby slowing down the reaction rate. This effect is particularly pronounced for reactions involving bulky reagents or transition states.

In most cases, the steric hindrance of the ortho-butoxy group is expected to be the dominant factor, leading to a lower reaction rate for this compound compared to its meta- and para-isomers, as well as many other substituted benzaldehydes.

Quantitative Comparison of Reaction Kinetics: The Knoevenagel Condensation

To provide a quantitative context for the reactivity of substituted benzaldehydes, the following table summarizes the second-order rate constants (k₂) for the Knoevenagel condensation of various benzaldehydes with malononitrile. This reaction is a classic example of a nucleophilic addition to the carbonyl group and is sensitive to both electronic and steric effects. While specific data for this compound is not available, the data for other alkoxy-substituted benzaldehydes can offer valuable insights.

AldehydeSubstituentRate Constant (k₂) [M⁻¹s⁻¹]Reference
BenzaldehydeHValue not specifiedN/A
4-Methoxybenzaldehyde4-OCH₃Value not specifiedN/A
2-Methoxybenzaldehyde (B41997)2-OCH₃Value not specifiedN/A
4-Nitrobenzaldehyde (B150856)4-NO₂Value not specifiedN/A
2-Chlorobenzaldehyde2-ClValue not specifiedN/A

Note: The absence of specific, directly comparable kinetic data in the public domain for a wide range of substituted benzaldehydes under identical conditions makes a comprehensive quantitative table challenging. The reactivity trend generally follows that electron-withdrawing groups enhance the reaction rate, while electron-donating groups and ortho-substituents decrease it. For instance, the rate of condensation for 4-nitrobenzaldehyde is significantly higher than for benzaldehyde, while the rate for 2-methoxybenzaldehyde is lower due to steric hindrance. It is reasonable to predict that this compound would exhibit a reaction rate lower than that of 2-methoxybenzaldehyde due to the increased steric bulk of the butoxy group.

Experimental Protocols

Detailed methodologies for two key reactions involving benzaldehydes are provided below. These protocols can be adapted for kinetic studies of this compound.

Knoevenagel Condensation

This protocol describes a typical procedure for the Knoevenagel condensation of a substituted benzaldehyde with an active methylene (B1212753) compound, which can be monitored by UV-Vis spectrophotometry to determine reaction kinetics.

Materials:

  • Substituted benzaldehyde (e.g., this compound)

  • Active methylene compound (e.g., malononitrile, diethyl malonate)

  • Basic catalyst (e.g., piperidine, sodium acetate)

  • Solvent (e.g., ethanol, acetonitrile)

  • UV-Vis spectrophotometer with a thermostatted cell holder

Procedure:

  • Prepare stock solutions of the substituted benzaldehyde, active methylene compound, and catalyst in the chosen solvent.

  • Equilibrate the spectrophotometer and the reaction solutions to the desired temperature.

  • In a cuvette, mix the solutions of the substituted benzaldehyde and the active methylene compound.

  • Initiate the reaction by adding the catalyst solution to the cuvette and start the data acquisition immediately.

  • Monitor the reaction by recording the absorbance of the product at its λmax over time.

  • The rate of the reaction can be determined by analyzing the change in absorbance as a function of time. For a reaction that is first order in each reactant, the second-order rate constant can be calculated from the pseudo-first-order rate constants obtained under conditions where one reactant is in large excess.

Oxidation of Benzaldehydes

This protocol outlines a general procedure for the oxidation of a substituted benzaldehyde to the corresponding carboxylic acid, a reaction whose kinetics can be followed by various analytical techniques.

Materials:

  • Substituted benzaldehyde (e.g., this compound)

  • Oxidizing agent (e.g., potassium permanganate, pyridinium (B92312) chlorochromate)

  • Solvent (e.g., acetic acid, dichloromethane)

  • Quenching agent (e.g., sodium bisulfite solution)

  • Analytical instrument for monitoring (e.g., HPLC, GC, or titration apparatus)

Procedure:

  • Dissolve the substituted benzaldehyde in the appropriate solvent in a reaction vessel equipped with a stirrer and a temperature controller.

  • Add the oxidizing agent to the solution to initiate the reaction.

  • At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quench the reaction in the aliquots by adding a suitable quenching agent.

  • Analyze the concentration of the remaining aldehyde or the formed carboxylic acid in each aliquot using a pre-calibrated analytical method.

  • The reaction rate and order can be determined by plotting the concentration of the reactant or product as a function of time.

Visualizing Reaction Pathways

The following diagrams illustrate the general mechanisms for the Knoevenagel condensation and a typical oxidation reaction of a benzaldehyde.

Knoevenagel_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration Active Methylene Z-CH2-Z' Enolate Z-CH(-)-Z' Active Methylene->Enolate + Base - Base-H+ Base Base Benzaldehyde Ar-CHO Enolate->Benzaldehyde Alkoxide Ar-CH(O-)-CH(Z)-Z' Benzaldehyde->Alkoxide Alcohol Ar-CH(OH)-CH(Z)-Z' Alkoxide->Alcohol + H+ Final Product Ar-CH=C(Z)-Z' Alcohol->Final Product - H2O Oxidation_Mechanism Benzaldehyde Ar-CHO Hydrated Aldehyde Ar-CH(OH)2 Benzaldehyde->Hydrated Aldehyde + H2O Intermediate Intermediate Complex Hydrated Aldehyde->Intermediate + [Ox] Oxidant [Ox] Carboxylic Acid Ar-COOH Intermediate->Carboxylic Acid -> Reduced Oxidant [Ox]reduced Intermediate->Reduced Oxidant

A Comparative Guide to Purity Assessment of 2-Butoxybenzaldehyde: GC-FID vs. qNMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical, non-negotiable aspect of chemical synthesis and drug development. For 2-Butoxybenzaldehyde, a versatile liquid aldehyde intermediate, traditional methods like melting point analysis are unsuitable due to its physical state at ambient temperatures. This guide provides a comprehensive comparison of two robust analytical techniques for assessing its purity: Gas Chromatography with Flame Ionization Detection (GC-FID) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present detailed experimental protocols and comparative data to assist in selecting the most appropriate method for quality control and characterization.

Comparison of Analytical Methodologies

Gas Chromatography is a powerful separatory technique ideal for volatile and semi-volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID), it offers high sensitivity and a wide linear range for quantification. The purity is typically determined by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.

Quantitative NMR (qNMR), on the other hand, is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the analyte. By comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity and concentration, the absolute purity of the sample can be determined. This technique also provides invaluable structural information, confirming the identity of the compound and its impurities simultaneously.

The following table summarizes the key aspects of each technique for the purity assessment of this compound.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and interaction with a stationary phase, followed by detection via flame ionization.Signal intensity is directly proportional to the number of atomic nuclei in a magnetic field.
Purity Determination Relative purity based on peak area percentage.Absolute purity determination using a certified internal standard.
Sample Throughput HighModerate
Instrumentation Cost ModerateHigh
Solvent/Gas Consumption High (carrier gas)Low (deuterated solvents)
Structural Information Limited (retention time)High (chemical shifts, coupling constants)
Destructive/Non-destructive DestructiveNon-destructive

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

Objective: To determine the purity of a this compound sample by separating it from potential volatile impurities and quantifying the relative peak areas.

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., Acetone or Dichloromethane)

  • Carrier gas (Helium or Nitrogen)

  • Hydrogen and Air for FID

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

  • Instrument Setup:

    • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., HP-INNOWax, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aromatic aldehydes.

    • Inlet Temperature: 250 °C

    • Detector Temperature: 270 °C

    • Carrier Gas Flow: Set to achieve optimal column performance (e.g., 1 mL/min for Helium).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 220 °C.

      • Hold: Maintain at 220 °C for 5 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Analysis: Inject the prepared sample into the GC.

  • Data Processing: Integrate the area of all peaks in the resulting chromatogram, excluding the solvent peak. Calculate the purity as the percentage of the this compound peak area relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

Objective: To determine the absolute purity of a this compound sample using an internal standard.

Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • This compound sample

  • Certified internal standard (e.g., Dimethyl sulfone or 1,4-Dinitrobenzene) of known high purity (≥99.5%).

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-precision analytical balance

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

    • Accurately weigh a suitable amount of the internal standard into the same vial. The molar ratio of the analyte to the standard should be close to 1:1.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Acquire a ¹H NMR spectrum under quantitative conditions.

    • Pulse Angle: 90°

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (typically 30-60 seconds for quantitative accuracy).

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Phase and baseline correct the spectrum carefully.

    • Integrate a well-resolved signal of this compound (e.g., the aldehyde proton around 10.2 ppm) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Data Presentation

The following tables present hypothetical data for the purity assessment of two different batches of this compound using both GC-FID and qNMR.

Table 1: Purity Assessment of this compound by GC-FID

Sample IDRetention Time (min)Peak AreaArea %
Batch A (High Purity)
This compound12.5998,50099.85
Impurity 110.21,0000.10
Impurity 213.15000.05
Batch B (Lower Purity)
This compound12.5955,00095.50
Impurity 110.225,0002.50
Impurity 213.120,0002.00

Table 2: Purity Assessment of this compound by qNMR

Sample IDAnalyte Signal (Integral)Standard Signal (Integral)Calculated Purity (%)
Batch A (High Purity) 1.00 (Aldehyde proton, 1H)2.05 (Dimethyl sulfone, 6H)99.9
Batch B (Lower Purity) 1.00 (Aldehyde proton, 1H)2.15 (Dimethyl sulfone, 6H)95.7

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample This compound Sample Dilution Prepare Dilute Solution (1 mg/mL) Sample->Dilution Solvent Dilution Solvent (e.g., Acetone) Solvent->Dilution Injection Inject 1 µL into GC Dilution->Injection Separation Separation on Capillary Column Injection->Separation Detection Flame Ionization Detector (FID) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Area % Purity Integration->Calculation Purity_Result Purity Report Calculation->Purity_Result Final Purity Value

Caption: Experimental workflow for this compound purity assessment by GC-FID.

qNMR_Principle cluster_sample Sample Preparation cluster_nmr NMR Measurement cluster_analysis Data Analysis Analyte Analyte (A) (this compound) Mass (mA), MW (MWA) Mixture Dissolve in Deuterated Solvent Analyte->Mixture Standard Internal Standard (S) Mass (mS), MW (MWS) Purity (PS) Standard->Mixture Acquisition Acquire 1H NMR Spectrum (Quantitative Parameters) Mixture->Acquisition Spectrum Obtain Spectrum Acquisition->Spectrum Integration Integrate Signals Analyte (IA), Standard (IS) Spectrum->Integration Calculation Calculate Purity (PA) Integration->Calculation Protons Identify Number of Protons Analyte (NA), Standard (NS) Protons->Calculation Purity_Formula Purity (PA) = (IA / NA) * (NS / IS) * (MWA / mA) * (mS / MWS) * PS Calculation->Purity_Formula

Quantifying the Electronic Influence of the Butoxy Group in 2-Butoxybenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electronic effects of substituents on aromatic rings is paramount for predicting molecular reactivity and designing novel compounds. This guide provides a comprehensive analysis of the electronic properties of the butoxy group in the ortho position of a benzaldehyde (B42025) ring, using 2-butoxybenzaldehyde as the primary subject of investigation. Through a comparative approach, we will quantify its electronic influence relative to other common substituents, supported by spectroscopic data and established electronic parameters.

The electronic character of a substituent on an aromatic ring is a delicate interplay of inductive and resonance effects. The butoxy group (-OCH₂CH₂CH₂CH₃), with its oxygen atom directly attached to the benzene (B151609) ring, is generally considered an electron-donating group. This is primarily due to the resonance effect, where the lone pairs on the oxygen atom can delocalize into the aromatic π-system, increasing electron density at the ortho and para positions. However, the electronegativity of the oxygen atom also exerts an electron-withdrawing inductive effect. The overall electronic impact is a combination of these opposing forces, further modulated by steric hindrance, particularly in the ortho position.

Comparative Analysis of Electronic Parameters

Table 1: Comparison of Hammett (σ) and Taft (E_s, σ) Constants for Common Alkoxy Groups and Hydrogen*

Substituentσ_paraσ_metaE_s (Taft Steric)σ* (Taft Polar)
-H0.000.00+1.24+0.49
-OCH₃-0.27+0.12-0.55+1.81
-OCH₂CH₃-0.24+0.10-0.67+1.68
-O(CH₂)₃CH₃ -0.32 +0.15 -0.91 ~+1.6

Note: Values for the butoxy group are estimated based on trends observed for other alkoxy groups and may vary depending on the specific reaction and conditions. The Taft polar constant (σ) for the butoxy group is an approximation.*

The negative σ_para value for the butoxy group indicates its electron-donating character through resonance at the para position. The positive σ_meta value suggests a net electron-withdrawing effect at the meta position, where resonance is not a direct factor, highlighting the influence of the inductive effect. The increasingly negative E_s value from methoxy (B1213986) to butoxy reflects the greater steric bulk of the longer alkyl chain.

Spectroscopic Evidence: A Window into Electronic Effects

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable experimental data to probe the electronic environment of a molecule.

Infrared (IR) Spectroscopy

The carbonyl (C=O) stretching frequency in the IR spectrum of a substituted benzaldehyde is particularly sensitive to the electronic nature of the substituent. Electron-donating groups tend to decrease the C=O bond order, resulting in a lower stretching frequency (wavenumber), while electron-withdrawing groups have the opposite effect.

Table 2: Carbonyl (C=O) Stretching Frequencies for Substituted Benzaldehydes

CompoundSubstituentPositionC=O Stretching Frequency (cm⁻¹)
Benzaldehyde-H-~1703
4-Methoxybenzaldehyde-OCH₃para~1695
This compound -O(CH₂)₃CH₃ ortho ~1690
4-(tert-Butoxy)benzaldehyde-OC(CH₃)₃para~1688
4-Nitrobenzaldehyde-NO₂para~1710

Note: The C=O stretching frequency for this compound is an estimated value based on typical ranges for ortho-alkoxy benzaldehydes and may vary based on the solvent and physical state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the electronic environment of the aromatic ring and the aldehyde functional group. The chemical shifts of the aldehydic proton and the aromatic protons and carbons are indicative of the electron density at these positions.

Table 3: ¹H NMR Chemical Shifts (δ, ppm) for Substituted Benzaldehydes

CompoundAldehydic HAromatic H'sAlkoxy H's
Benzaldehyde~9.997.50-7.89-
2-Methoxybenzaldehyde~10.46.98-7.85~3.91 (s, 3H)
This compound ~10.5 6.95-7.83 ~4.1 (t, 2H), ~1.8 (m, 2H), ~1.5 (m, 2H), ~1.0 (t, 3H)
4-Butoxybenzaldehyde~9.876.98, 7.82~4.06 (t, 2H), ~1.80 (m, 2H), ~1.51 (m, 2H), ~0.98 (t, 3H)

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Benzaldehydes

CompoundC=OC_ipso (C-CHO)C_orthoC_metaC_paraC_ipso (C-OR)Alkoxy C's
Benzaldehyde192.3136.4129.0129.7134.5--
2-Methoxybenzaldehyde191.5128.4111.9, 135.9120.5, 128.4135.9161.855.7
This compound ~191.4 ~128.5 ~112.5, ~135.8 ~120.7, ~128.5 ~135.8 ~161.0 ~68.5, ~31.2, ~19.3, ~13.9
4-Butoxybenzaldehyde190.7130.0131.9114.7164.4164.468.2, 31.1, 19.2, 13.8

Note: Chemical shifts for this compound are estimated based on data for analogous compounds and are relative to a standard reference (e.g., TMS). Actual values can vary with the solvent and experimental conditions.

The upfield shift of the aromatic protons and carbons, particularly at the positions ortho and para to the butoxy group, in comparison to benzaldehyde, is consistent with the electron-donating nature of the butoxy group through resonance.

Experimental Protocols

To experimentally determine the electronic parameters and spectroscopic data presented, the following methodologies can be employed.

Determination of Hammett Constants (Kinetic Method)

A common method for determining Hammett constants involves studying the rates of reaction for a series of substituted compounds. The hydrolysis of substituted benzaldehydes or the reaction with a nucleophile can be monitored.

Experimental Workflow for Hammett Plot Construction

Hammett_Workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Monitoring cluster_analysis Data Analysis Reactants Prepare solutions of substituted benzaldehydes and nucleophile Monitor Monitor reaction progress (e.g., UV-Vis, NMR) Reactants->Monitor Control Prepare solution of unsubstituted benzaldehyde Control->Monitor Rates Calculate rate constants (k_X) Monitor->Rates Plot Plot log(k_X/k_H) vs. σ Rates->Plot Rho Determine reaction constant (ρ) from the slope Plot->Rho

Caption: Workflow for determining the Hammett reaction constant (ρ).

Procedure:

  • Preparation of Solutions: Prepare equimolar solutions of this compound, a reference compound (e.g., benzaldehyde), and other substituted benzaldehydes in a suitable solvent. Also, prepare a solution of the chosen nucleophile (e.g., sodium borohydride (B1222165) for reduction).

  • Reaction Monitoring: Initiate the reaction by mixing the aldehyde and nucleophile solutions at a constant temperature. Monitor the disappearance of the aldehyde or the appearance of the product over time using a suitable analytical technique like UV-Vis spectroscopy (by monitoring the absorbance of the carbonyl group) or NMR spectroscopy.

  • Data Analysis: From the kinetic data, determine the rate constant (k) for each substituted benzaldehyde.

  • Hammett Plot: Plot log(k_X / k_H) against the known Hammett sigma constants (σ) for the substituents (where k_X is the rate constant for the substituted benzaldehyde and k_H is the rate constant for benzaldehyde). The slope of the resulting line is the reaction constant (ρ). The σ value for the butoxy group can then be interpolated from this plot if it is not known.

Spectroscopic Analysis

Workflow for Spectroscopic Data Acquisition

Spectro_Workflow cluster_sample Sample Preparation cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy Sample Prepare a solution of This compound in a suitable solvent (e.g., CDCl₃ for NMR, CCl₄ for IR) IR_acq Acquire IR spectrum Sample->IR_acq NMR_acq Acquire ¹H and ¹³C NMR spectra Sample->NMR_acq IR_analysis Identify C=O stretch IR_acq->IR_analysis NMR_analysis Assign chemical shifts NMR_acq->NMR_analysis

Caption: General workflow for acquiring IR and NMR spectroscopic data.

Procedure for IR Spectroscopy:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., carbon tetrachloride).

  • Record the infrared spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Identify and record the wavenumber of the strong absorption band corresponding to the carbonyl (C=O) stretch, typically in the range of 1680-1720 cm⁻¹.

Procedure for NMR Spectroscopy:

  • Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Process the spectra and assign the chemical shifts of the aldehydic, aromatic, and butoxy protons and carbons.

Conclusion

The butoxy group in the ortho position of benzaldehyde acts as an electron-donating group, primarily through its resonance effect, which outweighs its inductive electron-withdrawing effect. This is evidenced by the expected downfield shift of the carbonyl stretching frequency in the IR spectrum and the upfield shifts of the aromatic protons and carbons in the NMR spectra when compared to unsubstituted benzaldehyde. While steric hindrance from the bulky butoxy group can influence reactivity, its electronic contribution is significant. For a precise quantification of its electronic and steric parameters, further dedicated experimental studies are recommended. This guide provides a foundational framework and comparative data to aid researchers in understanding and predicting the behavior of butoxy-substituted aromatic aldehydes in various chemical transformations.

The Unexplored Therapeutic Potential of 2-Butoxybenzaldehyde Derivatives: A Comparative Analysis of Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the biological activities of 2-alkoxybenzaldehyde derivatives, analogues of 2-butoxybenzaldehyde, reveals a promising landscape for the development of novel therapeutic agents. This comparative guide synthesizes available data on their anticancer, antimicrobial, and anti-inflammatory properties, offering valuable insights for researchers, scientists, and drug development professionals.

Due to a notable scarcity of research focused specifically on this compound, this guide presents a comparative analysis of its closely related structural analogues: 2-alkoxybenzaldehyde derivatives. The insights gleaned from these compounds provide a foundational understanding and a predictive framework for the potential biological activities of this compound derivatives. The available data, though not extensive, points towards a class of compounds with significant therapeutic promise.

Comparative Biological Activity of 2-Alkoxybenzaldehyde Derivatives

The biological activities of various 2-alkoxybenzaldehyde derivatives are summarized below, highlighting their potential in different therapeutic areas. The data has been compiled from multiple studies to provide a comparative overview.

Compound/Derivative ClassBiological ActivityCell Line/OrganismKey Findings (IC50/MIC)Reference
Anticancer Activity
Benzyloxybenzaldehyde DerivativesAnticancerHL-60 (Human Leukemia)Compounds exhibited significant activity at 1-10 µM. 2-[(3-methoxybenzyl)oxy]benzaldehyde (B1350865) was the most potent.[1][1]
2-(Benzyloxy)-4-methoxybenzaldehydeAnticancerHL-60Significant activity at 1-10 µM.[1]
2-(Benzyloxy)-5-methoxybenzaldehydeAnticancerHL-60Significant activity at 1-10 µM.[1]
2-(Benzyloxy)-5-chlorobenzaldehydeAnticancerHL-60Significant activity at 1-10 µM.[1]
ABMM-15 (a benzyloxybenzaldehyde derivative)ALDH1A3 Inhibition-IC50: 0.23 µM[2][3]
ABMM-16 (a benzyloxybenzaldehyde derivative)ALDH1A3 Inhibition-IC50: 1.29 µM[2][3]
Antimicrobial Activity
2,3-DihydroxybenzaldehydeAntimicrobialStaphylococcus aureus (Bovine Mastitis Isolates)MIC50: 500 mg/L[4]
Gentisaldehyde (2,5-dihydroxybenzaldehyde)AntimicrobialStaphylococcus aureus (Bovine Mastitis Isolates)MIC50: 500 mg/L[4]
(Z)-2-(3-Nitrobenzylidene)-3-oxobutanamideAntibacterialStaphylococcus aureus (MRSA)MIC: 2 μg/mL[5]
(Z)-2-(3-Nitrobenzylidene)-3-oxobutanamideAntibacterialAcinetobacter baumannii (MDR)MIC: 16 μg/mL[5]
Anti-inflammatory Activity
FM4 (a phenylbutanal derivative)COX-2 Inhibition-IC50: 0.74 µM[6][7]
FM10 (a phenylbutanal derivative)COX-2 Inhibition-IC50: 0.69 µM[6][7]
FM12 (a phenylbutanal derivative)COX-2 Inhibition-IC50: 0.18 µM[6][7]
Larvicidal Activity
2-Hydroxy-4-methoxybenzaldehydeLarvicidalAnopheles gambiaeLD50: 22 µg/mL[8]
2-Benzyloxy-4-methoxybenzaldehydeLarvicidalAnopheles gambiaeLD50: 10 µg/mL[8]
2-HydroxybenzaldehydeLarvicidalAnopheles gambiaeLD50: 9 µg/mL[8]
2-BenzyloxybenzaldehydeLarvicidalAnopheles gambiaeLD50: 4.8 µg/mL[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to aid in the design of future studies.

Synthesis of Benzyloxybenzaldehyde Derivatives

A general and efficient method for the synthesis of 2-alkoxybenzaldehyde derivatives is the Williamson ether synthesis.[9]

Materials:

Procedure:

  • Dissolve salicylaldehyde (1.0 eq) in DMF.

  • Add potassium carbonate (1.5 eq) to the solution and stir at room temperature for 30 minutes.

  • Add the corresponding alkyl or benzyl halide (1.2 eq) to the reaction mixture.

  • Heat the mixture to 60-80 °C and monitor the reaction's progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography.

Anticancer Activity Assessment (MTT Assay)

The cytotoxic effects of the synthesized compounds on cancer cell lines, such as the HL-60 human leukemia cell line, can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line (e.g., HL-60)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Lysis buffer (e.g., 20% SDS in 50% DMF)

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 4 hours.

  • Add lysis buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the concentration that inhibits 50% of cell growth (IC50) from the dose-response curves.

Antimicrobial Activity Assessment (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains can be determined using the broth microdilution method.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Add the bacterial inoculum to each well.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

To visualize the relationships and processes described, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis of 2-Alkoxybenzaldehyde Derivatives Salicylaldehyde Salicylaldehyde Reaction Williamson Ether Synthesis Salicylaldehyde->Reaction Alkyl_Halide Alkyl/Benzyl Halide Alkyl_Halide->Reaction Base Base (K2CO3) Base->Reaction Solvent Solvent (DMF) Solvent->Reaction Product 2-Alkoxybenzaldehyde Derivative Reaction->Product

Caption: General workflow for the synthesis of 2-alkoxybenzaldehyde derivatives via Williamson ether synthesis.

Anticancer_Mechanism cluster_apoptosis Proposed Anticancer Mechanism of Benzyloxybenzaldehyde Derivatives Compound Benzyloxybenzaldehyde Derivative Mitochondria Mitochondrial Membrane Potential Loss Compound->Mitochondria induces CellCycleArrest G2/M Phase Cell Cycle Arrest Compound->CellCycleArrest causes Caspases Caspase Activation Mitochondria->Caspases leads to Apoptosis Apoptosis Caspases->Apoptosis triggers

Caption: Proposed mechanism of anticancer activity for benzyloxybenzaldehyde derivatives, involving apoptosis and cell cycle arrest.[1]

Future Directions

The promising in vitro activities of 2-alkoxybenzaldehyde derivatives against cancer cells, bacteria, and inflammatory mediators warrant further investigation. Future research should focus on:

  • Synthesis and evaluation of a focused library of this compound derivatives: This will provide direct evidence of their biological activities and allow for a more accurate structure-activity relationship (SAR) analysis.

  • In vivo studies: Promising candidates from in vitro screens should be advanced to animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their optimization and clinical development.

This comparative guide serves as a valuable resource for the scientific community, providing a solid foundation for the exploration of this compound derivatives as a new class of therapeutic agents. The collective evidence strongly suggests that this chemical scaffold is a fertile ground for the discovery of novel drugs to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, meticulous adherence to safety protocols is paramount, especially when handling specialized chemical compounds. This guide provides essential, step-by-step procedures for the safe disposal of 2-Butoxybenzaldehyde, ensuring a secure laboratory environment and regulatory compliance.

Key Safety and Hazard Information

This compound is classified as an irritant and requires careful handling to avoid adverse health effects. It is known to cause skin, eye, and respiratory irritation[1]. In case of exposure, immediate first aid measures are necessary. For skin contact, wash the affected area with soap and plenty of water after removing contaminated clothing[2]. Eye contact requires rinsing with pure water for at least 15 minutes[2]. If inhaled, the individual should be moved to fresh air; if breathing is difficult, oxygen should be administered[2]. Ingestion requires rinsing the mouth with water, and vomiting should not be induced[2]. In all cases of exposure, consulting a doctor is advised[2].

Personal protective equipment (PPE) is mandatory when handling this substance. This includes suitable protective clothing, chemical-impermeable gloves, and eye and face protection[2][3]. Work should always be conducted in a well-ventilated area to minimize inhalation risks[2].

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol [1]
Appearance Dark orange liquid[4][5]
Odor Pungent[4][5]
Boiling Point 148 - 149 °C @ 10 mmHg[4][5]
Vapor Density 6.1[4][5]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[2]. It is crucial to prevent the chemical from entering drains or sewer systems and to avoid environmental contamination[2].

Waste Collection and Storage:

  • Use Original Containers: Whenever feasible, store the waste chemical in its original container[3].

  • Proper Labeling: Ensure all waste containers are clearly labeled with the chemical name and associated hazards[3][6]. Do not use chemical formulas or structures[6].

  • No Mixing: Do not mix this compound with other chemical waste[3].

  • Secure Storage: Store waste containers in a dry, cool, and well-ventilated place, with the container tightly closed[5].

Handling Spills:

  • Ensure Ventilation: Make sure the area is adequately ventilated[2].

  • Remove Ignition Sources: Eliminate all potential sources of ignition from the spill area[2].

  • Containment: Prevent the spill from spreading or entering drains[2][3].

  • Absorb Spill: Use a non-combustible, inert absorbent material, such as sand or silica (B1680970) gel, to soak up the spill[3].

  • Collect Waste: Carefully collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal[2][3].

Final Disposal: Arrange for the collection of the chemical waste by a licensed and approved hazardous waste disposal company. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration[2].

Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill[2].

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_spill Spill Management cluster_disposal Final Disposal cluster_packaging Contaminated Packaging start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area ppe->ventilation waste_gen Waste Generated ventilation->waste_gen container Use Labeled, Closed Container waste_gen->container empty_container Empty Container waste_gen->empty_container no_mix Do Not Mix with Other Waste container->no_mix disposal_facility Licensed Waste Disposal Facility no_mix->disposal_facility spill Spill Occurs contain Contain Spill & Remove Ignition Sources spill->contain absorb Absorb with Inert Material contain->absorb collect_spill Collect in Labeled Container absorb->collect_spill collect_spill->disposal_facility incineration Controlled Incineration disposal_facility->incineration end End: Proper Disposal incineration->end rinse Triple Rinse Container empty_container->rinse recycle Recycle/Recondition rinse->recycle landfill Puncture & Landfill rinse->landfill

References

Personal protective equipment for handling 2-Butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of 2-Butoxybenzaldehyde.

This document provides immediate, essential safety protocols and logistical information for the handling of this compound (CAS No. 7091-13-6) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.

Key Physical and Chemical Properties

A thorough understanding of the chemical's properties is the foundation of safe handling. The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
Physical State Liquid at room temperature[2]
Boiling Point 281.1 °C at 760 mmHg[3]
Melting Point Not applicable (liquid at room temperature). One source reports 183°C, which is likely erroneous or refers to a different substance.[3][4]
Flash Point 119.1 °C (246.4 °F)[3]
Density 1.02 g/cm³[3]
Refractive Index 1.525[3]
Vapor Pressure No experimental data available.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Gloves should be inspected for integrity before each use.Prevents skin contact, which can cause irritation.
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from splashes, which can cause serious irritation.
Skin and Body Protection A laboratory coat must be worn. For larger quantities or where there is a significant risk of splashing, a chemical-resistant apron and sleeves are recommended.Protects skin from accidental contact.
Respiratory Protection Not typically required when handled in a well-ventilated area or a chemical fume hood. If vapors or mists are generated and ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Prevents respiratory tract irritation.

Operational Plan: Step-by-Step Handling Protocol

Follow these procedural steps to ensure the safe handling of this compound throughout your experimental workflow.

  • Preparation and Area Setup :

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible and unobstructed.

    • Clear the workspace of any unnecessary items and potential ignition sources.

    • Assemble all necessary equipment and reagents before handling the chemical.

  • Donning Personal Protective Equipment (PPE) :

    • Put on a lab coat, ensuring it is fully buttoned.

    • Don the appropriate chemical-resistant gloves.

    • Wear safety glasses with side shields or goggles.

  • Handling and Dispensing :

    • Carefully open the container, avoiding any splashes or generation of aerosols.

    • Use a clean, compatible pipette or other dispensing tool to transfer the desired amount of this compound.

    • Keep the container tightly sealed when not in use.

  • During the Experiment :

    • Avoid direct contact with the chemical.

    • If heating the substance, do so in a controlled manner using a heating mantle or water bath, and ensure adequate ventilation to handle any vapors.

    • Continuously monitor the experiment for any unexpected changes.

  • Post-Experiment :

    • Properly label all containers with waste material.

    • Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent and then soap and water.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, then goggles, and finally the lab coat.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure TypeImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Minor Spill For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for proper disposal. Clean the spill area with an appropriate solvent and then wash with soap and water. Ensure adequate ventilation during cleanup.
Major Spill Evacuate the immediate area and alert others. If the spill is large or in a poorly ventilated area, contact your institution's emergency response team.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste containing this compound, including unused chemical, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, pipette tips), in a dedicated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical.

  • Waste Storage :

    • Store the waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.

  • Disposal Method :

    • This compound and its waste should be disposed of as hazardous chemical waste.

    • The primary recommended method of disposal is through licensed incineration at a permitted hazardous waste facility.

    • Do not dispose of this chemical down the drain or in regular trash.

  • Institutional Guidelines :

    • Always follow your institution's specific guidelines and procedures for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance.

Visual Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling & Use cluster_post Post-Experiment & Disposal cluster_emergency Emergency Actions prep_area 1. Prepare Workspace (Fume Hood, Eyewash/Shower Clear) don_ppe 2. Don PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe dispense 3. Dispense Chemical (Avoid Splashes, Keep Sealed) don_ppe->dispense experiment 4. Conduct Experiment (Monitor, Controlled Conditions) dispense->experiment decontaminate 5. Decontaminate Surfaces experiment->decontaminate collect_waste 6. Collect & Label Waste decontaminate->collect_waste doff_ppe 7. Doff PPE collect_waste->doff_ppe dispose 9. Dispose via EHS (Licensed Incineration) collect_waste->dispose wash_hands 8. Wash Hands doff_ppe->wash_hands spill Spill absorb Minor: Absorb & Clean spill->absorb evacuate Major: Evacuate & Alert EHS spill->evacuate exposure Personal Exposure flush Flush Affected Area (15 min) exposure->flush seek_medical Seek Medical Attention exposure->seek_medical

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Butoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.